Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-9-7-15(8-10-16)18(11-4-12-18)20-17(21)22-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYTXASPXHGVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate basic properties
An In-Depth Technical Guide to the Physicochemical Properties of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Executive Summary
This document provides a comprehensive technical analysis of this compound, a molecule of significant interest in the field of medicinal chemistry and synthetic organic chemistry. Primarily functioning as a synthetic intermediate, its properties are dictated by the interplay of a lipophilic 1-arylcyclobutanamine core and a benzyl carbamate (Cbz) protecting group. This guide elucidates its molecular structure, core physicochemical properties with a detailed examination of its non-basic character, and its context within synthetic strategies. By explaining the causality behind its properties and providing robust experimental protocols for their validation, this paper serves as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and manipulation of complex molecular entities.
Introduction
This compound (CAS No. 1403483-75-9) is a carbamate derivative built upon a 1-(4-fluorophenyl)cyclobutanamine scaffold.[1][2][3] While not an active pharmaceutical ingredient itself, its structure is indicative of its role as a critical intermediate in the synthesis of more complex target molecules. The cyclobutane motif is a fascinating structural element in drug design, offering a rigid, three-dimensional scaffold that can orient substituents in precise vectors.[4]
The defining feature of this molecule is the benzyl carbamate (Cbz or Z group) functionality. In organic synthesis, the Cbz group is one of the most classical and widely utilized protecting groups for primary and secondary amines.[5][6] It effectively masks the nucleophilicity and basicity of the parent amine, 1-(4-fluorophenyl)cyclobutanamine, allowing for selective chemical transformations on other parts of a molecule. Understanding the fundamental properties of this Cbz-protected intermediate—particularly its lipophilicity and the electronic nature of the carbamate nitrogen—is paramount for its efficient handling, purification, and successful use in multi-step synthetic campaigns.
This guide will dissect the core properties of this compound, moving beyond simple data presentation to explain the underlying chemical principles.
Molecular Structure and Identification
The compound is unequivocally identified by its unique structural and molecular identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 1403483-75-9 | [1][2][3][7] |
| Molecular Formula | C18H18FNO2 | [1][3] |
| Molecular Weight | 299.34 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1][2] |
| Canonical SMILES | O=C(NC1(C2=CC=C(F)C=C2)CCC1)OCC1=CC=CC=C1 | [1] |
| InChI Key | JTYTXASPXHGVMP-UHFFFAOYSA-N | [1][2] |
The structure consists of three primary components:
-
A 4-fluorophenyl group , which imparts significant lipophilicity and can engage in various aromatic interactions.
-
A cyclobutane ring , providing a rigid, non-planar spacer.
-
A benzyl carbamate moiety , which dictates the molecule's reactivity at the nitrogen center.
Core Physicochemical Properties
The utility of a synthetic intermediate is largely governed by its physical properties, which influence reaction conditions, solvent selection, and purification strategies.
| Property | Predicted/Typical Value | Implication | Source(s) |
| LogP (Octanol/Water) | 4.238 | High Lipophilicity, Low Aqueous Solubility | [1] |
| Purity | ≥98% | Suitable for most synthetic applications | [1][2] |
| Hydrogen Bond Donors | 1 | [1] | |
| Hydrogen Bond Acceptors | 2 | [1] |
Lipophilicity and Solubility
The calculated LogP value of approximately 4.24 indicates that the molecule is highly lipophilic.[1] This characteristic is a direct consequence of its molecular structure, which is dominated by two aromatic rings (phenyl and benzyl) and a hydrocarbon cyclobutane scaffold. The polar carbamate group is insufficient to counteract the hydrophobicity of the larger structure.
Causality: This high lipophilicity dictates that the compound will exhibit poor solubility in aqueous media and high solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. This property is critical for selecting appropriate solvent systems for reactions and chromatographic purification, where normal-phase silica gel chromatography would be the method of choice.
Basicity Analysis: The Non-Basic Nature of the Carbamate Nitrogen
A common misconception is to assume the nitrogen atom in a carbamate retains the basicity of its parent amine. In reality, the carbamate nitrogen is essentially non-basic under typical laboratory conditions.
Mechanistic Explanation: The lack of basicity is due to amide resonance. The lone pair of electrons on the nitrogen atom is not localized and available for protonation. Instead, it is delocalized through conjugation with the adjacent carbonyl group's pi-system.[8] This delocalization creates significant double-bond character in the C-N bond and places partial negative charge on the oxygen atom. This resonance stabilization, which would be lost upon protonation of the nitrogen, is the fundamental reason for the carbamate's non-basic nature.
Caption: Carbamate resonance delocalizes the nitrogen lone pair.
This electronic feature stands in stark contrast to the precursor amine, 1-(4-fluorophenyl)cyclobutanamine, which would be expected to have a pKa (of its conjugate acid) in the range of 9-10, typical for a primary amine. The installation of the Cbz group effectively quenches this basicity, a primary objective of using it as a protecting group.
Synthesis and Reactivity Context
Plausible Synthetic Pathway
The synthesis of this compound is logically achieved in a two-stage process starting from commercially available precursors.
-
Formation of the Amine Core: The precursor, 1-(4-fluorophenyl)cyclobutanamine, can be synthesized via a Grignard reaction between a 4-fluorophenylmagnesium halide and cyclobutanone, followed by a reductive amination or other amine-forming sequence.[9]
-
Amine Protection: The resulting primary amine is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., NaHCO₃ or triethylamine) to neutralize the HCl byproduct, yielding the final carbamate product.[5]
Caption: Proposed two-stage synthesis workflow.
Key Reactivity: Cbz Deprotection
The primary chemical utility of this molecule lies in the lability of the Cbz group. Its removal regenerates the free primary amine, which can then participate in subsequent reactions (e.g., amide couplings, alkylations). The most common and effective method for Cbz deprotection is catalytic hydrogenation.
-
Reaction: C₁₈H₁₈FNO₂ + H₂ (gas) --(Pd/C catalyst)--> C₁₀H₁₂FN (amine) + Toluene + CO₂
-
Mechanism: The benzyl C-O bond is susceptible to hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, this bond is cleaved, leading to the collapse of the carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide. Toluene is formed as a byproduct.
Experimental Protocols for Property Validation
To maintain scientific integrity, predicted properties must be verifiable. The following protocols outline standard methodologies for confirming the lipophilicity and non-basic nature of the title compound.
Protocol: Experimental Determination of LogP (Shake-Flask HPLC Method)
This protocol provides a self-validating system for measuring the octanol-water partition coefficient.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at ~1 mg/mL in octanol.
-
Prepare a series of calibration standards of the compound in acetonitrile (or a suitable mobile phase) ranging from 1 µg/mL to 100 µg/mL.
-
-
Partitioning:
-
In a separatory funnel, combine 10 mL of the octanol stock solution with 10 mL of HPLC-grade water.
-
Seal the funnel and shake vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Allow the funnel to stand undisturbed for at least 2 hours for complete phase separation.
-
-
Sampling:
-
Carefully collect a sample from the aqueous (bottom) layer and the octanol (top) layer.
-
Dilute the octanol sample by a factor of 100 with acetonitrile to bring it within the calibration range. The aqueous sample can typically be injected directly.
-
-
HPLC Analysis:
-
Generate a calibration curve by injecting the standards and plotting peak area versus concentration.
-
Inject the prepared aqueous and diluted octanol samples onto a C18 reverse-phase HPLC column.
-
Using the calibration curve, determine the concentration of the compound in the aqueous phase (C_water) and the original octanol phase (C_octanol).
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log10(C_octanol / C_water).
-
Causality Check: The result should be a positive value, likely between 3.5 and 5.0, confirming high lipophilicity.
-
Protocol: Basicity Assessment via Potentiometric Titration
This protocol is designed to experimentally confirm the non-basic nature of the carbamate nitrogen. The expected outcome is a failure to find a titration endpoint, which validates the hypothesis.
-
Sample Preparation:
-
Accurately weigh ~50-100 mg of this compound and dissolve it in 50 mL of a suitable solvent. A mixed solvent system like 50:50 methanol:water or acetonitrile:water may be required due to the compound's low water solubility.
-
As a positive control, prepare a separate solution of a known base with a similar molecular weight, such as benzylamine.
-
-
Titration Setup:
-
Use an automated potentiometric titrator equipped with a calibrated pH electrode suitable for the chosen solvent system.
-
Use a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.
-
-
Titration Procedure:
-
Begin titrating the sample solution with the 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.01 mL).
-
Record the pH (or millivolts) after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
For the positive control (benzylamine), a clear inflection point will be observed, indicating the equivalence point from which the pKa can be calculated.
-
For the this compound sample, the titration curve is expected to be flat, showing no discernible inflection point. This lack of an endpoint demonstrates that the carbamate nitrogen is not being protonated by the strong acid under these conditions.
-
Trustworthiness: This negative result is a powerful experimental confirmation of the non-basic character predicted by resonance theory.
-
Conclusion
This compound is a highly lipophilic, non-basic specialty chemical whose properties are perfectly tailored for its role as a Cbz-protected synthetic intermediate. Its high lipophilicity necessitates the use of organic solvents for reactions and purification, while the non-basic nature of its carbamate nitrogen—a direct result of amide resonance—allows for chemical manipulations at other molecular sites without interference from the amine. The strategic value of this compound lies in the reliable cleavage of the Cbz group to unmask the reactive 1-(4-fluorophenyl)cyclobutanamine core at the desired stage of a synthetic sequence. The experimental protocols detailed herein provide a robust framework for validating these foundational properties, ensuring its effective and predictable application in research and development.
References
-
Tradeindia, this compound - Cas No: 1403483-75-9, [Link]
-
Grokipedia, Benzyl carbamate, [Link]
-
Wikipedia, Benzyl carbamate, [Link]
-
P&S Chemicals, Product information, 1-(4-Fluorophenyl)cyclobutanamine, [Link]
-
ACS Publications, Organic Carbamates in Drug Design and Medicinal Chemistry, [Link]
-
ScholarWorks, studies toward the stereocontrolled synthesis of cyclobutane derivatives, [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | 1403483-75-9 [sigmaaldrich.com]
- 3. 1403483-75-9|this compound|BLD Pharm [bldpharm.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. grokipedia.com [grokipedia.com]
- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 7. This compound - Cas No: 1403483-75-9 - Cas No: 1403483-75-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buy 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine (EVT-12419258) [evitachem.com]
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate chemical structure and analysis
An In-Depth Technical Guide to Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, structural analysis, and the critical methodologies required for its characterization. Designed for the discerning scientific professional, this document eschews rigid templates in favor of a logical, in-depth exploration grounded in established analytical principles.
Introduction and Significance
This compound is a notable organic compound within the carbamate class. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group, a well-established protecting group for amines in multi-step organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] The presence of a fluorophenyl moiety and a cyclobutyl ring makes it a valuable and complex building block for novel therapeutic agents. The fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the rigid cyclobutyl scaffold introduces a specific conformational constraint, both of which are desirable attributes in modern drug design. A thorough understanding of its analytical profile is paramount for ensuring purity, confirming identity, and meeting stringent regulatory standards in any research or development context.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. This section details the key identifiers and physicochemical characteristics of the title compound.
Chemical Structure
The molecular structure consists of a central carbamate linkage connecting a benzyl group, via an ester bond, to the nitrogen atom of a 1-(4-fluorophenyl)cyclobutanamine core.
Caption: 2D Representation of this compound.
Core Properties
All quantitative data for the compound are summarized in the table below for ease of reference. This information is critical for designing experiments, calculating molar quantities, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 1403483-75-9 | [3][4] |
| Molecular Formula | C₁₈H₁₈FNO₂ | |
| Molecular Weight | 299.34 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Purity | Typically ≥98% | [3] |
| LogP (Predicted) | 4.24 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
Synthesis and Purification Overview
The synthesis of this compound logically proceeds via the reaction of 1-(4-fluorophenyl)cyclobutanamine with a suitable benzyloxycarbonylating agent.
Synthetic Rationale: The most common and field-proven method for introducing a Cbz group is the reaction of an amine with benzyl chloroformate under basic conditions.[2] An alternative, though less common, route could involve reacting the amine with benzyl alcohol and urea.[1]
Reaction Scheme (Conceptual): 1-(4-fluorophenyl)cyclobutanamine + Benzyl Chloroformate --(Base, Solvent)--> this compound
Purification Strategy: Post-synthesis, the crude product typically requires purification to remove unreacted starting materials, byproducts, and catalyst residues. The choice of technique is dictated by the scale and the nature of the impurities.
-
Crystallization: For solid products, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for achieving high purity.
-
Column Chromatography: For non-crystalline materials or complex impurity profiles, silica gel column chromatography using a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is the standard approach. Progress is monitored by Thin-Layer Chromatography (TLC).[5]
Comprehensive Analytical Characterization
The identity and purity of this compound must be rigorously confirmed using a suite of orthogonal analytical techniques. The following sections detail the principles, protocols, and expected outcomes for these essential analyses.
Caption: A typical analytical workflow for the characterization of a pharmaceutical intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
Expertise & Causality: The choice of solvent is critical; Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[6][7]
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the benzyl group's phenyl ring.[8] Aromatic signals for the 4-fluorophenyl group will also appear in this region, likely as two distinct multiplets due to fluorine coupling.
-
Benzylic Protons (-O-CH₂-Ph): A characteristic singlet around δ 5.1 ppm, integrating to two protons.[6]
-
Carbamate Proton (-NH-): A broad singlet, the chemical shift of which can be variable depending on concentration and residual water.
-
Cyclobutyl Protons: A series of complex multiplets in the aliphatic region (typically δ 1.5-2.5 ppm) corresponding to the methylene protons of the cyclobutyl ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon (-C=O): A signal in the range of δ 154-156 ppm.[8]
-
Aromatic Carbons: Multiple signals in the δ 127-140 ppm region. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).
-
Benzylic Carbon (-O-CH₂-Ph): A signal around δ 67 ppm.[8]
-
Aliphatic Carbons: Signals for the cyclobutyl ring carbons in the upfield region (δ 20-50 ppm).
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's elemental composition.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and non-volatile nature. Analysis in positive ion mode is expected to be most sensitive, yielding the protonated molecule [M+H]⁺.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).[9]
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical exact mass of the protonated molecule (C₁₈H₁₉FNO₂⁺). The difference should be within 5 ppm.
Expected Result: The primary ion observed will be [M+H]⁺ with a calculated monoisotopic mass of approximately 300.1394. Adducts such as the sodium adduct [M+Na]⁺ may also be observed.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.[6]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1690-1720 cm⁻¹.[6] This is a key diagnostic peak for the carbamate group.
-
C-O Stretch: A strong band around 1250-1300 cm⁻¹.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for assessing the purity of the compound and quantifying impurities.
Expertise & Causality: A reversed-phase method using a C18 column is the industry standard for compounds of this polarity and molecular weight.[11] The aromatic rings in the molecule make it an excellent chromophore for UV detection. A wavelength of 220 nm is a good starting point for detecting the phenyl and fluorophenyl moieties.[12]
Protocol: Purity Analysis by Reversed-Phase HPLC
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase A | Water (with 0.1% Formic Acid) | Acid improves peak shape for the amine-containing molecule. |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 50% B to 95% B over 15 min | A gradient is necessary to elute the compound in a reasonable time while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Good absorbance wavelength for the aromatic systems present in the molecule.[12] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Trustworthiness & Self-Validation: The method's validity is established through system suitability tests. Before sample analysis, multiple injections of a standard solution should be performed to ensure that parameters such as retention time reproducibility (RSD < 2%), peak area reproducibility (RSD < 2%), and theoretical plates (>2000) are within acceptable limits. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
Applications in Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules. The carbamate group functions as a stable protecting group for the secondary amine, which can be selectively removed later in a synthetic sequence, typically by hydrogenolysis or using strong acids, to reveal the amine for further functionalization.[2] Its pre-packaged fluorophenylcyclobutyl moiety makes it a desirable building block for constructing libraries of compounds for screening in various therapeutic areas, including neuroscience, oncology, and infectious diseases.
References
- Grokipedia.
-
Wikipedia. Benzyl carbamate. [Link]
-
Tradeindia. This compound - Cas No: 1403483-75-9. [Link]
-
PubMed Central. Benzyl N-(3-chloro-4-fluorophenyl)carbamate. [Link]
-
ScienceOpen. Benzyl N-(3-chloro-4-fluorophenyl)carbamate. [Link]
-
LCSB. Benzyl n-[2-[[1-[(4-chlorophenyl)methyl]-4-piperidyl]methylamino]-2-oxo-ethyl]carbamate. [Link]
-
AIR Unimi. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
EPA. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
-
ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. [Link]
-
PubChem. benzyl N-(4-hydroxybutyl)carbamate. [Link]
-
Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]
-
MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]
-
The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound - Cas No: 1403483-75-9 - Cas No: 1403483-75-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 5. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. BENZYL BUTYL ETHER(588-67-0) 1H NMR spectrum [chemicalbook.com]
- 8. air.unimi.it [air.unimi.it]
- 9. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide [mdpi.com]
- 10. PubChemLite - Benzyl n-[2-[[1-[(4-chlorophenyl)methyl]-4-piperidyl]methylamino]-2-oxo-ethyl]carbamate (C23H28ClN3O3) [pubchemlite.lcsb.uni.lu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS Number 1403483-75-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Fluorinated Cyclobutyl Scaffolds in Medicinal Chemistry
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate is a key chemical intermediate, strategically designed for application in contemporary drug discovery programs. Its structure marries three pivotal components: a cyclobutane ring, a fluorinated phenyl moiety, and a carbamate linkage protected by a benzyl group. The cyclobutane scaffold is of increasing interest in medicinal chemistry as it offers a rigid, three-dimensional structure that can serve as a bioisostere for more flexible alkyl chains or other cyclic systems, often leading to improved metabolic stability and binding affinity. The incorporation of a fluorine atom on the phenyl ring is a well-established strategy to enhance pharmacokinetic properties such as metabolic stability and membrane permeability, and to modulate the electronic characteristics of the molecule for improved target engagement. Finally, the benzyl carbamate group serves as a robust and readily cleavable protecting group for the primary amine, facilitating multi-step synthetic routes towards complex molecular targets.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations.
Physicochemical Properties and Structural Data
A clear understanding of the fundamental properties of a compound is the bedrock of its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1403483-75-9 | , |
| Molecular Formula | C₁₈H₁₈FNO₂ | |
| Molecular Weight | 299.34 g/mol | |
| IUPAC Name | This compound | |
| SMILES | O=C(NC1(C2=CC=C(F)C=C2)CCC1)OCC1=CC=CC=C1 | |
| Purity | Typically ≥98% |
Strategic Synthesis: A Two-Stage Approach
The synthesis of this compound is logically approached in two principal stages: the formation of the key precursor amine, 1-(4-fluorophenyl)cyclobutanamine, followed by the protection of this amine with a benzyloxycarbonyl (Cbz) group.
Stage 1: Synthesis of the Precursor 1-(4-fluorophenyl)cyclobutanamine
The construction of the 1-arylcyclobutanamine core is a critical step. A robust and scalable method for this transformation is the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Caption: Synthetic pathway to 1-(4-fluorophenyl)cyclobutanamine.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclobutanamine
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 4-bromofluorobenzene in anhydrous tetrahydrofuran (THF) is added dropwise. Gentle heating may be required to initiate the reaction, which is then maintained at a gentle reflux until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, 4-fluorophenylmagnesium bromide.
-
Addition to Cyclobutanone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of cyclobutanone in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent side reactions. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Conversion to Amine: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclobutanol. This tertiary alcohol can then be converted to the desired amine through various methods, such as a Ritter reaction followed by hydrolysis, or via nucleophilic substitution of a suitable leaving group.
Stage 2: Cbz-Protection of 1-(4-fluorophenyl)cyclobutanamine
The protection of the primary amine as a benzyl carbamate is a standard and highly reliable transformation. This step renders the amine nucleophilicity inert to many reaction conditions, allowing for further synthetic manipulations at other parts of the molecule.
A Technical Guide to the Synthesis and Strategic Application of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Foreword: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the journey to that destination is paved with a series of meticulously designed and executed chemical transformations. The compounds that facilitate this journey—the intermediates—are the unsung heroes of drug development. This guide focuses on one such crucial architect: Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. While not a therapeutic agent itself, its existence is a testament to the strategic application of protective group chemistry in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] This document provides an in-depth exploration of its synthesis, the rationale behind the chosen methodologies, and its pivotal role as a protected intermediate.
The Genesis of a Key Intermediate: Discovery and Purpose
The discovery of this compound is not marked by a singular "eureka" moment, but rather by its emergence as a logical and necessary stepping stone in multi-step synthetic campaigns. Its primary role is to serve as a protected form of 1-(4-fluorophenyl)cyclobutanamine, a valuable building block in pharmaceutical research.[1][2] The core value of this carbamate lies in the strategic use of the benzyloxycarbonyl (Cbz or Z) group to temporarily mask the reactive primary amine of the cyclobutanamine moiety.
The rationale for protecting 1-(4-fluorophenyl)cyclobutanamine stems from the need to prevent its nucleophilic amine from participating in unintended side reactions while other parts of a larger molecule are being modified. The Cbz group, introduced by reacting the amine with benzyl chloroformate, effectively transforms the amine into a less reactive carbamate, allowing chemists to perform subsequent chemical transformations with high fidelity.
The choice of the Cbz group is deliberate and strategic. It is a robust protecting group, stable to a wide range of non-reductive reaction conditions, yet it can be cleanly and selectively removed under specific, mild conditions—typically catalytic hydrogenation. This "on-off" capability is a cornerstone of modern organic synthesis.
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of the title compound is a two-stage process: first, the synthesis of the precursor amine, 1-(4-fluorophenyl)cyclobutanamine, followed by its protection as a benzyl carbamate.
Stage 1: Synthesis of the Precursor Amine - 1-(4-fluorophenyl)cyclobutanamine
The synthesis of 1-(4-fluorophenyl)cyclobutanamine can be achieved through several routes, with the Grignard reaction being a common and effective method.[2]
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-fluorobenzene in anhydrous THF is then added dropwise to the magnesium suspension. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed, yielding the 4-fluorophenylmagnesium bromide Grignard reagent.
-
Reaction with Cyclobutanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclobutanone in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(4-fluorophenyl)cyclobutanol.
-
Conversion to the Amine (Ritter Reaction): The crude alcohol is dissolved in a suitable solvent such as acetonitrile. A strong acid, typically sulfuric acid, is added dropwise at low temperature. The reaction mixture is stirred for several hours. Upon completion, the reaction is carefully neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give 1-(4-fluorophenyl)cyclobutanamine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Initiation with Iodine: The surface of magnesium metal can be coated with a layer of magnesium oxide, which can inhibit the reaction. A small amount of iodine helps to activate the magnesium surface.
-
Temperature Control: The addition of cyclobutanone to the Grignard reagent is an exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure a higher yield of the desired alcohol.
-
Ritter Reaction: This reaction provides a direct pathway from the tertiary alcohol to the corresponding amine via a stable carbocation intermediate.
Stage 2: N-Protection with Benzyl Chloroformate
This step involves the formation of the carbamate linkage.
Experimental Protocol:
-
Reaction Setup: 1-(4-fluorophenyl)cyclobutanamine is dissolved in a suitable solvent system, often a biphasic mixture of an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and an aqueous solution of a mild base such as sodium bicarbonate or sodium carbonate.
-
Addition of Benzyl Chloroformate: The solution is cooled to 0 °C in an ice bath. Benzyl chloroformate (Cbz-Cl) is then added dropwise to the stirred solution.
-
Reaction Monitoring and Work-up: The reaction is stirred at 0 °C and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Once the starting amine is consumed, the organic layer is separated.
-
Purification: The organic layer is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any excess benzyl chloroformate and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A mild base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Low Temperature: The reaction is initially carried out at 0 °C to control the exothermicity and minimize potential side reactions.
-
Aqueous Work-up: The series of washes during the work-up are crucial for removing impurities and unreacted starting materials, leading to a cleaner crude product before final purification.
Physicochemical and Spectroscopic Characterization
While specific experimental data would be generated in a laboratory setting, the expected characteristics of this compound are as follows:
| Property | Expected Value/Observation |
| Molecular Formula | C₁₈H₁₈FNO₂ |
| Molecular Weight | 299.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents like DCM, ethyl acetate, and THF. Insoluble in water. |
| ¹H NMR | Characteristic peaks for the benzyl group (aromatic protons and CH₂), the fluorophenyl group (aromatic protons), the cyclobutyl protons, and the NH proton of the carbamate. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carbamate, as well as the aromatic and aliphatic carbons. |
| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and an N-H stretch (around 3300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: The exact spectral data can vary slightly depending on the solvent and instrument used.
The Strategic Role in a Broader Synthetic Context
The true value of this compound is realized when it is utilized in a multi-step synthesis. The Cbz-protected amine allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the amine functionality.
Diagram of a Generalized Synthetic Workflow:
Caption: Generalized workflow illustrating the strategic use of the title compound.
Deprotection:
The removal of the Cbz group is typically achieved by catalytic hydrogenation. The protected compound is dissolved in a suitable solvent (e.g., ethanol or methanol) and stirred under an atmosphere of hydrogen gas in the presence of a palladium catalyst, often palladium on carbon (Pd/C). This reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.
Conclusion: An Essential Component in the Chemist's Toolbox
This compound is a prime example of a molecule whose significance lies not in its own biological activity, but in its enabling role in the synthesis of more complex and potentially life-saving pharmaceuticals. Its preparation via a robust and well-understood synthetic sequence, coupled with the strategic advantages of the Cbz protecting group, makes it an invaluable intermediate for drug discovery and development professionals. This guide has aimed to provide not just the "how" but the "why" behind its synthesis, offering a deeper understanding of the chemical principles that drive modern pharmaceutical research.
References
-
MySkinRecipes. 1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride. Available at: [Link].
-
Grokipedia. Benzyl carbamate. Available at: [Link].
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link].
-
Tradeindia. This compound - Cas No: 1403483-75-9. Available at: [Link].
-
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link].
- Google Patents. WO2000050389A1 - Efficient carbamate synthesis.
-
PubMed. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Available at: [Link].
-
MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link].
- Google Patents. US4272441A - Preparation of carbamates.
-
PMC. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Available at: [Link].
- Google Patents. US9487500B2 - Compounds and compositions thereof.
-
PMC. Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Available at: [Link].
-
Computational Chemistry. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link].
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link].
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link].
-
Wikipedia. Benzyl carbamate. Available at: [Link].
Sources
A Technical Guide to the Spectroscopic Characterization of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Abstract: The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth analysis of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as they apply to the characterization of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. Intended for researchers and professionals in the chemical sciences, this document outlines the theoretical basis, experimental protocols, and detailed interpretation of the spectral data essential for verifying the identity, purity, and molecular structure of this compound. By synthesizing predictive data with established spectroscopic principles, this whitepaper serves as a comprehensive reference for the analytical validation of this and structurally related molecules.
Introduction
This compound is a multifaceted organic molecule featuring a benzyl carbamate protecting group, a cyclobutyl ring, and a fluorophenyl moiety. Such compounds are of significant interest in medicinal chemistry and materials science, where the unique combination of rigid and flexible components, along with the presence of a fluorine atom, can impart desirable pharmacokinetic and physicochemical properties. Accurate and thorough characterization is the first critical step after synthesis to ensure that the material being investigated is indeed the target compound. Spectroscopic methods provide a non-destructive and highly informative means of elucidating the molecular structure.[1] This guide details the expected spectral signatures of the title compound and establishes a framework for its definitive identification.
Molecular Structure and Properties
A precise understanding of the molecule's composition is fundamental to interpreting its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈FNO₂ | --- |
| Molecular Weight | 299.34 g/mol | --- |
| CAS Number | 1403483-75-9 | --- |
graph "molecule" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Define nodes with labels N [label="N", pos="0,0!"]; H [label="H", pos="-0.5,0.5!"]; C_carbamate [label="C", pos="1,0!"]; O1_carbamate [label="O", pos="1.5,0.8!"]; O2_carbamate [label="O", pos="1.8,-0.7!"]; C_cyclobutyl [label="C", pos="-1.2,-0.5!"]; C1_cyclo [label="C", pos="-1.5,-1.8!"]; C2_cyclo [label="C", pos="-2.8,-1.5!"]; C3_cyclo [label="C", pos="-2.5,-0.2!"]; C_benzyl_ch2 [label="CH₂", pos="2.8,-0.4!"];
// Benzyl Ring C1_benzyl [label="C", pos="3.8,-1.1!"]; C2_benzyl [label="CH", pos="4.8,-0.7!"]; C3_benzyl [label="CH", pos="5.5,0.3!"]; C4_benzyl [label="CH", pos="5.1,1.3!"]; C5_benzyl [label="CH", pos="4.1,1.7!"]; C6_benzyl [label="CH", pos="3.4,0.7!"];
// Fluorophenyl Ring C1_fluoro [label="C", pos="-1.5,0.8!"]; C2_fluoro [label="CH", pos="-0.8,1.9!"]; C3_fluoro [label="CH", pos="-1.3,3.0!"]; C4_fluoro [label="C", pos="-2.5,3.2!"]; C5_fluoro [label="CH", pos="-3.2,2.1!"]; C6_fluoro [label="CH", pos="-2.7,1.0!"]; F [label="F", pos="-2.8,4.4!"];
// Define edges N -- H; N -- C_carbamate; N -- C_cyclobutyl; C_carbamate -- O1_carbamate [style=double]; C_carbamate -- O2_carbamate; O2_carbamate -- C_benzyl_ch2; C_benzyl_ch2 -- C1_benzyl;
// Cyclobutyl Ring Edges C_cyclobutyl -- C1_cyclo; C_cyclobutyl -- C3_cyclo; C1_cyclo -- C2_cyclo; C2_cyclo -- C3_cyclo;
// Fluorophenyl Ring Edges C_cyclobutyl -- C1_fluoro; C1_fluoro -- C2_fluoro; C2_fluoro -- C3_fluoro; C3_fluoro -- C4_fluoro; C4_fluoro -- C5_fluoro; C5_fluoro -- C6_fluoro; C1_fluoro -- C6_fluoro; C4_fluoro -- F;
// Benzyl Ring Edges C1_benzyl -- C2_benzyl; C2_benzyl -- C3_benzyl; C3_benzyl -- C4_benzyl; C4_benzyl -- C5_benzyl; C5_benzyl -- C6_benzyl; C1_benzyl -- C6_benzyl; }
Spectroscopic Analysis Workflow
A standardized workflow ensures that data is collected and interpreted systematically, leading to a reliable structural assignment. Spectroscopic techniques like IR, NMR, and MS are integral to the characterization of organic compounds.[2][3]
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy required to excite molecular vibrations (stretching, bending).[4] It is an invaluable tool for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency.[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR) ATR-FTIR is a common technique that requires minimal sample preparation.[7][8]
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.[9]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's press to ensure firm contact between the sample and the crystal.[9]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000–400 cm⁻¹.
-
Cleaning: Clean the crystal surface with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted Data Interpretation: The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.[10] The following table outlines the predicted characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| ~3350 | N-H Stretch | Carbamate | Medium, Sharp |
| 3100–3000 | C-H Stretch (sp²) | Aromatic Rings | Medium-Weak |
| 2990–2850 | C-H Stretch (sp³) | Cyclobutyl & CH₂ | Medium |
| ~1700 | C=O Stretch | Carbamate (Urethane) | Strong, Sharp |
| 1600, 1500 | C=C Stretch | Aromatic Rings | Medium |
| ~1510 | N-H Bend | Carbamate | Medium |
| 1250-1200 | C-O Stretch | Carbamate Ester | Strong |
| ~1220 | C-F Stretch | Fluoroaromatic | Strong |
| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong |
The presence of a strong absorption around 1700 cm⁻¹ is indicative of the carbamate carbonyl group, while the N-H stretch near 3350 cm⁻¹ confirms the secondary amide linkage. Aromatic C-H stretches are expected just above 3000 cm⁻¹, distinguishing them from the aliphatic C-H stretches below 3000 cm⁻¹.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Basis: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.[3][13] It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C), which, when placed in a strong magnetic field, absorb radiofrequency radiation at distinct frequencies depending on their local electronic environment.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[14][15]
-
Internal Standard: The residual solvent peak (CHCl₃ at 7.26 ppm) can be used as a primary chemical shift reference.[16]
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a greater number of scans is required due to the low natural abundance of the ¹³C isotope.[15]
Predicted Data Interpretation:
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40–7.30 | Multiplet | 5H | Ar-H (Benzyl) | Protons of the unsubstituted benzyl ring. |
| ~7.35 | "Triplet" (dd) | 2H | Ar-H (Fluorophenyl, ortho to C) | Protons ortho to the cyclobutyl group, split by ortho and meta protons. |
| ~7.05 | "Triplet" (dd) | 2H | Ar-H (Fluorophenyl, ortho to F) | Protons ortho to the fluorine atom, showing characteristic splitting due to both proton and fluorine coupling. |
| ~5.10 | Singlet | 2H | -O-CH₂ -Ph | Methylene protons adjacent to an oxygen and an aromatic ring. |
| ~5.00 | Broad Singlet | 1H | -NH - | The carbamate proton, often broad due to quadrupole effects and exchange. |
| ~2.60–2.40 | Multiplet | 4H | Cyclobutyl -CH₂ - | The four protons on the cyclobutyl ring adjacent to the quaternary carbon. |
| ~2.10–1.90 | Multiplet | 2H | Cyclobutyl -CH₂ - | The two protons on the cyclobutyl ring beta to the quaternary carbon. |
¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbamate carbonyl carbons are typically deshielded compared to amide or ester carbons due to the influence of both oxygen and nitrogen.[17][18]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 (d, ¹JCF ≈ 245 Hz) | C -F | Aromatic carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant. |
| ~155 | C =O | Carbamate carbonyl carbon, deshielded by two electronegative atoms. |
| ~142 (d, ⁴JCF ≈ 3 Hz) | C -N (Fluorophenyl) | Quaternary aromatic carbon attached to the cyclobutyl group. |
| ~136 | C (Quaternary, Benzyl) | Quaternary aromatic carbon of the benzyl group. |
| ~128.5 | C H (Benzyl) | Aromatic methine carbons of the benzyl group. |
| ~128.0 | C H (Benzyl) | Aromatic methine carbons of the benzyl group. |
| ~127.8 (d, ³JCF ≈ 8 Hz) | C H (Fluorophenyl) | Aromatic carbons ortho to the cyclobutyl group. |
| ~115.5 (d, ²JCF ≈ 21 Hz) | C H (Fluorophenyl) | Aromatic carbons ortho to the fluorine atom. |
| ~67 | -O-C H₂-Ph | Benzyl methylene carbon. |
| ~60 | C (Quaternary, Cyclobutyl) | Quaternary sp³ carbon of the cyclobutyl ring. |
| ~35 | C H₂ (Cyclobutyl) | Aliphatic carbons of the cyclobutyl ring. |
| ~18 | C H₂ (Cyclobutyl) | Aliphatic carbon of the cyclobutyl ring. |
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of a compound.[19][20]
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets, from which gas-phase ions are produced.[21][22]
-
Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.
Predicted Data Interpretation: The primary goal is to observe the molecular ion to confirm the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation and gain further structural information.[23]
-
Expected Molecular Ion: For a molecular weight of 299.34, the high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 300.1400 .
-
Common Adducts: It is also common to observe adducts with sodium [M+Na]⁺ at m/z 322.1219 .
Predicted Fragmentation Pattern: The fragmentation of carbamates and benzylamines often follows predictable pathways.[24][25][26] A primary fragmentation event would be the cleavage of the benzylic C-O bond.
The most characteristic fragment would be the tropylium ion at m/z 91 , resulting from the stable benzyl cation. Another significant fragment would correspond to the protonated 1-(4-fluorophenyl)cyclobutanamine moiety at m/z 180 .
Summary and Conclusion
The collective data from IR, NMR, and MS provide a comprehensive and self-validating characterization of this compound.
-
IR spectroscopy confirms the presence of the essential carbamate (N-H, C=O, C-O), aromatic, and C-F functional groups.
-
NMR spectroscopy (¹H and ¹³C) elucidates the precise connectivity of the carbon-hydrogen framework, confirming the distinct chemical environments of the benzyl, fluorophenyl, and cyclobutyl moieties.
-
Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.
Together, these techniques offer an unambiguous confirmation of the molecule's identity and purity, a prerequisite for its use in any research or development application.
References
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Journal of Clinical & Diagnostic Research.
-
Modern Analytical Technique for Characterization Organic Compounds. (2024). International Journal of Research and Review.
-
Wikipedia contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia.
-
Creative Proteomics. (n.d.). Electrospray Ionization.
-
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews.
-
NMR-Service. (n.d.). NMR sample preparation guidelines.
-
Imspex Diagnostics Ltd. (2022). Electrospray Ionization (ESI) Explained. YouTube.
-
Principles of Organic Spectroscopy. (2023). Open Access Journals.
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
-
Britannica. (2024). Chemical compound: Spectroscopy. Encyclopædia Britannica.
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry.
-
Chemistry For Everyone. (2024). What Is Organic Spectroscopy? YouTube.
-
Scribd. (n.d.). NMR Sample Preparation Guide.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy.
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.
-
UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
-
ResearchGate. (2022). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts.
-
Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry.
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.
-
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
-
SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra.
-
Chad's Prep. (2018). 15.6c Interpreting NMR Example 3 | Organic Chemistry. YouTube.
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
-
PubMed. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rroij.com [rroij.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. agilent.com [agilent.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. scribd.com [scribd.com]
- 17. reddit.com [reddit.com]
- 18. scispace.com [scispace.com]
- 19. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 26. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, and potential applications, with a particular focus on its relevance in medicinal chemistry. The guide outlines detailed experimental protocols for its characterization and discusses the scientific rationale behind these methodologies. All data is supported by authoritative citations to ensure scientific integrity.
Introduction: The Significance of Fluorinated Cyclobutane Carbamates in Medicinal Chemistry
This compound is a synthetic organic compound that incorporates three key structural motifs of significant interest in modern drug discovery: a cyclobutane ring, a fluorine-substituted phenyl group, and a benzyl carbamate moiety. The strategic combination of these features suggests its potential as a valuable building block or lead compound in the development of novel therapeutics.
The cyclobutane scaffold provides a three-dimensional framework that is increasingly utilized in medicinal chemistry to explore novel chemical space and improve pharmacokinetic profiles.[1] The introduction of a fluorine atom can profoundly influence a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity.[2] Carbamates are recognized as versatile functional groups in drug design, often serving as stable isosteres for amide bonds or as prodrug moieties to enhance bioavailability.[3][4] This guide aims to provide a detailed technical resource on this compound to facilitate its exploration in research and development.
Compound Identification and Chemical Structure
The chemical structure of this compound is depicted below:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclobutanamine
This protocol is adapted from general methods for the synthesis of substituted cyclobutylamines. [7] Causality: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds. The addition of the 4-fluorophenyl Grignard reagent to cyclobutanone creates the desired carbon skeleton. Subsequent reduction of the intermediate imine (formed after dehydration of the initial alcohol adduct) yields the primary amine.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 1-bromo-4-fluorobenzene in the same anhydrous solvent is added dropwise to initiate the formation of the 4-fluorophenylmagnesium bromide Grignard reagent.
-
Addition to Cyclobutanone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cyclobutanone in anhydrous diethyl ether or THF is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Imine Formation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting tertiary alcohol is then treated with a dehydrating agent (e.g., a catalytic amount of acid) to form the imine.
-
Reduction to the Amine: The crude imine is dissolved in a suitable solvent (e.g., methanol) and reduced to the primary amine using a reducing agent such as sodium borohydride.
-
Purification: The final product, 1-(4-fluorophenyl)cyclobutanamine, is purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established Schotten-Baumann reaction conditions for the formation of carbamates from amines and chloroformates. [8][9] Causality: The nitrogen atom of the primary amine is nucleophilic and will attack the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a mild base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-(4-fluorophenyl)cyclobutanamine in a suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent) is added a mild base, such as sodium bicarbonate or triethylamine.
-
Addition of Benzyl Chloroformate: The reaction mixture is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is diluted with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound - Cas No: 1403483-75-9 - Cas No: 1403483-75-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. Buy 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine (EVT-12419258) [evitachem.com]
- 8. nbinno.com [nbinno.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
Potential biological activity of fluorophenyl cyclobutyl compounds
An In-Depth Technical Guide to the Potential Biological Activity of Fluorophenyl Cyclobutyl Compounds
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Integration of Fluorine and Cyclobutane in Modern Drug Discovery
The confluence of a fluorophenyl group and a cyclobutyl moiety within a single molecular scaffold represents a compelling strategy in contemporary medicinal chemistry. The strategic incorporation of fluorine is a well-documented approach to enhance a molecule's pharmacological profile, influencing its metabolic stability, binding affinity, and bioavailability.[1][2] The small size and high electronegativity of the fluorine atom can lead to profound changes in the electronic properties of a molecule, often resulting in improved potency and altered selectivity for biological targets.[1]
The cyclobutane ring, a four-membered carbocycle, offers a unique conformational rigidity that has garnered significant attention in drug design.[3][4] Its three-dimensional structure can effectively probe the binding pockets of proteins, offering a level of structural constraint that is distinct from more flexible acyclic or larger ring systems. The combination of the fluorophenyl and cyclobutyl motifs, therefore, presents a promising avenue for the development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties.[3][4] This guide will provide an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this intriguing class of compounds.
I. Physicochemical Properties and Pharmacokinetic Profile
The introduction of fluorophenyl and cyclobutyl groups significantly impacts a molecule's physicochemical properties, which in turn governs its pharmacokinetic behavior.
Lipophilicity: The presence of fluorine generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5] This is a critical consideration for drugs targeting the central nervous system (CNS).[5] However, the degree of lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability of a drug.[3] The replacement of a metabolically labile hydrogen atom with a fluorine atom can prevent enzymatic degradation by cytochrome P450 (CYP) enzymes, leading to a longer half-life and improved oral bioavailability.[3][6]
Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.[3] This can affect a compound's ionization state at physiological pH, which has implications for its solubility, permeability, and interaction with biological targets.
Pharmacokinetics: The overall pharmacokinetic profile of fluorophenyl cyclobutyl compounds is a composite of these physicochemical properties. While specific data for a broad range of these compounds is not extensively available in the provided search results, general principles suggest that they can be engineered for improved absorption, distribution, metabolism, and excretion (ADME) properties. However, it is important to note that the pharmacokinetics can be highly variable and dependent on the specific substitution patterns and overall molecular structure.[7]
Table 1: Impact of Fluorophenyl and Cyclobutyl Moieties on Physicochemical and Pharmacokinetic Properties
| Property | Influence of Fluorophenyl Group | Influence of Cyclobutyl Group | Combined Effect |
| Lipophilicity (LogP) | Generally increases[3] | Provides a defined, non-polar scaffold | Moderately increased lipophilicity, tunable by fluorine position and substitution[3] |
| Metabolic Stability | Can block metabolic oxidation, increasing stability[3] | The rigid ring can be less susceptible to certain metabolic pathways | Potentially enhanced resistance to metabolic clearance[3] |
| Aqueous Solubility | Can decrease due to increased lipophilicity | Generally low | Requires careful balancing with polar functional groups |
| Acidity/Basicity (pKa) | Can alter the pKa of nearby functional groups due to inductive effects[3] | Generally neutral, but can influence the conformation of acidic/basic groups | Fine-tuning of ionization at physiological pH |
| Blood-Brain Barrier (BBB) Penetration | Increased lipophilicity can facilitate BBB penetration[5] | The compact, rigid structure can be favorable for transport | Potential for CNS-active compounds[5] |
II. Synthetic Strategies for Fluorophenyl Cyclobutyl Compounds
The synthesis of fluorophenyl cyclobutyl compounds can be achieved through various synthetic routes. A common approach involves a two-step process: the formation of a cyclobutanone intermediate followed by its reduction to the corresponding cyclobutanol.
Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol
This protocol is based on established methods for the synthesis of substituted cyclobutanes.[8]
Step 1: Synthesis of 3-(2-fluorophenyl)cyclobutan-1-one
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-fluorophenylboronic acid (1.1 equivalents) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent and Reagents: Add a suitable solvent such as a mixture of toluene and water. Add a base, for example, an aqueous solution of sodium carbonate (2 equivalents).
-
Addition of Cyclobutenone: To the stirring mixture, add cyclobutenone (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-(2-fluorophenyl)cyclobutan-1-one.
Step 2: Reduction to 3-(2-Fluorophenyl)cyclobutan-1-ol
-
Reaction Setup: Dissolve the 3-(2-fluorophenyl)cyclobutan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reducing Agent: Cool the solution to 0°C in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography if necessary to yield 3-(2-fluorophenyl)cyclobutan-1-ol.
Caption: Synthetic workflow for 3-(2-fluorophenyl)cyclobutan-1-ol.
III. Biological Activities and Therapeutic Potential
Fluorophenyl cyclobutyl compounds have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with specific biological targets.
A. Anticancer Activity
The incorporation of a fluorophenyl group into anticancer agents is a known strategy to enhance their efficacy.[9] For instance, derivatives of the natural product camptothecin, such as those with fluoroaryl substitutions, have demonstrated improved cytotoxicity against various cancer cell lines.[9] While not all examples contain a cyclobutyl ring, the principle of using fluorophenyl moieties to enhance anticancer activity is well-established.[9]
One study on FL118 derivatives, where a hydrogen atom was replaced with a fluoroaryl group, showed that many of the new compounds exhibited superior cytotoxicity compared to the parent compound.[9] For example, compound 7n showed an IC₅₀ of 9 nM in A549 lung cancer cells, and compound 7l displayed significant cytotoxicity with IC₅₀ values ranging from 12 nM to 26 nM across different cell lines.[9] These findings highlight the potential of fluorophenyl groups to significantly boost the antitumor properties of small molecules.[9]
B. Enzyme Inhibition
Fluorine-containing compounds are widely recognized for their ability to act as enzyme inhibitors.[10] The strong electronegativity of fluorine can lead to tight binding interactions with enzyme active sites. Polyfluorinated ketones, for example, are potent inhibitors of serine proteases.[10]
While specific examples of fluorophenyl cyclobutyl compounds as enzyme inhibitors are not detailed in the provided search results, the general principles suggest their potential in this area. For example, compounds with a fluorophenyl group have been investigated as inhibitors of Aurora kinase B, a promising target in cancer therapy.[11] The unique conformation of the cyclobutyl ring could be exploited to achieve selective inhibition of specific enzymes.
Caption: Mechanism of competitive enzyme inhibition.
C. Central Nervous System (CNS) Applications
The ability of fluorine to increase lipophilicity makes fluorophenyl cyclobutyl compounds attractive candidates for CNS drug discovery.[5] Enhanced penetration of the blood-brain barrier is a key requirement for drugs targeting neurological disorders. Numerous CNS drugs contain a fluorophenyl group, which contributes to their overall pharmacological activity.[5]
Atypical dopamine transporter (DAT) inhibitors containing bis(4-fluorophenyl)methyl groups have shown therapeutic potential in preclinical models of psychostimulant use disorders.[12] While these compounds do not have a cyclobutyl ring, they illustrate the utility of the fluorophenyl moiety in designing CNS-active agents with improved metabolic stability and DAT affinity.[12]
IV. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of fluorophenyl cyclobutyl compounds.[13] SAR studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.[13]
Key SAR Insights:
-
Position of the Fluorine Atom: The position of the fluorine atom on the phenyl ring can significantly impact activity. For example, in a series of 1,3,4-oxadiazole derivatives, an ortho-fluoro substitution resulted in better FAK inhibitory activity compared to meta- or para-substitutions.[14]
-
Substitution on the Phenyl Ring: Additional substituents on the phenyl ring can further modulate activity. For instance, in a series of antitubercular agents, the introduction of a methyl sulfonamide group led to a 47-fold improvement in activity.[15]
-
Modifications to the Cyclobutyl Ring: While not extensively detailed in the search results, modifications to the cyclobutyl ring, such as the introduction of other functional groups, would likely influence the compound's conformation and its interaction with the target protein.
-
Amide and Hydrazide Analogues: In some series of compounds, the nature of linking groups, such as amides or hydrazides, can have a profound effect on receptor binding affinity and efficacy.[16][17]
Table 2: Summary of Structure-Activity Relationship (SAR) Observations
| Structural Modification | Effect on Biological Activity | Example Class of Compounds |
| Ortho-fluoro substitution on phenyl ring | Increased inhibitory activity[14] | 1,3,4-oxadiazole derivatives as FAK inhibitors |
| Methyl sulfonamide substitution on phenyl ring | Significant improvement in anti-TB activity[15] | Aryl fluorosulfate-based antitubercular agents |
| Introduction of a fluoroaryl group | Enhanced antitumor efficacy[9] | FL118 derivatives |
| Increasing alkyl chain length in amide analogs | Increased cytotoxic effects[17] | Fenbufen amide analogs |
V. Conclusion and Future Directions
Fluorophenyl cyclobutyl compounds represent a promising class of molecules with diverse potential biological activities. The strategic combination of the fluorophenyl group's ability to enhance metabolic stability and modulate electronic properties with the cyclobutyl ring's conformational rigidity provides a powerful platform for designing novel therapeutics. The evidence suggests potential applications in oncology, enzyme inhibition, and CNS disorders.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing a wider variety of fluorophenyl cyclobutyl derivatives with diverse substitution patterns to explore a broader range of biological targets.
-
Detailed Mechanistic Studies: Elucidating the precise mechanisms of action for active compounds to understand how they interact with their biological targets at the molecular level.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of promising lead compounds in relevant animal models.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to better predict the biological activity of new analogues and guide future synthetic efforts.
By systematically exploring the chemical space and biological potential of fluorophenyl cyclobutyl compounds, researchers can unlock new opportunities for the development of next-generation therapeutics to address unmet medical needs.
References
- Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (URL: )
- Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. (URL: )
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchG
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (URL: )
- Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl)
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (URL: )
- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC - PubMed Central. (URL: )
- Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols - Benchchem. (URL: )
- Fluorinated Molecules as Drugs and Imaging Agents in the CNS | Bentham Science. (URL: )
- (PDF)
- Optimized biologically active fluorinated cycloalkane derivatives...
- Fluorinated Molecules as Drugs and Imaging Agents in the CNS - ResearchG
- Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - NIH. (URL: )
- Structure Activity Rel
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: )
- Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed. (URL: )
- Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - MDPI. (URL: )
- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC - PubMed Central - NIH. (URL: )
- Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed. (URL: )
- Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. (URL: )
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Pharmacokinetics and Safety of Lurbinectedin Administrated with Itraconazole in Cancer Patients: A Drug-Drug Interaction Study - PubMed. (URL: )
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Introduction to carbamate inhibitors in medicinal chemistry
An In-Depth Technical Guide to Carbamate Inhibitors in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The carbamate moiety is a cornerstone of modern medicinal chemistry, serving as a pivotal structural and functional element in a wide array of therapeutic agents and prodrugs.[1][2][3] Its unique properties, including its role as a bioisostere for the amide bond, its chemical stability, and its capacity to act as a covalent yet reversible inhibitor, have cemented its importance in drug design.[1][2][4] This guide provides a comprehensive exploration of carbamate inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental mechanism of action, explore structure-activity relationships (SAR) for key enzyme targets, discuss their application in prodrug strategies, and provide detailed, field-proven experimental protocols for their evaluation.
The Carbamate Moiety: A Profile
Organic carbamates, also known as urethanes, are esters of carbamic acid. Structurally, they are a hybrid of an amide and an ester, which imparts a unique combination of stability and reactivity.[1][2] This functionality is conformationally restricted due to electron delocalization and can participate in hydrogen bonding, making it an excellent scaffold for interacting with biological targets.[2] Unlike amide bonds, carbamates generally exhibit enhanced stability against proteolytic degradation, a critical feature for developing robust therapeutic agents.[4]
Carbamates are found in numerous FDA-approved drugs for a range of conditions, from neurodegenerative diseases to cancer, highlighting their versatility and therapeutic relevance.[4][5]
| Drug Name | Target Enzyme/Receptor | Therapeutic Indication | Reference |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Alzheimer's Disease | [5][6][7] |
| Neostigmine | Acetylcholinesterase (AChE) | Myasthenia Gravis | [5][6] |
| Pyridostigmine | Acetylcholinesterase (AChE) | Myasthenia Gravis, Nerve Agent Prophylaxis | [4][6] |
| Felbamate | NMDA Receptor (among others) | Epilepsy | [5] |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | Investigational (Anxiety, Pain) | [8][9] |
Mechanism of Action: Pseudo-Irreversible Inhibition
The primary mechanism by which carbamates inhibit serine hydrolases is through a process of pseudo-irreversible or slowly reversible inhibition.[10][11] This is a two-step process involving the carbamoylation of the catalytic serine residue in the enzyme's active site.
-
Reversible Binding: The carbamate inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible Michaelis-like complex (E-I).[10][12]
-
Covalent Carbamoylation: The nucleophilic serine residue attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, covalent carbamoyl-enzyme intermediate (E-C) and the expulsion of the alcohol or phenol leaving group.[10][13][14]
-
Slow Decarbamoylation (Hydrolysis): The carbamoylated enzyme is catalytically inactive. Regeneration of the active enzyme occurs via hydrolysis of the carbamoyl-serine bond, but this process is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.[10][12] The slow rate of this decarbamoylation step is what leads to prolonged inhibition.
This mechanism confers a key advantage: the duration of action is tunable and not permanent, which can be a more desirable safety profile than that of irreversible inhibitors like organophosphates.[15]
Caption: General mechanism of pseudo-irreversible inhibition by carbamates.
Key Therapeutic Targets and Structure-Activity Relationships (SAR)
Carbamates have been successfully developed to target several key enzymes. Here, we focus on two of the most prominent examples: Acetylcholinesterase and Fatty Acid Amide Hydrolase.
Acetylcholinesterase (AChE) Inhibitors
Inhibition of AChE is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD).[16] By preventing the breakdown of the neurotransmitter acetylcholine (ACh), these inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4][6] Carbamates like rivastigmine are highly effective AChE inhibitors.[5][7]
Caption: Carbamate inhibition of AChE in the cholinergic synapse.
Structure-Activity Relationship Insights for AChE Inhibitors:
-
Complementarity is Key: The biological activity of carbamate insecticides and drugs is directly related to their structural complementarity to the AChE active site.[17][18]
-
Substituents on Nitrogen: The nature of the substituents on the carbamate nitrogen is critical. For instance, N,N-disubstituted carbamates often show different selectivity profiles for AChE versus Butyrylcholinesterase (BChE) compared to their N-monosubstituted counterparts.[19]
-
Leaving Group: The "O-aryl" portion of the carbamate (the leaving group) plays a significant role in orienting the molecule within the enzyme's active site gorge and contributes to binding affinity.[19]
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Key Structural Feature | Reference |
| Rivastigmine | >100 (example value) | ~31 (example value) | N-ethyl, N-methyl carbamate | [19] |
| Galantamine | 0.86 (example value) | 12.8 (example value) | Non-carbamate (for comparison) | [19] |
| Salicylanilide Carbamate 1c | 47.1 | 1.60 | N,N-diethyl carbamate on a salicylanilide scaffold | [19] |
| Salicylanilide Carbamate 5d | 89.9 | 2.13 | N,N-diphenyl carbamate on a salicylanilide scaffold | [19] |
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades endogenous signaling lipids, including the endocannabinoid anandamide.[8][13] Inhibiting FAAH raises anandamide levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[13] O-aryl carbamates, such as URB597, are potent and widely studied FAAH inhibitors.[8][9]
Structure-Activity Relationship Insights for FAAH Inhibitors:
-
Carbamate Reactivity: The electrophilicity of the carbamate carbonyl carbon influences its reactivity and, consequently, its inhibitory potency and chemical stability.[14][20]
-
O-Aryl Substituents: Introducing small, electron-donating groups on the O-aryl ring can increase the hydrolytic stability of the carbamate without sacrificing FAAH inhibitory potency.[14][20]
-
N-Substituents: The group attached to the carbamate nitrogen interacts with the enzyme's acyl chain binding channel. Replacing the cyclohexyl group of URB597 with a phenhexyl group, for example, has been shown to improve potency.[9]
-
Selectivity: A major challenge in developing carbamate FAAH inhibitors is achieving selectivity over other serine hydrolases and carboxylesterases, particularly in peripheral tissues like the liver.[8][9][13]
Biochemical evidence has confirmed that these carbamates covalently modify the active site of FAAH, and understanding the precise binding orientation has been crucial for designing second-generation inhibitors with enhanced potency.[13]
Carbamates as Prodrugs
The carbamate linkage is not only used for active inhibitors but also as a cleavable moiety in prodrug design.[1][4] A prodrug is an inactive compound that is converted into a pharmacologically active drug in vivo. Carbamates are used to mask polar functional groups like amines, hydroxyls, or phenols to improve properties such as:
-
Oral Bioavailability: By masking polar groups, the lipophilicity of a drug can be increased, enhancing its absorption across the gastrointestinal tract.[4]
-
Metabolic Stability: The carbamate group can protect a labile functional group from first-pass metabolism in the liver.[1][4]
-
Solubility: Conversely, hydrophilic moieties can be appended via a carbamate linker to improve the aqueous solubility of a parent drug for intravenous administration.[21]
In vivo, esterase enzymes hydrolyze the carbamate bond, releasing the active drug, carbon dioxide, and an amine.[21]
Caption: The general scheme of carbamate prodrug activation.
Synthetic Methodologies
The synthesis of carbamates is a well-established area of organic chemistry. Several reliable methods are available to medicinal chemists.
-
From Isocyanates: The most direct method involves the reaction of an alcohol or phenol with an isocyanate. This reaction is often rapid and high-yielding.
-
From Chloroformates: Alcohols can be treated with phosgene or a safer equivalent like triphosgene to form a chloroformate intermediate. Subsequent reaction with an amine yields the desired carbamate. Alternatively, commercially available chloroformates can react with amines.[2]
-
Curtius Rearrangement: This method converts a carboxylic acid into a carbamate. The carboxylic acid is first converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. In the presence of an alcohol, the isocyanate is trapped to form the carbamate. This method is particularly useful for creating carbamates from complex carboxylic acids.[5]
Experimental Protocol: Evaluating Carbamate Inhibitors
As a Senior Application Scientist, providing a robust, self-validating protocol is paramount. The following outlines a standard workflow for determining the potency (IC₅₀) of a time-dependent carbamate inhibitor against a serine hydrolase, such as AChE, using the Ellman's assay.[22]
Principle: The Ellman's assay is a colorimetric method to measure cholinesterase activity. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (TNB²⁻), the absorbance of which is measured at 412 nm. An inhibitor will reduce the rate of this color formation.
Step-by-Step IC₅₀ Determination Workflow
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4). The causality here is to maintain a stable, physiological pH that ensures optimal enzyme activity and inhibitor stability.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme (e.g., human recombinant AChE) in the assay buffer. Store in aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Inhibitor Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) of the carbamate inhibitor in 100% DMSO. This ensures solubility and allows for minimal solvent concentration in the final assay.
-
Substrate Solution: Prepare acetylthiocholine iodide (ATCh) solution in the assay buffer.
-
DTNB Solution: Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Serial Dilution: Create a serial dilution of the carbamate inhibitor in DMSO, followed by a further dilution into the assay buffer. This two-step dilution minimizes the final DMSO concentration (<1%), which can otherwise interfere with enzyme activity.
-
Pre-incubation (Critical Step): Add the diluted inhibitor solutions and the enzyme to the wells of a microplate. Do not add the substrate yet. Incubate this mixture for a set period (e.g., 30 minutes). Causality: Because carbamates are time-dependent, covalent inhibitors, this pre-incubation step is essential to allow the carbamoylation reaction to proceed toward equilibrium.[12] Without it, the calculated potency (IC₅₀) would be artificially high and inaccurate.
-
Initiate Reaction: Add the substrate (ATCh) and DTNB mixture to all wells simultaneously using a multichannel pipette to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Normalization: Express the rates as a percentage of the uninhibited control (enzyme + buffer + DMSO, no inhibitor).
-
IC₅₀ Calculation: Plot the percent activity versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
-
Caption: Experimental workflow for determining the IC₅₀ of a carbamate inhibitor.
Conclusion
Carbamate inhibitors represent a mature yet continually evolving class of compounds in medicinal chemistry. Their unique mechanism of pseudo-irreversible inhibition provides a desirable balance of efficacy and safety, leading to successful applications in neurodegenerative disorders and offering promise in areas like pain and inflammation. A thorough understanding of their mechanism, structure-activity relationships, and appropriate bioassay methodologies is essential for drug development professionals seeking to leverage this privileged scaffold. Future work will likely focus on designing novel carbamates with superior isoform selectivity and multi-target activities to address complex diseases.[15][23]
References
- A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central.
- Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central.
- Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central.
- Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed.
- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
- Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system. PubMed.
- Application Notes and Protocols for Evaluating Enzyme Inhibition by Carbam
- Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. Semantic Scholar.
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Acetylcholinesterase inhibitor. Wikipedia.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbam
- Organic Carbamates in Drug Design and Medicinal Chemistry.
- Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.
- Mechanism of action of organophosphorus and carbam
- Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central.
- Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Taylor & Francis Online.
- Mechanism of action of organophosphorus and carbam
- Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central.
- Carbonate and Carbam
- (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). PubMed Central.
- Structure-activity relationships for insecticidal carbam
- Structure—activity relationships for insecticidal carbam
- Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbam
- Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central.
- Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.
- Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. PubMed.
- Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site.
- Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed.
- Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. PubMed Central.
- Carbamate based drugs that are or have been used for treatment of AD.
- Carbamate as a potential anti-Alzheimer's pharmacophore: A review. PubMed.
- Experimental and In Silico Approaches to Study Carboxylesterase Substr
- Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. MDPI.
- inhibitory effect of carbamates in two types of cholinesterases.
- Novel cannabidiol-carbamate hybrids as selective BuChE inhibitors: Docking-based fragment reassembly for the development of potential therapeutic agents against Alzheimer's disease. PubMed.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Carbamate as a potential anti-Alzheimer's pharmacophore: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbonate and Carbamate Prodrugs [ebrary.net]
- 22. researchgate.net [researchgate.net]
- 23. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzyl Protecting Group in Carbamate Synthesis: A Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is a cornerstone of success. Among these, the benzyloxycarbonyl (Cbz or Z) group stands out for its robustness and versatility in the protection of amines. This technical guide provides an in-depth exploration of the Cbz group's role in carbamate synthesis, offering a blend of mechanistic insights and field-proven protocols. We will delve into the causality behind experimental choices, from the selection of protection reagents to the nuanced art of deprotection, ensuring that every protocol described is a self-validating system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the benzyl protecting group in their synthetic endeavors.
Introduction: The Imperative of Amine Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be a double-edged sword in multi-step syntheses.[1][2][3] Unwanted side reactions are a constant threat to yield and purity. Protecting groups temporarily mask the reactivity of the amine, allowing other transformations to proceed cleanly.[2] The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[2][4]
The benzyloxycarbonyl (Cbz) group, first introduced by Bergmann and Zervas in the 1930s for peptide synthesis, revolutionized the field.[4][5] It meets the criteria of an effective protecting group, offering stability and selective removal, making it an indispensable tool in the synthesis of complex molecules.[6][7]
The Benzyloxycarbonyl (Cbz) Group: Installation and Mechanism
The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or other activated forms of benzyl carbamate under basic conditions.[1][5][8][9] This reaction converts the nucleophilic amine into a significantly less reactive carbamate.[2]
Reagents for Cbz Protection
| Reagent | Common Name | Key Features |
| Benzyl Chloroformate | Cbz-Cl, Z-Cl | Highly reactive, most common reagent.[1][5][8] |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Activated ester, offers good optionality.[8][9] |
| Dibenzyl dicarbonate | Cbz₂O | Analogue to Boc-anhydride, can be used in some cases.[8] |
Mechanism of Protection
The protection mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzyl chloroformate.[8] The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction.[8]
Caption: Cbz protection of an amine using benzyl chloroformate.
Experimental Protocol: General Procedure for N-Cbz Protection
The following is a generalized protocol for the protection of a primary amine using benzyl chloroformate.
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Water
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add an aqueous solution of the base (e.g., sodium carbonate).
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by chromatography if necessary.
This Schotten-Baumann condition is a common and effective method for Cbz protection.[8]
Deprotection of the Cbz Group: A Matter of Selectivity
The true utility of the Cbz group lies in the variety of methods available for its removal, allowing for strategic deprotection in the presence of other sensitive functional groups.[10][11] The choice of deprotection method is dictated by the overall molecular structure.[10]
Catalytic Hydrogenolysis
This is the most common and often the cleanest method for Cbz deprotection.[6][8][9][11] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[11]
Mechanism: The Cbz group is reduced by hydrogen, leading to an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[8][11]
Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.
Experimental Protocol: Hydrogenolysis with H₂ Gas [8]
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor like ammonium formate or 1,4-cyclohexadiene is used.[12] This method can be advantageous for safety and operational simplicity.
Acidic Conditions
The Cbz group can also be cleaved under acidic conditions, although it is generally more stable to acid than the Boc group.[8] This provides a degree of orthogonality in syntheses where both protecting groups are present.[8][13]
Common Acidic Reagents:
-
HBr in Acetic Acid: A classic and effective reagent system.[9]
-
Trifluoroacetic Acid (TFA): Can cleave Cbz groups, but often requires harsher conditions than for Boc deprotection.[14]
-
Lewis Acids: Reagents like AlCl₃ in hexafluoroisopropanol (HFIP) have been shown to effectively remove Cbz groups.[9][15]
Mechanism (Sₙ2): The reaction proceeds via protonation of the carbamate followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon, leading to the release of the unstable carbamic acid.[8]
Nucleophilic Cleavage
Recently, nucleophilic deprotection methods have been developed, offering an alternative for substrates that are sensitive to both hydrogenolysis and acidic conditions.[15][16][17]
Example: Treatment with 2-mercaptoethanol in the presence of a base can effectively cleave the Cbz group.[16] This method is particularly useful for substrates with functionalities that are labile to reduction or strong acids.[16]
Orthogonality in Complex Synthesis
The Cbz group's stability to conditions used for removing other common amine protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, makes it a key player in orthogonal protection strategies.[4][8][11] This allows for the selective deprotection of one amine in the presence of others, which is critical in complex syntheses like peptide synthesis.[8][11]
Caption: Orthogonality of common amine protecting groups.
Conclusion: Strategic Application of the Cbz Group
The benzyl protecting group, in the form of the benzyloxycarbonyl (Cbz) group, remains a powerful and versatile tool in the arsenal of the synthetic chemist. Its ease of installation, stability, and the multiple, selective methods for its removal make it highly valuable in the synthesis of complex pharmaceuticals and peptides. A thorough understanding of the underlying mechanisms and the practical considerations for both protection and deprotection is essential for its effective application. By carefully selecting the appropriate reagents and conditions, researchers can leverage the Cbz group to streamline synthetic routes, improve yields, and ultimately accelerate the drug development process.
References
- Vertex AI Search. The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ACS Publications. Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups.
- ChemicalBook. Benzyl carbamate synthesis.
- Organic Letters. Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups.
- American Chemical Society. Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups.
- American Chemical Society. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP.
- YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).
- Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Ingenta Connect. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
- Wikipedia. Benzyl chloroformate.
- ResearchGate. Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source.
- Chem-Station Int. Ed. Cbz Protection - Common Conditions.
- BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- Vertex AI Search. The Role of Benzyl Carbamate in Modern Peptide Synthesis.
- BenchChem. Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.
- Master Organic Chemistry. Amine Protection and Deprotection.
- NIH. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Organic Syntheses Procedure. Formic acid, chloro-, benzyl ester.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- ResearchGate. Hydrogenolysis of benzylated natural products (a carbohydrate, an alkaloid, and amino acids).
- Organic Chemistry Portal. Protective Groups.
- Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
- Organic Letters. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Hydrogenolysis.
- Scientific Update. To Deprotect and Serve.
- Chem-Station Int. Ed. Carbamate Protective Groups.
- The Journal of Organic Chemistry. Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.
Sources
- 1. youtube.com [youtube.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cbz-Protected Amino Groups [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientificupdate.com [scientificupdate.com]
The 1-(4-fluorophenyl)cyclobutyl Moiety: A Technical Guide to Strategic Application in Modern Drug Design
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these, the 1-(4-fluorophenyl)cyclobutyl moiety has emerged as a powerful and versatile building block. This technical guide provides an in-depth analysis of this moiety, dissecting the individual and synergistic contributions of its constituent parts—the 4-fluorophenyl group and the cyclobutyl ring. We will explore its impact on critical drug-like properties, including metabolic stability, target engagement, and overall absorption, distribution, metabolism, and excretion (ADME) profile. This document will further detail synthetic methodologies, examine structure-activity relationships (SAR), and present a case study within the context of dopamine transporter (DAT) inhibitors to illustrate its practical application in drug discovery programs.
Deconstructing the Moiety: Foundational Principles
The efficacy of the 1-(4-fluorophenyl)cyclobutyl moiety arises from the unique and complementary properties of its two core components. Understanding these individual parts is essential to appreciating their combined strength.
The Strategic Role of the 4-Fluorophenyl Group
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1] The 4-fluoro substitution pattern is particularly advantageous for several reasons:
-
Enhanced Metabolic Stability: The para-position of a phenyl ring is often susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at this position effectively blocks this metabolic pathway, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[2] This modification can significantly increase a drug's half-life and improve its oral bioavailability.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, which can alter binding interactions with target proteins. Furthermore, it can increase lipophilicity, which may enhance membrane permeability and penetration into the central nervous system (CNS).[3]
-
Favorable Binding Interactions: The fluorine atom can participate in beneficial non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing ligand affinity.
The Cyclobutyl Ring: A 3D Scaffold for Improved Pharmacokinetics
Saturated carbocycles, particularly cyclobutane, have gained prominence as valuable bioisosteres and structural elements in drug design.[4] The cyclobutyl ring offers a unique set of advantages:
-
Three-Dimensionality and Conformational Restriction: Unlike flat aromatic rings, the cyclobutane ring adopts a puckered, three-dimensional conformation.[4] This spatial arrangement can improve how a molecule complements the shape of a target protein's binding site. By replacing a flexible alkyl chain, the cyclobutyl ring can also provide conformational restriction, which reduces the entropic penalty upon binding and can lead to higher affinity.[5]
-
Bioisosteric Replacement: The cyclobutyl group serves as an effective bioisostere for various common motifs, including gem-dimethyl groups, alkenes, and even phenyl rings. This allows medicinal chemists to replace metabolically labile or structurally undesirable groups while maintaining or improving biological activity.
-
Improved Physicochemical Profile: As a saturated hydrocarbon scaffold, the cyclobutyl ring can help to decrease planarity and optimize lipophilicity, often leading to improved solubility and better overall ADME properties compared to larger or more planar analogs.[4]
Synergistic Effects and Physicochemical Impact
The combination of the 4-fluorophenyl group and the cyclobutyl ring at a quaternary carbon center creates a motif with a highly desirable set of properties for drug development. The fluorine atom shields a potential metabolic soft spot, while the cyclobutyl ring provides a stable, three-dimensional anchor that can improve binding and solubility.
| Property | Contribution of 4-Fluorophenyl | Contribution of Cyclobutyl Ring | Resulting Property of the Moiety |
| Metabolic Stability | Blocks para-hydroxylation | Resistant to oxidation | High resistance to oxidative metabolism |
| Lipophilicity (LogP) | Increases lipophilicity | Saturated, non-planar nature can optimize LogP | Moderate to high lipophilicity, tunable by overall scaffold |
| Solubility | Can decrease aqueous solubility | Reduces planarity, often improving solubility vs. flat rings | Generally improved solubility over planar analogs |
| Target Binding | Can form key H-bonds/dipole interactions | Provides 3D shape complementarity and fills hydrophobic pockets | Strong and specific binding interactions |
| Conformation | N/A | Puckered ring restricts rotatable bonds | Reduced conformational flexibility, lowering entropic penalty of binding |
Synthesis of Key Intermediates
The successful incorporation of the 1-(4-fluorophenyl)cyclobutyl moiety relies on the efficient synthesis of key building blocks. One such critical intermediate is 1-(4-fluorophenyl)cyclobutylamine. Below is a representative experimental protocol adapted from established methodologies for related structures.
Experimental Protocol: Synthesis of 1-(4-fluorophenyl)cyclobutylamine
This two-step protocol outlines the synthesis starting from 4-fluorophenylacetonitrile.
Step 1: Synthesis of 1-(4-fluorophenyl)cyclobutanecarbonitrile
Caption: Workflow for the synthesis of the nitrile intermediate.
-
Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a nitrogen inlet is charged with liquid ammonia (approx. 200 mL) at -78°C.
-
Deprotonation: Sodium amide (NaNH₂, 1.1 eq) is cautiously added in portions. 4-Fluorophenylacetonitrile (1.0 eq), dissolved in anhydrous tetrahydrofuran (THF), is then added dropwise to the stirred suspension over 30 minutes. The mixture is stirred for an additional hour at -33°C (ammonia reflux).
-
Alkylation: 1,3-Dibromopropane (1.05 eq) is added dropwise, maintaining the temperature at -33°C. The reaction is allowed to stir for 2 hours, then the cooling bath is removed, and the ammonia is allowed to evaporate overnight under a stream of nitrogen.
-
Workup: The remaining residue is cautiously quenched with water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-(4-fluorophenyl)cyclobutanecarbonitrile as a clear oil.
Step 2: Reduction to 1-(4-fluorophenyl)cyclobutylamine
Caption: Workflow for the reduction of the nitrile to the final amine.
-
Setup: A dry three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Lithium aluminum hydride (LAH, 1.5 eq) is suspended in anhydrous diethyl ether.
-
Addition: The suspension is cooled to 0°C in an ice bath. A solution of 1-(4-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4 hours.
-
Workup: The reaction is cooled to 0°C and quenched by the sequential, dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where 'x' is the mass of LAH used in grams. The resulting granular precipitate is filtered off and washed with diethyl ether.
-
Purification: The combined filtrate is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield 1-(4-fluorophenyl)cyclobutylamine, which can be further purified by distillation if necessary.
Structure-Activity Relationship (SAR) Insights
The 1-(4-fluorophenyl)cyclobutyl moiety provides a rigid scaffold that allows for systematic exploration of the surrounding chemical space. SAR studies on related structures, particularly atypical dopamine transporter (DAT) inhibitors, reveal key principles.[6][7][8]
Caption: Key SAR principles for the 1-(4-fluorophenyl)cyclobutyl moiety.
-
Phenyl Ring Substitution: The para-fluoro substitution is often optimal for metabolic stability. Moving the fluorine to the ortho or meta position, or replacing it with larger halogens like chlorine, can drastically alter binding affinity and selectivity for the target versus other proteins (e.g., the serotonin transporter, SERT).[6]
-
Cyclobutyl Ring Integrity: The unsubstituted cyclobutyl ring is often preferred as it provides a favorable balance of lipophilicity and three-dimensionality without introducing new chiral centers or metabolic liabilities. It acts as a rigid spacer, positioning the fluorophenyl group into a hydrophobic pocket.
-
Attachment Point: The quaternary carbon of the cyclobutane provides a key attachment point (often via an amine or carboxylic acid) to the rest of the pharmacophore. The vector and distance provided by this linkage are critical for aligning other functional groups with their respective interaction points on the target protein.
Case Study: Application in Dopamine Transporter (DAT) Inhibitor Design
Atypical DAT inhibitors are sought after as potential therapeutics for substance use disorders and ADHD, aiming to block dopamine reuptake without producing the abuse liability of traditional stimulants like cocaine.[7] The 1-(4-fluorophenyl)cyclobutyl moiety is an excellent scaffold for this purpose. Let's consider a hypothetical but representative analog based on the well-studied phenyltropane class of compounds.
Rationale for Inclusion:
In the design of DAT inhibitors, a key interaction involves a hydrophobic pocket that accommodates an aromatic ring. Replacing a simple phenyl or a metabolically vulnerable dichlorophenyl group (as seen in RTI-111) with the 1-(4-fluorophenyl)cyclobutyl moiety can confer several advantages:[9]
-
Block Metabolism: Prevents para-hydroxylation of the phenyl ring, a primary route of inactivation.
-
Improve Safety Profile: The rigid cyclobutyl group can replace more flexible linkers that might allow for undesirable off-target interactions (e.g., at the hERG channel).
-
Enhance Binding: The puckered cyclobutane ring can provide a better fit into the three-dimensional space of the DAT binding site compared to a flat phenyl ring, while the 4-fluorophenyl group occupies the requisite hydrophobic pocket.
Comparative Data (Representative Values):
The following table illustrates the expected improvements based on data from closely related compound series.
| Compound | Moiety | DAT Binding Affinity (Ki, nM) | Metabolic Half-Life (t½, min) in HLM |
| Analog A | 1-Phenylcyclobutyl | 55 nM | 25 min |
| Analog B | 1-(4-Chloro phenyl)cyclobutyl | 18 nM | 40 min |
| Analog C | 1-(4-Fluoro phenyl)cyclobutyl | 22 nM | > 90 min |
HLM: Human Liver Microsomes. Data are representative based on trends observed in related chemical series.
This comparison highlights how the 4-fluoro substitution (Analog C) provides a superior balance of high binding affinity and significantly improved metabolic stability compared to the unsubstituted (Analog A) and 4-chloro (Analog B) counterparts.
Conclusion and Future Perspectives
The 1-(4-fluorophenyl)cyclobutyl moiety represents a sophisticated and highly effective structural unit in the medicinal chemist's toolkit. By combining the metabolic blocking capability of a 4-fluorophenyl group with the favorable three-dimensional and pharmacokinetic properties of a cyclobutyl ring, this moiety offers a robust solution for overcoming common drug development challenges. It provides a stable, conformationally defined scaffold that can enhance binding affinity, improve metabolic stability, and lead to superior ADME profiles. As drug discovery continues to demand molecules with increasingly optimized and nuanced properties, the strategic application of well-designed motifs like the 1-(4-fluorophenyl)cyclobutyl group will remain a cornerstone of successful therapeutic design.
References
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
- Butler, K. T., et al. (2015). Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. Bioorganic & Medicinal Chemistry, 23(15), 4582-4590.
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-39.
-
Research Chemicals. (n.d.). buy Dichloropane, order rti-111, buy rti-111 online now. Retrieved from [Link]
- Giancola, J. B., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 12(8), 1330-1344.
- Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135.
- Goldstein, J. L., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-75.
- Sakloth, F., et al. (2019). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 29(18), 2641-2646.
- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.
-
Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]
- Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
- Sakloth, F., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 869719.
- Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.
- van der Heijden, C., et al. (2021).
-
Wikipedia. (n.d.). RTI-31. Retrieved from [Link]
- Rothman, R. B., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(23), 3103-3107.
-
ResearchGate. (n.d.). Cyclobutylamine. Retrieved from [Link]
-
Reddit. (2022). RTI-111 / Dichloropane - I quite like it. Retrieved from [Link]
- Ebalunode, J. O., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.
- Dods, R., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(49), 26848-26857.
- Maguire, J. H., et al. (1978). Stereochemical aspects of the metabolism of 5-(4'-fluorophenyl)-5-phenylhydantoin in the rat. Journal of Medicinal Chemistry, 21(12), 1294-1297.
-
Organic Syntheses. (n.d.). CYCLOBUTYLAMINE. Retrieved from [Link]
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553.
Sources
- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. researchchemsupplier.com [researchchemsupplier.com]
Methodological & Application
Application Note and Synthesis Protocol: Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Introduction
Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate (CAS No. 1403483-75-9) is a carbamate derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motif, featuring a substituted cyclobutane ring, is increasingly recognized for its potential to confer unique pharmacological properties.[3] The 1-(4-fluorophenyl)cyclobutyl moiety provides a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind the experimental design and ensuring a reproducible and scalable process.
Synthetic Strategy Overview
The synthesis of this compound is most efficiently achieved through a two-step sequence. The first key step is the synthesis of the precursor amine, 1-(4-fluorophenyl)cyclobutanamine.[4] While this intermediate may be commercially available, a robust synthesis from the corresponding carboxylic acid provides a reliable in-house source. The second step involves the formation of the carbamate linkage by reacting the amine with benzyl chloroformate. This reaction is a well-established method for the introduction of the benzyloxycarbonyl (Cbz) protecting group, which in this case, forms the final carbamate product.[5][6][7]
Experimental Protocols
Part 1: Synthesis of 1-(4-fluorophenyl)cyclobutanamine via Curtius Rearrangement
The Curtius rearrangement provides a versatile method for the conversion of a carboxylic acid to a primary amine with one fewer carbon atom.[8][9][10] This reaction proceeds through an isocyanate intermediate, which can be subsequently hydrolyzed to the desired amine.[11]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-(4-Fluorophenyl)cyclobutanecarboxylic acid | 151157-46-9 | 194.21 | 10.0 g | 51.5 mmol |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 5.5 mL | 77.2 mmol |
| Sodium azide (NaN₃) | 26628-22-8 | 65.01 | 4.0 g | 61.8 mmol |
| Toluene, anhydrous | 108-88-3 | 92.14 | 100 mL | - |
| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 | 20 mL | - |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed | - |
| Diethyl ether | 60-29-7 | 74.12 | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
Step-by-Step Protocol:
-
Acid Chloride Formation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend 1-(4-fluorophenyl)cyclobutanecarboxylic acid (10.0 g, 51.5 mmol) in anhydrous toluene (50 mL).[12] Add thionyl chloride (5.5 mL, 77.2 mmol) dropwise at room temperature. Heat the reaction mixture to reflux (approximately 110 °C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Acyl Azide Formation: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. In a separate flask, dissolve sodium azide (4.0 g, 61.8 mmol) in a minimal amount of water and add it to a biphasic mixture of toluene (50 mL) and water (20 mL). While vigorously stirring the acid chloride solution, carefully add the aqueous sodium azide solution dropwise, maintaining the temperature below 10 °C. Stir the biphasic mixture vigorously for 1 hour at 0 °C.
-
Curtius Rearrangement: Separate the organic layer and wash it with cold water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care. Do not isolate the intermediate. Gently heat the dried toluene solution to reflux. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas and can be monitored by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹). Continue refluxing for 1-2 hours after gas evolution ceases.
-
Hydrolysis to the Amine: Cool the solution containing the isocyanate to room temperature. Add concentrated hydrochloric acid (20 mL) and stir the mixture vigorously at reflux for 4-6 hours to effect hydrolysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Separate the aqueous layer and wash the organic layer with water (20 mL). Combine the aqueous layers and wash with diethyl ether (2 x 30 mL) to remove any non-basic impurities. Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution, keeping the flask in an ice bath. Extract the liberated amine with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-fluorophenyl)cyclobutanamine as an oil or low-melting solid. Further purification can be achieved by vacuum distillation or crystallization of a salt (e.g., hydrochloride).
Part 2: Synthesis of this compound
This step involves the straightforward N-acylation of the synthesized amine with benzyl chloroformate to form the target carbamate.[5][6]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1-(4-Fluorophenyl)cyclobutanamine | 920501-69-5 | 165.22 | 5.0 g | 30.3 mmol |
| Benzyl chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 5.7 g (4.8 mL) | 33.4 mmol |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 5.1 g | 60.6 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Hexanes | 110-54-3 | 86.18 | As needed | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(4-fluorophenyl)cyclobutanamine (5.0 g, 30.3 mmol) in dichloromethane (100 mL). Add a saturated aqueous solution of sodium bicarbonate (5.1 g in 60 mL of water). Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Add benzyl chloroformate (5.7 g, 33.4 mmol) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C. Caution: Benzyl chloroformate is a lachrymator and should be handled in a fume hood. [13]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford this compound as a white solid. The pure product can be further recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Conclusion
The protocol outlined in this application note provides a comprehensive and reliable method for the synthesis of this compound. By detailing the synthesis of the key amine intermediate via a Curtius rearrangement and its subsequent reaction with benzyl chloroformate, this guide offers a complete synthetic route that can be readily implemented in a research or development setting. The emphasis on the rationale behind the procedural steps and the inclusion of safety precautions ensure that the synthesis can be performed efficiently and safely.
References
-
Curtius rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
- Jiao, J., Nie, W., Yu, T., & Li, P. (2022). Synthesis of carbamates and amides via Curtius rearrangement. Molecules.
-
Kumar, V., & Kaur, K. (2013). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]
-
Benzyl carbamate. (n.d.). In Wikipedia. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
-
Tradeindia. (n.d.). This compound - Cas No: 1403483-75-9. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 1-(4-Fluorophenyl)cyclobutanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]
Sources
- 1. This compound - Cas No: 1403483-75-9 - Cas No: 1403483-75-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 1403483-75-9|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pschemicals.com [pschemicals.com]
- 5. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 151157-46-9 Cas No. | 1-(4-Fluorophenyl)cyclobutanecarboxylic acid | Matrix Scientific [matrixscientific.com]
- 13. Benzyl Chloroformate [commonorganicchemistry.com]
Experimental procedures for carbamate formation with 1-(4-fluorophenyl)cyclobutanamine
An Application Guide to the Synthesis of Novel Carbamates from 1-(4-fluorophenyl)cyclobutanamine
Introduction: The Strategic Role of Carbamates and Novel Scaffolds in Drug Discovery
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its unique combination of stability, hydrogen bonding capabilities, and conformational influence. It serves as a critical linker, a bioisostere for amide bonds with altered metabolic profiles, and a key component in numerous approved therapeutic agents. The synthesis of novel carbamate derivatives is therefore a persistent focus in drug development programs.
This application note provides detailed experimental procedures for the synthesis of carbamates using 1-(4-fluorophenyl)cyclobutanamine as a versatile starting material. This amine is of particular interest due to its incorporation of two structurally important motifs:
-
The 4-fluorophenyl group: Often introduced to enhance metabolic stability by blocking para-hydroxylation and to modulate electronic properties for improved target binding.
-
The cyclobutane ring: A rigid, three-dimensional scaffold that can serve as a non-classical bioisostere for larger or more flexible groups, offering a unique vector for exploring chemical space.[1][2][3][4]
We present two robust and reproducible protocols: a classical approach using chloroformates and a modern, phosgene-free method utilizing carbon dioxide. These methods are designed to be accessible to researchers in both academic and industrial settings, providing a clear rationale for procedural choices and comprehensive guidance on product purification and characterization.
Core Synthetic Strategies for Carbamate Formation
The conversion of a primary amine to a carbamate can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale. The primary pathways involve the reaction of the amine with an electrophilic carbonyl source.
Caption: Primary routes to carbamate synthesis from an amine.
Protocol 1: Carbamate Synthesis via Chloroformate Reagents
This method is a widely used, high-yielding procedure for forming carbamates.[5][6] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Causality and Experimental Rationale
-
Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base such as potassium carbonate can be used. TEA is soluble in most organic solvents, making it suitable for homogeneous reactions at low temperatures. Potassium carbonate is ideal for reactions that can be run at room temperature or higher and simplifies workup, as it can be filtered off.
-
Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively inert and dissolve the amine and many common chloroformates.
-
Temperature Control: The reaction is often initiated at 0 °C to control the initial exotherm, particularly during the addition of the highly reactive chloroformate. Allowing the reaction to warm to room temperature ensures completion.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(4-fluorophenyl)cyclobutanamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Chloroformate Addition: Add the desired alkyl or aryl chloroformate (e.g., methyl chloroformate, ethyl chloroformate, benzyl chloroformate) (1.1 eq.) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours). A common mobile phase for TLC is 30% ethyl acetate in hexanes.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure carbamate.
Protocol 2: Phosgene-Free Carbamate Synthesis Using CO₂
This protocol represents a greener and safer alternative to methods employing phosgene or its derivatives.[7][8][9] The reaction proceeds via a three-component coupling of the amine, carbon dioxide, and an alkylating agent, facilitated by a strong base.[10][11][12]
Causality and Experimental Rationale
-
Mechanism: The amine first reacts with a base (e.g., Cesium Carbonate) to form a more nucleophilic amide anion. This anion then rapidly reacts with CO₂ to form a carbamate salt. This salt is subsequently alkylated by an electrophile (e.g., an alkyl halide) to yield the final product.
-
Base and Additive: Cesium carbonate is a particularly effective base for this transformation.[10] Tetrabutylammonium iodide (TBAI) is often added as a phase-transfer catalyst to improve the solubility and reactivity of the carbamate salt.[11]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) are required to facilitate the formation of the ionic intermediates.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask, add 1-(4-fluorophenyl)cyclobutanamine (1.0 eq.), cesium carbonate (Cs₂CO₃, 3.0 eq.), and tetrabutylammonium iodide (TBAI, 3.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
-
CO₂ Introduction: Bubble dry carbon dioxide gas through the stirred suspension at room temperature for 1 hour. The formation of the carbamate salt may cause the mixture to become thicker.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (3.0 eq.) in one portion.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 5-12 hours).
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water (to remove DMF) and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired carbamate.
Comparative Summary of Protocols
| Parameter | Protocol 1: Chloroformate | Protocol 2: Phosgene-Free (CO₂) |
| Carbonyl Source | Alkyl/Aryl Chloroformate | Carbon Dioxide (CO₂) |
| Key Reagents | Triethylamine or K₂CO₃ | Cesium Carbonate, TBAI, Alkyl Halide |
| Typical Solvents | DCM, THF | DMF |
| Reaction Time | 1 - 3 hours | 5 - 12 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Advantages | Fast, high-yielding, wide substrate scope. | Avoids highly toxic phosgene derivatives, utilizes a renewable C1 source. |
| Disadvantages | Uses moisture-sensitive and corrosive chloroformates. | Requires gaseous CO₂, longer reaction times, and stoichiometric TBAI. |
General Workflow: From Reaction to Characterization
The successful synthesis of the target carbamate relies on a systematic workflow encompassing reaction execution, purification, and rigorous analytical confirmation.
Caption: Standard experimental workflow for carbamate synthesis.
Analytical Characterization
Confirmation of the product structure is essential. The following techniques are standard for validating the formation of the desired carbamate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see a characteristic signal for the carbamate N-H proton (typically a broad singlet or triplet between δ 4.5-5.5 ppm), along with signals corresponding to the newly introduced alkoxy or benzyloxy group. The signals for the cyclobutane and 4-fluorophenyl protons will also be present, potentially with slight shifts compared to the starting amine.[13][14]
-
¹³C NMR: The appearance of a new signal in the range of δ 155-158 ppm is indicative of the carbamate carbonyl carbon.[15]
-
¹⁹F NMR: A singlet in the typical range for an aryl fluoride confirms the integrity of the 4-fluorophenyl moiety.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. The observed [M+H]⁺ or [M+Na]⁺ ion should match the calculated exact mass.[14][16]
Safety and Handling Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, must be worn at all times.
-
Chloroformates: These reagents are corrosive, lachrymatory, and moisture-sensitive. They should be handled with extreme care in a fume hood, and any exposure should be avoided.
-
Isocyanates: If generating isocyanates in situ or handling them directly, be aware that they are potent respiratory and skin sensitizers.[17][18][19][20] Strict adherence to safety protocols is mandatory.[21]
-
Solvents and Reagents: Handle all organic solvents and reagents according to their Safety Data Sheets (SDS). Dichloromethane is a suspected carcinogen. Strong bases like cesium carbonate are corrosive.
References
-
Wikipedia. Carbamate. [Link]
- Google Patents.
-
ResearchGate. Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides | Request PDF. [Link]
-
Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications, 15(11), 1025-1032. [Link]
- Google Patents.
- Google Patents.
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ACS Publications. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]
-
ResearchGate. Synthetic methods of carbamate synthesis. [Link]
-
ResearchGate. Combination of H-1 nuclear magnetic resonance spectroscopy and mass spectrometry as tools for investigation of the thermolytic and solvolytic effects Case of carbamates analysis | Request PDF. [Link]
-
Reddit. Safety measures for working with isocyanate. [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
IRSST. Guide for Safe Use of Isocyanates. [Link]
-
MDPI. Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. [Link]
-
ACS Publications. NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. [Link]
-
PubMed. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
NCBI. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
OUCI. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. [Link]
-
ResearchGate. Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates [ouci.dntb.gov.ua]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP1334084A2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 10. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 12. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. lakeland.com [lakeland.com]
- 19. actsafe.ca [actsafe.ca]
- 20. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 21. irsst.qc.ca [irsst.qc.ca]
Application Note: A Guide to the In Vitro Pharmacological Profiling of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for the in vitro characterization of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, a novel chemical entity. Given its structural features—specifically the 4-fluorophenyl group common in CNS-active compounds and a carbamate moiety known to interact with enzymes—a systematic evaluation of its activity at key neurological targets is warranted. This guide details a tiered experimental strategy, complete with step-by-step protocols, for target identification, potency and selectivity determination, and preliminary safety and druggability assessment. The workflow is designed to generate a robust, foundational dataset to inform early-stage drug discovery decisions.
Scientific Introduction & Rationale
This compound is a synthetic molecule whose biological activity has not been extensively reported. An analysis of its structure provides a logical starting point for pharmacological investigation. The carbamate functional group is a well-known pharmacophore, famously acting as a reversible inhibitor of acetylcholinesterase in drugs like rivastigmine. However, the broader scaffold may direct its activity towards other critical CNS targets. The presence of a fluorinated phenyl ring is a common strategy in neuropharmacology to enhance metabolic stability and blood-brain barrier penetration.
Therefore, a primary hypothesis is that this compound may modulate the activity of monoamine systems. Key regulators of these neurotransmitter pathways include the monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—and the primary metabolic enzymes, monoamine oxidase A (MAO-A) and B (MAO-B). This guide outlines the application of a suite of validated in vitro assays to systematically test this hypothesis and build a comprehensive pharmacological profile.
A Strategic Workflow for In Vitro Characterization
Efficiency in drug discovery hinges on a logical progression of experiments. We propose a three-tiered strategy to move from broad screening to detailed characterization, ensuring that resources are focused on compounds with the most promising profiles.
Diagram 1: A tiered workflow for the in vitro characterization of a novel CNS-like compound.
Tier 1 Protocols: Primary Target Identification
The initial goal is to efficiently screen the compound against high-probability target classes. We recommend functional assays that provide a clear indication of inhibitory activity.
Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay
This high-throughput, non-radioactive assay measures the functional inhibition of SERT, DAT, and NET. Its design, which uses a masking dye to quench extracellular signal, eliminates wash steps and is ideal for primary screening.[1][2]
Scientific Principle: Cells engineered to express a specific human monoamine transporter will actively uptake a fluorescent substrate. An inhibitor of the transporter will block this process, resulting in a quantifiable reduction in intracellular fluorescence.
Detailed Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing either hSERT, hDAT, or hNET into black, clear-bottom, poly-D-lysine-coated 384-well plates at a density of 15,000 cells/well. Incubate for 20-24 hours at 37°C and 5% CO₂.
-
Compound Plating: Prepare a 10 mM stock of this compound in DMSO. Create a working solution in assay buffer (HBSS + 0.1% BSA) for a final screening concentration of 10 µM (with DMSO concentration ≤ 0.1%).
-
Assay Execution: a. Gently aspirate the culture medium from the cells. b. Add 25 µL of the compound working solution (or controls: vehicle buffer for 0% inhibition, a known potent inhibitor like Fluoxetine for 100% inhibition) to the wells. c. Incubate the plate for 10 minutes at 37°C. d. Reconstitute the fluorescent substrate/masking dye solution as per the manufacturer's protocol (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). e. Add 25 µL of the dye solution to all wells.
-
Data Acquisition: Immediately transfer the plate to a bottom-reading fluorescence plate reader. Monitor the kinetic increase in fluorescence over 30 minutes.
-
Hit Criteria: A compound demonstrating >50% inhibition of substrate uptake compared to vehicle control is considered a primary hit for follow-up studies.
Protocol 2: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This is a continuous, enzyme-based assay that detects the activity of MAO-A and MAO-B by measuring the production of H₂O₂, a reaction byproduct.[3][4]
Scientific Principle: MAO enzymes oxidize their substrates, generating H₂O₂. This H₂O₂ is used by horseradish peroxidase (HRP) to convert a non-fluorescent probe into a highly fluorescent product. The rate of fluorescence generation is directly proportional to MAO activity.[5]
Detailed Methodology:
-
Reagent Preparation: Use a commercial kit (e.g., Abcam, ab241031) and prepare reagents as instructed.
-
Assay Setup (in a black 96-well plate): a. Add recombinant human MAO-A or MAO-B enzyme to assay buffer. b. Add the test compound to a final concentration of 10 µM. c. Include controls: vehicle (0% inhibition), Clorgyline (MAO-A specific inhibitor), and Selegiline (MAO-B specific inhibitor).[6] d. Incubate for 10 minutes at room temperature to allow for enzyme-inhibitor interaction.
-
Reaction Initiation: Prepare a "Working Reagent" containing the MAO substrate (e.g., Tyramine), HRP, and the fluorescent probe. Add this mixture to all wells to start the reaction.
-
Data Acquisition: Place the plate in a fluorescence plate reader (Ex/Em = 535/587 nm) and measure fluorescence every minute for 30-60 minutes.
-
Hit Criteria: A compound causing a >50% reduction in the rate of fluorescence increase is considered a primary hit.
Tier 2 Protocols: Quantifying Potency and Selectivity
Once a primary target is identified, the next steps are to determine the compound's potency (IC₅₀), confirm its binding affinity (Kᵢ), and assess its selectivity.
Protocol 3: IC₅₀ Determination via Concentration-Response
This protocol extends the primary screening assays to generate a full dose-response curve.
Scientific Principle: By testing a range of inhibitor concentrations, one can determine the concentration that produces a half-maximal inhibition of the biological response (IC₅₀), a key measure of a drug's potency.
Detailed Methodology:
-
Compound Dilution: Prepare a 10-point, half-log serial dilution of the test compound, starting from 100 µM.
-
Assay Performance: Execute either Protocol 1 or Protocol 2 using this dilution series.
-
Data Analysis: a. For each concentration, calculate the percent inhibition relative to vehicle (0%) and maximal inhibitor (100%) controls. b. Plot percent inhibition versus the log of the compound concentration. c. Fit the data using a four-parameter logistic non-linear regression model to derive the IC₅₀ value.[3][7]
Protocol 4: Competitive Radioligand Binding Assay for Affinity (Kᵢ)
This assay is the gold standard for quantifying the binding affinity of a compound for its target receptor or transporter.[8] It directly measures the displacement of a known high-affinity radioligand.
Scientific Principle: An unlabeled compound (the "competitor") competes with a radiolabeled ligand for a finite number of binding sites on the target protein. The concentration of the unlabeled compound that displaces 50% of the radioligand is its IC₅₀, which can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[9]
Detailed Methodology:
-
Reagents: Use commercially available cell membranes expressing the target of interest (e.g., hSERT) and a corresponding radioligand (e.g., [³H]citalopram).
-
Assay Setup (in a 96-well plate): a. Total Binding: 25 µL assay buffer. b. Non-Specific Binding (NSB): 25 µL of a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM fluoxetine). c. Competition: 25 µL of each dilution of the test compound.
-
Reaction: a. Add 25 µL of [³H]citalopram (at a final concentration near its Kₑ, typically 1-2 nM) to all wells.[10] b. Initiate binding by adding 200 µL of the membrane preparation (5-20 µg protein/well).[10][11] c. Incubate for 60 minutes at room temperature with gentle agitation.
-
Harvesting and Detection: a. Rapidly filter the plate contents through a glass fiber filter mat using a vacuum harvester, trapping the membranes. b. Wash the filters 3 times with 3 mL of ice-cold wash buffer. c. Place the filters in scintillation vials with scintillation fluid and count the radioactivity (CPM) in a liquid scintillation counter.
-
Data Analysis: a. Calculate the IC₅₀ from the competition curve as described in Protocol 3. b. Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[9]
Table 1: Example Data Presentation for Potency and Selectivity
| Target | Assay Type | Metric | Result (Hypothetical) |
|---|---|---|---|
| hSERT | Functional Uptake | IC₅₀ | 82 nM |
| hSERT | Radioligand Binding | Kᵢ | 45 nM |
| hDAT | Functional Uptake | IC₅₀ | 1,560 nM |
| hNET | Functional Uptake | IC₅₀ | 980 nM |
| hMAO-A | Enzyme Inhibition | IC₅₀ | > 10,000 nM |
| hMAO-B | Enzyme Inhibition | IC₅₀ | > 10,000 nM |
Tier 3 Protocols: Preliminary ADME & Safety Profiling
Early assessment of a compound's potential liabilities is critical. These assays evaluate general cytotoxicity and fundamental "drug-like" properties.
Diagram 2: Workflow for preliminary ADME/Tox assessment.
Protocol 5: MTT Assay for General Cytotoxicity
This assay provides a rapid assessment of a compound's effect on cell health and viability.[12][13]
Scientific Principle: The mitochondrial reductase enzymes of viable, metabolically active cells convert the MTT tetrazolium salt into a purple formazan product. The intensity of the color, measured by absorbance, is proportional to the number of living cells.[14]
Detailed Methodology:
-
Cell Culture: Seed a standard cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow to adhere overnight.
-
Treatment: Expose cells to a serial dilution of the test compound for 48 hours.
-
MTT Reaction: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read absorbance at 570 nm. The CC₅₀ (concentration causing 50% cytotoxicity) is calculated.
Protocol 6: In Vitro ADME Suite
This panel of assays provides critical early data on a compound's potential pharmacokinetic behavior.[15][16]
A. Kinetic Solubility (Nephelometry)
-
Principle: Measures the point of precipitation of a compound added from a DMSO stock into an aqueous buffer by detecting scattered light.[14]
-
Protocol: A serial dilution of the compound in DMSO is added to a 384-well plate, followed by PBS (pH 7.4). After a 2-hour incubation, light scattering is measured with a nephelometer. The solubility is the concentration where the signal rises sharply above baseline.[12][17]
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: Models passive diffusion across a lipid-coated filter, predicting gastrointestinal or blood-brain barrier permeability.[18]
-
Protocol: A donor plate containing the test compound is placed onto an acceptor plate containing buffer, separated by a lecithin-coated filter. After a 4-hour incubation, concentrations in both compartments are measured by LC-MS/MS to calculate a permeability coefficient (Pₑ).[19][20]
C. Liver Microsomal Stability Assay
-
Principle: Measures the rate of compound depletion by Phase I metabolic enzymes (CYPs) in liver microsomes.[10]
-
Protocol: The compound (1 µM) is incubated with human liver microsomes at 37°C. The reaction is initiated with an NADPH-regenerating system. Aliquots are taken at time points (0, 5, 15, 30, 60 min) and quenched with cold acetonitrile. The remaining parent compound is quantified by LC-MS/MS. The data are used to calculate the metabolic half-life (t½) and intrinsic clearance (Clᵢₙₜ).[13][16]
Table 2: Example Data Presentation for ADME & Safety Profile
| Parameter | Assay | Result (Hypothetical) | Interpretation |
|---|---|---|---|
| Cytotoxicity | MTT (HepG2, 48h) | CC₅₀ > 100 µM | Low risk of general toxicity |
| Solubility | Kinetic (PBS, pH 7.4) | 65 µg/mL | Acceptable for discovery |
| Permeability | PAMPA-GIT | Pₑ = 9.2 x 10⁻⁶ cm/s | Likely high oral absorption |
| Metabolic Stability | Human Liver Microsomes| t½ = 55 min | Moderate clearance expected |
Conclusion and Future Directions
The application of this systematic, tiered in vitro testing cascade provides a robust and efficient path for the pharmacological characterization of this compound. The protocols outlined herein are designed to definitively identify its primary molecular target(s), quantify its potency and selectivity, and provide a crucial first look at its safety and druggability. The resulting comprehensive data package is essential for making informed, evidence-based decisions on the future development of this novel chemical entity.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Lokey Lab Protocols. (2017, March 7). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169-174. Retrieved from [Link]
-
Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLoS One. Retrieved from [Link]
-
Martres, M. P., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 264-273. Retrieved from [Link]
-
BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Scientific Reports. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 7. clyte.tech [clyte.tech]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. youtube.com [youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. enamine.net [enamine.net]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. enamine.net [enamine.net]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. bioassaysys.com [bioassaysys.com]
Using Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a small molecule inhibitor
An Application Note and Protocol Guide for the Characterization of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[3][4][5] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[2][6] Inhibition of FAAH leads to an increase in endogenous AEA levels, thereby enhancing cannabinoid receptor signaling. This mechanism has shown therapeutic potential for treating pain, anxiety, and inflammatory disorders without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][4][7]
This document provides a detailed guide for the investigation of this compound as a potential small molecule inhibitor of FAAH. The presence of a carbamate functional group in its structure suggests a possible covalent inhibitory mechanism, as carbamates are known to irreversibly inhibit FAAH by carbamylating the active-site serine nucleophile.[8][9][10] The protocols outlined herein are designed to enable researchers to determine the in vitro and cellular potency of this compound, confirm its engagement with the FAAH target, and assess its cytotoxic profile.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as an irreversible inhibitor of FAAH. This proposed mechanism involves the covalent modification of the catalytic serine residue (Ser241) within the FAAH active site.[9][11] This carbamylation renders the enzyme inactive, preventing the hydrolysis of anandamide and leading to its accumulation. The subsequent increase in anandamide levels enhances the activation of cannabinoid receptors (CB1 and CB2), potentiating downstream signaling pathways.
Caption: Hypothesized signaling pathway of FAAH and its inhibition.
Experimental Protocols
This section provides detailed protocols to characterize the inhibitory potential of this compound against FAAH.
Protocol 1: In Vitro Fluorometric FAAH Activity Assay
This assay quantitatively measures the enzymatic activity of FAAH and the inhibitory potency of the test compound in a cell-free system.[12][13] The principle is based on the hydrolysis of a fluorogenic substrate by FAAH, which releases a fluorescent product.[14]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[12]
-
This compound
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Dilute the recombinant FAAH enzyme in ice-cold FAAH Assay Buffer to the working concentration.
-
Prepare the fluorogenic substrate solution in FAAH Assay Buffer.
-
-
Assay Setup:
-
Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution to the sample wells.
-
For the 100% activity control, add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (DMSO diluted in assay buffer).
-
For the background control, add 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12][13]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Hypothetical Value |
| IC50 | 15 nM |
| Positive Control (PF-04457845) IC50 | 7.2 nM[15][16] |
Protocol 2: Western Blot Analysis for FAAH Expression
Western blotting is used to confirm the presence and determine the relative amount of FAAH protein in the cell lysates used for cellular assays.[17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., Bradford or BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FAAH
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in ice-cold lysis buffer.[18]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FAAH antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
Strip the membrane and re-probe with the primary antibody for the loading control to normalize for protein loading.
-
| Protein | Expected Molecular Weight |
| FAAH | ~63 kDa |
| β-actin | ~42 kDa |
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[19][20][21] This is crucial to ensure that the observed effects of the inhibitor are not due to cell death.
Materials:
-
Cells expressing FAAH (e.g., HEK293, Neuro2a)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)[22]
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[19][23]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability versus the log of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
| Parameter | Hypothetical Value |
| CC50 | > 10 µM |
Overall Experimental Workflow
The following diagram illustrates the logical flow of experiments to characterize the putative FAAH inhibitor.
Caption: A logical workflow for the characterization of the inhibitor.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
- McKinney, M. K., & Cravatt, B. F. (2002). The fatty acid amide hydrolase (FAAH).
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
- Maccarrone, M., & Finazzi-Agrò, A. (2003). Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system. Current medicinal chemistry, 10(22), 2423–2430.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Treatment of Cannabis Use Disorder (CUD). (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
Fatty-acid amide hydrolase 1. (n.d.). In Wikipedia. Retrieved from [Link]
- Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in molecular neuroscience, 10, 166.
- Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS medicinal chemistry letters, 1(8), 434–438.
- Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 434-438.
- Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 314–323.
- Maccarrone, M. (2017). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Frontiers in Molecular Neuroscience, 10.
- Criscuolo, C., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795.
-
Anandamide. (n.d.). In Wikipedia. Retrieved from [Link]
- D'Souza, D. C., et al. (2017). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. The Lancet.
- Al-Anbaki, A., & O'Sullivan, S. E. (2015). Anandamide and its metabolites: what are their roles in the kidney?. Acta physiologica (Oxford, England), 213(2), 405–418.
- Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain, 153(9), 1837–1846.
- Li, J., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British journal of clinical pharmacology, 73(5), 721–729.
- Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain, 153(9), 1837-1846.
-
Schematic of anandamide metabolic pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men. (n.d.). UK Medicines Information. Retrieved from [Link]
-
Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. (n.d.). Elabscience. Retrieved from [Link]
-
FAAH Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Retrieved from [Link]
-
Anti-FAAH | Fatty acid amide hydrolase. (n.d.). Agrisera antibodies. Retrieved from [Link]
- Silvestri, C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International journal of molecular sciences, 22(14), 7678.
- Schlosburg, J. E., et al. (2010). Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. Journal of pharmacology and experimental therapeutics, 335(3), 824–833.
- Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of medicinal chemistry, 50(15), 3591–3595.
-
In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. (n.d.). PubChem. Retrieved from [Link]
- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2025, April 5). Molecules.
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.
- Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(10), 1179–1187.
- Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124.
Sources
- 1. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anandamide - Wikipedia [en.wikipedia.org]
- 7. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 15. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Protocole de western blotting (immunoblotting ou western blot) [sigmaaldrich.com]
- 18. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: A High-Throughput Enzymatic Screening Protocol for the Hydrolysis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Abstract
In the landscape of modern drug discovery and development, the enzymatic cleavage of carbamate linkages is a critical area of study, particularly for understanding the metabolic fate of therapeutic candidates and designing novel biocatalysts. This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on establishing a robust and reliable enzymatic screening protocol for a novel carbamate substrate, Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind experimental design, offering field-proven insights to ensure the generation of high-quality, reproducible data. The protocol herein emphasizes a multi-tiered approach, beginning with a high-throughput fluorescence-based primary screen, followed by a confirmatory and quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) assay. This dual-methodology approach ensures both efficiency and accuracy in identifying and characterizing potential carbamate-hydrolyzing enzymes.
Introduction: The Significance of Carbamate Hydrolysis in Drug Metabolism
Carbamates are a class of organic compounds characterized by the carbamate ester linkage (-NH(CO)O-). This functional group is present in a wide array of pharmaceuticals and agrochemicals.[1][2] The enzymatic hydrolysis of this bond is a key metabolic pathway that can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[3] Understanding the enzymatic stability and degradation profile of a carbamate-containing new chemical entity (NCE) like this compound is therefore paramount in the early stages of drug development.
The target substrate, this compound, possesses a structurally complex and sterically hindered carbamate moiety. Identifying enzymes capable of efficiently hydrolyzing this bond can provide valuable insights into its metabolic stability and potential for biocatalytic applications. This protocol is designed to be a comprehensive resource, guiding the user through the entire screening process from enzyme selection to data interpretation.
Principle of the Screening Cascade
A successful screening campaign hinges on a well-designed workflow that maximizes efficiency while maintaining data integrity. We advocate for a two-step screening cascade:
-
Primary High-Throughput Screen (HTS) using a Fluorogenic Surrogate Substrate: This initial screen aims to rapidly identify potential "hit" enzymes from a large library. Due to the non-fluorescent nature of the target substrate and its hydrolysis products, a surrogate substrate with a similar carbamate linkage but bearing a fluorogenic leaving group is employed. This allows for a sensitive and continuous kinetic assay format.[4][5][6][7]
-
Secondary Confirmatory and Quantitative Assay using LC-MS/MS: "Hits" from the primary screen are then subjected to a more rigorous analysis using the actual target substrate, this compound. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unambiguous confirmation of substrate turnover and allows for precise quantification of the hydrolysis products.[8][9][10][11]
Workflow of the Enzymatic Screening Cascade
Caption: The enzymatic reaction leading to the release of a fluorescent product.
Protocol 2: Secondary Confirmatory and Quantitative LC-MS/MS Assay
This protocol confirms the activity of the "hit" enzymes against the target substrate, this compound, and allows for accurate quantification of the hydrolysis products.
4.2.1. Reagent and Standard Preparation
-
Target Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Product Standard Stock Solutions: If available, prepare 1 mM stock solutions of the expected hydrolysis products (1-(4-fluorophenyl)cyclobutanamine and benzyl alcohol) in DMSO for standard curve generation. If standards are not available, relative quantification can be performed based on the disappearance of the parent substrate.
-
Internal Standard (IS) Solution: Prepare a 10 µM solution of a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) in acetonitrile.
4.2.2. Enzymatic Reaction
-
In a 1.5 mL microcentrifuge tube, combine:
-
440 µL of 50 mM Potassium Phosphate buffer (pH 7.4)
-
50 µL of the "hit" enzyme solution (at a concentration determined from initial screening, e.g., 0.1 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of a 5 mM working solution of the target substrate (for a final concentration of 100 µM).
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the 50 µL aliquot to a well of a 96-well polypropylene plate containing 100 µL of ice-cold acetonitrile with the internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4.2.3. LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for the separation of carbamates. [8]* Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent substrate and expected products using Multiple Reaction Monitoring (MRM).
Example MRM Transitions (Hypothetical - must be optimized empirically):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ | (Fragment corresponding to benzyl or cyclobutyl moiety) |
| 1-(4-fluorophenyl)cyclobutanamine | [M+H]⁺ | (Characteristic fragment) |
| Internal Standard | [M+H]⁺ | (Characteristic fragment) |
4.2.4. Data Analysis
-
Integrate the peak areas for the substrate, product(s), and internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the concentration of the substrate remaining or product formed over time.
-
Calculate the initial reaction rate from the slope of this curve.
-
For enzymes showing significant activity, proceed to determine kinetic parameters (Kₘ and Vₘₐₓ) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation. [3][12]
Interpretation of Results and Troubleshooting
-
High Background in Fluorescence Assay: This could be due to auto-hydrolysis of the substrate or fluorescent impurities. Run a control with substrate in buffer without enzyme to assess stability.
-
No Hits Identified: The enzyme library may not contain suitable catalysts. Consider expanding the library to include enzymes from different sources or classes. The assay conditions (pH, temperature) may also need optimization.
-
Discrepancy Between Primary and Secondary Screens: A "hit" from the primary screen may not show activity in the secondary screen. This could be due to the surrogate substrate not being a true representative of the target substrate. This highlights the importance of the confirmatory LC-MS assay.
-
Poor Peak Shape or Sensitivity in LC-MS: Optimize the mobile phase composition, gradient, and MS parameters. Ensure proper sample clean-up to minimize matrix effects.
Conclusion
This application note provides a robust, two-tiered protocol for the enzymatic screening of this compound. By combining the high-throughput capability of a fluorescence-based assay with the specificity and quantitative power of LC-MS/MS, researchers can efficiently identify and characterize enzymes capable of hydrolyzing this novel carbamate. The detailed methodologies and troubleshooting guidance provided herein are intended to empower scientists in their drug discovery and biocatalysis research, ensuring the generation of reliable and actionable data.
References
-
Bork, P., Sander, C., & Valencia, A. (1994). An ATPase domain common to prokaryotic cell cycle proteins, sugar kinases, actin, and hsp70 heat shock proteins. Proceedings of the National Academy of Sciences, 91(15), 7291-7295. [Link]
-
Gee, K. R., Sun, W. C., Bhalgat, M. K., Upson, R. H., Klaubert, D. H., Haugland, K. A., & Haugland, R. P. (1999). Fluorogenic substrates for beta-lactamase and a generic assay for beta-lactamase inhibitors. Analytical biochemistry, 273(1), 41-48. [Link]
- Huang, Z., & Haugland, R. P. (2000). U.S. Patent No. 6,162,931. Washington, DC: U.S.
-
Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. Toxicology letters, 128(1-3), 215-228. [Link]
-
Di Paolo, T., & Gobbi, G. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7693. [Link]
-
Möller, G., & Schmidt, H. L. (1987). Studies on the enzymatic hydrolysis of amino acid carbamates. Biomedica biochimica acta, 46(10), 733-740. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). A selective, covalent inhibitor of monoacylglycerol lipase (MAGL) that resolves the molecular mechanism of off-target effects of carbamate-based inhibitors. Journal of the American Chemical Society, 136(2), 840-845. [Link]
-
Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug metabolism and pharmacokinetics, 21(3), 173-185. [Link]
-
Restek. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]
-
Le, D. T., Nguyen, H. M., & Nguyen, T. H. (2023). Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues in Vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 22(4), 385-394. [Link]
-
Zahedifar, P., Pazdur, L., Vande Velde, C. M. L., & Billen, P. (2023). Multistage Chemical Recycling of Polyurethanes and Dicarbamates: A Glycolysis–Hydrolysis Demonstration. Polymers, 15(20), 4058. [Link]
-
Kosikowska, M., & Berlicki, Ł. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Foods, 9(1), 81. [Link]
-
Yan, X., Jin, W., Wu, G., Jiang, W., Yang, Z., Ji, J., ... & Hong, Q. (2020). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 86(24), e01977-20. [Link]
-
Zhang, Y., Chen, J., Wu, Y., & Zhang, Y. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2521. [Link]
-
Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (2006). Benzyl Hydroxymethyl Carbamate. Organic Syntheses, 83, 193-200. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. ACS chemical biology, 9(8), 1783-1789. [Link]
-
PubChem. (n.d.). benzyl N-[1-(fluoromethyl)cyclopropyl]carbamate. Retrieved from [Link]
-
Schmidt, M., & Leipold, F. (2020). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases. ChemCatChem, 12(16), 4068-4072. [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
Goto, T., Ito, Y., Yamada, S., Iida, K., & Tsuji, M. (2005). Analytical method for carbamate pesticides in processed foods by LC/MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 46(5), 193-201. [Link]
-
Tradeindia. (n.d.). This compound - Cas No: 1403483-75-9. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Jones, A. D., & Scherer, M. M. (2015). Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. Journal of Chemical Education, 92(10), 1756-1759. [Link]
-
KEGG ENZYME. (n.d.). 3.5.1.137. Retrieved from [Link]
-
Li, H., & McKee, L. S. (2023). Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay. Methods in molecular biology (Clifton, N.J.), 2657, 15-25. [Link]
Sources
- 1. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 9. food.actapol.net [food.actapol.net]
- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Robust Cell-Based Assay Framework for the Evaluation of Novel Carbamate Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Carbamate compounds represent a critical class of therapeutic agents and agrochemicals, largely due to their activity as inhibitors of cholinesterases, such as acetylcholinesterase (AChE).[1] The discovery of novel carbamates with improved efficacy and selectivity necessitates robust screening methodologies. This application note provides an in-depth technical guide for the design, optimization, and validation of cell-based assays tailored for the characterization of novel carbamate inhibitors. We move beyond simplistic protocols to explain the causal biochemistry and cell biology, ensuring that the developed assays are not only reproducible but also physiologically relevant. This guide details two core protocols: a primary in-cell AChE activity assay using a fluorescent probe and a secondary cytotoxicity assay to establish a therapeutic window. By integrating these functional and viability endpoints, researchers can generate a comprehensive profile of their compounds, enabling confident decision-making in the drug discovery pipeline.
Scientific Principles: The "Why" Behind the Assay
The Mechanism of Carbamate Inhibition: A Time-Dependent Interaction
Understanding the mechanism of action is paramount for designing a meaningful assay. Most carbamates are not simple reversible inhibitors; they are classified as "pseudo-irreversible" inhibitors of serine hydrolases like AChE.[2] The inhibition process involves a two-step mechanism:
-
Initial Binding: The carbamate inhibitor docks into the active site of the AChE enzyme.
-
Covalent Carbamylation: The carbamate's carbonyl group is attacked by the catalytic serine residue in the enzyme's active site. This forms a transient covalent carbamoyl-enzyme complex, rendering the enzyme inactive.[3]
Unlike the rapid hydrolysis of acetylcholine, the hydrolysis of this carbamoylated enzyme is extremely slow, effectively taking the enzyme out of commission for an extended period.[3] This time-dependent covalent modification is a critical consideration for the assay protocol, as a pre-incubation period between the cells and the inhibitor is required to allow this reaction to proceed.
Caption: Mechanism of pseudo-irreversible AChE inhibition by carbamates.
The Rationale for a Cell-Based Approach
While biochemical assays using purified enzymes are useful, cell-based assays provide a more biologically relevant system for predicting a compound's ultimate effect.[4]
-
Membrane Permeability: A compound is useless if it cannot enter the cell to reach its target. A cell-based assay inherently screens for cell permeability.
-
Cellular Metabolism: Cells can metabolize compounds, potentially activating or inactivating them. An assay that includes metabolic activity can detect compounds that require bioactivation.[5]
-
Cytotoxicity Assessment: A compound may be a potent enzyme inhibitor but also highly toxic to cells, limiting its therapeutic potential.[6][7] Running a parallel cytotoxicity assay is essential to determine the therapeutic window.
-
Off-Target Effects: Cellular responses integrate the sum of a compound's interactions, providing early clues about potential off-target effects that would be missed in a purified enzyme assay.[8]
Assay Design and Development
Selecting the Appropriate Cellular Model
The choice of cell line is the foundation of a relevant assay.[9] The cells must faithfully represent the system of interest and express the necessary molecular machinery. For screening AChE inhibitors, human neuroblastoma cell lines are an excellent and widely used model because they endogenously express AChE and possess neuronal characteristics.[10]
-
Recommended Cell Line: SH-SY5Y: This human neuroblastoma cell line is well-characterized and known to express functional AChE, choline acetyltransferase, and relevant receptors.[5][11][12] It is a robust and reliable model for neuropharmacological studies.
-
Alternative Cell Lines: IMR-32 and NB2A are other neuroblastoma lines with documented AChE expression.[10][13]
Choosing the Right Endpoints
A multi-faceted approach using both a direct target engagement assay and a broader phenotypic assay provides the most comprehensive data.
-
Primary Endpoint: Target Engagement (In-Cell AChE Activity): This assay directly measures the inhibitor's effect on its intended target. Modern fluorescent probes offer a sensitive and high-throughput method. These probes are typically non-fluorescent until they are hydrolyzed by active AChE, producing a "turn-on" signal.[14][15][16] The decrease in fluorescence intensity is directly proportional to the inhibition of AChE.
-
Secondary Endpoint: Cell Viability/Cytotoxicity: This assay provides crucial information about the compound's safety profile. Colorimetric assays based on metabolic activity (e.g., resazurin or MTT) are robust, cost-effective, and simple to implement.[17][18] In these assays, viable cells reduce a substrate to a colored or fluorescent product.
Caption: Integrated workflow for carbamate inhibitor evaluation.
Detailed Experimental Protocols
These protocols are optimized for a 96-well plate format but can be scaled for higher throughput.[19]
Protocol 1: In-Cell Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses a fluorogenic substrate that becomes fluorescent upon cleavage by AChE. Inhibition of AChE results in a decreased fluorescence signal.
Materials:
-
SH-SY5Y cells
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Test Compounds: Novel carbamates dissolved in DMSO
-
Positive Control: Rivastigmine or Neostigmine Bromide (a known AChE inhibitor)[6][20]
-
AChE Fluorescent Probe Kit (e.g., Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit or similar)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture SH-SY5Y cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.[4]
-
Trypsinize and count the cells. Seed 40,000 cells per well in 100 µL of culture medium into a black, clear-bottom 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment (Inhibitor Pre-incubation):
-
Prepare serial dilutions of the novel carbamate inhibitors and the positive control (Rivastigmine) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-cell control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Crucial Step: Incubate the plate for 60-120 minutes at 37°C. This pre-incubation period is essential to allow for the time-dependent carbamylation of the AChE enzyme.[21]
-
-
Enzymatic Reaction:
-
Prepare the fluorescent probe working solution according to the manufacturer's instructions.
-
After the pre-incubation, add 100 µL of the probe working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. Monitor the fluorescence development in the vehicle control wells periodically.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplex Red).
-
Protocol 2: Cytotoxicity Assessment (Resazurin Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
All materials from Protocol 1, except for the AChE probe.
-
White or clear 96-well microplates.
-
Resazurin sodium salt solution (e.g., AlamarBlue™).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed 10,000 cells per well in 100 µL of culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbamate inhibitors as in Protocol 1.
-
Add 100 µL of the compound dilutions to the cells.
-
Incubate for 24-48 hours. The longer incubation period compared to the activity assay is necessary to observe cytotoxic effects.
-
-
Viability Measurement:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until the vehicle control wells have turned a distinct pink/purple color.
-
Measure fluorescence (Ex/Em = 560/590 nm) or absorbance (~570 nm).
-
Data Analysis, Validation, and Interpretation
Data Normalization and Curve Fitting
For both assays, data should be normalized and expressed as a percentage relative to controls.
-
AChE Inhibition (%): % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoCell) / (Signal_Vehicle - Signal_NoCell))
-
Cell Viability (%): % Viability = 100 * (Signal_Compound / Signal_Vehicle)
Plot the percentage of inhibition or viability against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ (half-maximal inhibitory concentration for AChE activity) and CC₅₀ (half-maximal cytotoxic concentration).
| Compound | Concentration (µM) | AChE Activity (RFU) | % Inhibition |
| Vehicle | 0 | 15000 | 0% |
| Cmpd X | 0.01 | 14500 | 3.3% |
| Cmpd X | 0.1 | 12000 | 20.0% |
| Cmpd X | 1 | 7800 | 48.0% |
| Cmpd X | 10 | 1600 | 89.3% |
| Cmpd X | 100 | 1550 | 90.0% |
| Positive Ctrl | 10 | 1500 | 90.0% |
Table 1: Example raw data and calculation for an AChE inhibition dose-response experiment.
Assay Validation and Quality Control
Before screening, the assay must be validated to ensure it is robust and reliable.[22][23] Key statistical parameters should be calculated:
| Parameter | Formula | Acceptance Criteria | Description |
| Signal-to-Background (S/B) | Mean(Signal_max) / Mean(Signal_min) | > 5 | Measures the dynamic range of the assay. |
| Z-Factor (Z') | 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|] | > 0.5 | Indicates assay suitability for high-throughput screening. A value > 0.5 is excellent. |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% | Measures the precision and reproducibility of the data. |
Table 2: Key parameters for cell-based assay validation.
Interpretation and Hit Selection
The ultimate goal is to identify compounds that are potent inhibitors but have low cytotoxicity. The Selectivity Index (SI) is a useful metric for this:
SI = CC₅₀ / IC₅₀
A higher SI value is desirable, as it indicates a larger window between the concentration required for therapeutic effect and the concentration that causes toxicity.
Caption: Decision tree for prioritizing novel carbamate inhibitors.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Zhang, L., et al. (2022). A sensitive and selective fluorescent probe for acetylcholinesterase: Synthesis, performance, mechanism and application. Arabian Journal of Chemistry. Retrieved from [Link]
-
Xiang, C., et al. (2022). A responsive AIE-active fluorescent probe for visualization of acetylcholinesterase activity in vitro and in vivo. RSC Publishing. Retrieved from [Link]
-
Türei, D., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
-
Xiang, C., et al. (2022). A responsive AIE-active fluorescent probe for visualization of acetylcholinesterase activity in vitro and in vivo. Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Lassiter, T. L., et al. (2007). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Retrieved from [Link]
-
Ma, H., et al. (2019). Near-Infrared Fluorescence Probe for Evaluating Acetylcholinesterase Activity in PC12 Cells and In Situ Tracing AChE Distribution in Zebrafish. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]
-
Li, H., et al. (2022). Real-time monitoring and in vivo visualization of acetylcholinesterase activity with a near-infrared fluorescent probe. PubMed Central. Retrieved from [Link]
-
Modrić, T., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
Rosenberry, T. L., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Retrieved from [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
-
Biedler, J. L., et al. (1978). Multiple Neurotransmitter Synthesis by Human Neuroblastoma Cell Lines and Clones. Cancer Research. Retrieved from [Link]
-
The Healthcare Guys. (2023, August 22). 6 Considerations for Successful Cell-Based Assays. Retrieved from [Link]
-
Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Retrieved from [Link]
-
Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Retrieved from [Link]
-
Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
Malík, I., et al. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. MDPI. Retrieved from [Link]
-
FDA. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Retrieved from [Link]
-
Lisk, A., & Rack, M. (1991). Acetylcholinesterase in mouse neuroblastoma NB2A cells: analysis of production, secretion, and molecular forms. PubMed. Retrieved from [Link]
-
Thomas, T., et al. (2021). Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. MDPI. Retrieved from [Link]
-
NIH's SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics. Retrieved from [Link]
-
Klapproth, E., et al. (2023). Comparative Analysis of Cholinergic Machinery in Carcinomas: Discovery of Membrane-Tethered ChAT as Evidence for Surface-Based ACh Synthesis in Neuroblastoma Cells. MDPI. Retrieved from [Link]
-
Kos, J., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PubMed Central. Retrieved from [Link]
-
Strickland, J., et al. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. Retrieved from [Link]
-
FDA. (2010, June 25). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2015). Identification of Acetylcholinesterase Inhibitors using Homogenous Cell-Based Assays in Quantitative High-Throughput Screening Platforms. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Zandona, A., et al. (2022). Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]
-
ResearchGate. (2015, September). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Retrieved from [Link]
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-Based Carbamates as Cholinesterase Inhibitors | MDPI [mdpi.com]
- 7. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 | MDPI [mdpi.com]
- 11. A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acetylcholinesterase in mouse neuroblastoma NB2A cells: analysis of production, secretion, and molecular forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive and selective fluorescent probe for acetylcholinesterase: Synthesis, performance, mechanism and application - Arabian Journal of Chemistry [arabjchem.org]
- 15. A responsive AIE-active fluorescent probe for visualization of acetylcholinesterase activity in vitro and in vivo - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Real-time monitoring and in vivo visualization of acetylcholinesterase activity with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease [mdpi.com]
- 22. fda.gov [fda.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Purity Analysis of Carbamate Compounds
An Application Guide by the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Carbamate Purity
Carbamate compounds, characterized by the carbamate ester functional group (-NHCO-O-), represent a broad class of molecules with significant applications, ranging from pharmaceuticals to pesticides.[1] Due to their biological activity, ensuring the purity of carbamate-based active pharmaceutical ingredients (APIs) or monitoring their presence as residues in environmental and food matrices is of paramount importance.[2][3] Impurities can arise from the manufacturing process, degradation, or storage and may possess undesirable toxicological profiles, impacting the safety and efficacy of the final product.
Many carbamates are thermally unstable, making High-Performance Liquid Chromatography (HPLC) the analytical method of choice over Gas Chromatography (GC), as it avoids the high temperatures of a GC inlet that can cause degradation.[4] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool not only for quantification but also for the structural elucidation of unknown impurities.
This guide provides a detailed exploration of HPLC and LC-MS methodologies for the purity analysis of carbamate compounds. It moves beyond simple protocols to explain the scientific rationale behind method development choices, ensuring a robust and reliable analytical approach consistent with regulatory expectations.
Part 1: HPLC Methodologies for Quantitative Purity Analysis
The cornerstone of purity analysis is a robust, well-validated HPLC method capable of separating the main compound from all potential impurities. Reversed-phase HPLC is the most common modality for this purpose.
The Causality of Column Selection
The choice of a stationary phase is the most critical parameter for achieving separation.
-
C18 (Octadecyl Silane) Columns: These are the workhorses of reversed-phase chromatography and the default starting point for most carbamates. Their hydrophobic nature provides excellent retention for the moderately polar carbamate backbone.
-
Columns with Embedded Polar Groups (EPG): These columns feature a polar group (e.g., a carbamate or amide) embedded within the alkyl chain.[5] This design offers a dual retention mechanism. The alkyl chain provides hydrophobic interactions, while the embedded polar group can interact with polar functional groups on the analytes through hydrogen bonding. This often results in unique selectivity and better peak shape for polar analytes by shielding residual silanols on the silica surface.[5]
-
Phenyl Columns: The π-π interactions offered by phenyl-based stationary phases can provide alternative selectivity for carbamates containing aromatic rings, which is a common structural motif.
-
Specialty Carbamate Columns: For specific applications like pesticide analysis, columns developed explicitly for carbamates (e.g., Acclaim Carbamate, Ultra Carbamate) are available and optimized for resolving common sets of these compounds.[4][6]
Mobile Phase and Detector Optimization
Mobile Phase Strategy: The mobile phase, typically a gradient of water and an organic solvent (acetonitrile or methanol), is optimized to elute all compounds of interest with good resolution and within a reasonable timeframe.
-
Organic Modifier: Acetonitrile is often preferred due to its lower UV cutoff and viscosity, leading to better efficiency and lower backpressure.
-
pH and Buffers: For ionizable carbamates, controlling the mobile phase pH with a buffer (e.g., formate, acetate) is crucial for consistent retention times and peak shapes. For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are mandatory.[7] Adding a small amount of acid (e.g., 0.1% formic acid) is common to improve peak shape and promote ionization in positive-ion MS mode.[8]
Detection Strategy: The choice of detector is dictated by the analyte's properties and the required sensitivity.
-
UV Detection: Many carbamates possess a chromophore, making UV detection at wavelengths between 210-280 nm a simple and robust choice for purity and assay determination.[9]
-
Fluorescence Detection (FLD): For trace-level analysis, FLD offers superior sensitivity and selectivity. N-methylcarbamates, in particular, can be detected with high sensitivity using a post-column derivatization process.[10] This involves hydrolyzing the carbamate to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to create a highly fluorescent isoindole.[10][11] Pre-column derivatization with reagents like 9-xanthydrol is also a viable, though less common, strategy.[12]
Part 2: LC-MS for Impurity Identification and Trace Quantification
While HPLC-UV/FLD is excellent for quantifying known impurities, LC-MS is indispensable for identifying unknown peaks and quantifying impurities at very low levels.
Ionization Source: The Gateway to the Mass Spectrometer
The ionization source converts the neutral molecules eluting from the LC into gas-phase ions. The two most common sources for carbamate analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Soft ionization in the liquid phase. A high voltage creates a fine spray of charged droplets; solvent evaporation leads to gas-phase ions.[13] | Chemical ionization at atmospheric pressure. Eluent is vaporized by heat and a corona discharge ionizes the mobile phase, which then transfers charge to the analyte.[14] |
| Best For | Polar, ionizable, and large molecules. Less suitable for very non-polar compounds.[15] | Less polar to non-polar, thermally stable compounds with lower molecular weights.[14][16] |
| Carbamate Suitability | Excellent for most carbamates, which are moderately polar. It is the most common choice and typically operates in positive ion mode, forming [M+H]⁺ or [M+Na]⁺ adducts.[17] | A good alternative for less polar carbamates or when the mobile phase is not conducive to ESI. Requires the analyte to be thermally stable.[14] |
Verdict for Carbamates: ESI is the primary choice due to its broad applicability and soft ionization nature. APCI serves as a complementary technique for specific, less polar carbamates that may not ionize well by ESI.[16]
Mass Analyzer: Deciphering the Mass
The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the type and quality of data obtained.
-
Quadrupole Mass Analyzers: These are robust and cost-effective mass filters.
-
Single Quadrupole (SQ): Used for confirming the molecular weight of known compounds or for targeted analysis using Selected Ion Monitoring (SIM), which offers high sensitivity for specific m/z values.[18]
-
Triple Quadrupole (TQMS or QqQ): The gold standard for quantitative analysis.[19] It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring a specific fragmentation of a parent ion to a product ion. This is ideal for quantifying trace-level impurities.[1][20]
-
-
Time-of-Flight (TOF) Mass Analyzers: These instruments provide high-resolution, accurate mass (HRAM) measurements.[21][22]
-
Benefit: Instead of nominal mass (e.g., 250 Da), a TOF analyzer can measure the mass to several decimal places (e.g., 250.1234 Da). This accuracy allows for the determination of the elemental formula of an unknown impurity, which is a critical step in its identification.[21]
-
Hybrid Systems (Q-TOF): A Q-TOF combines a quadrupole with a TOF analyzer, offering the best of both worlds: the ability to perform fragmentation experiments (MS/MS) for structural elucidation and measure the fragments with high mass accuracy.[18]
-
// Node Definitions start [label="Analyte Characterization\n(Solubility, pKa, UV Spectra)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Column Screening\n(C18, EPG, Phenyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; mob_phase [label="Mobile Phase Screening\n(ACN vs MeOH, pH, Additives)", fillcolor="#F1F3F4", fontcolor="#202124"]; detection [label="Detector Selection\n(UV, FLD, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; gradient_opt [label="Gradient Optimization\n(Resolution, Run Time)", fillcolor="#FBBC05", fontcolor="#202124"]; is_resolved [label="Resolution Adequate?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; is_sensitive [label="Sensitivity Adequate?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; method_validate [label="Method Validation\n(ICH Q2(R1) Guidelines)", fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; final_method [label="Final Validated Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];
// Edges start -> col_select; col_select -> mob_phase; mob_phase -> detection; detection -> gradient_opt; gradient_opt -> is_resolved; is_resolved -> is_sensitive [label="Yes"]; is_resolved -> col_select [label="No", color="#EA4335"]; is_sensitive -> method_validate [label="Yes"]; is_sensitive -> detection [label="No", color="#EA4335"]; method_validate -> final_method; } Caption: Workflow for HPLC/LC-MS Method Development.
Part 3: Protocols for Purity Analysis
The following protocols are generalized templates. They must be optimized and fully validated for each specific carbamate compound and its impurity profile. Method validation must be performed according to ICH Q2(R1) guidelines.[23][24][25]
Protocol 1: HPLC-UV Method for Purity Assay and Related Substances
This protocol is designed for determining the purity of a carbamate drug substance and quantifying its impurities.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm (or equivalent).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Prepare a stock solution of the carbamate reference standard at 1.0 mg/mL in diluent. Prepare a working standard at 0.5 mg/mL.
-
Sample Solution: Prepare the sample at a concentration of 0.5 mg/mL in diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: As determined by UV scan (e.g., 220 nm).
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
4. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[26]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
5. Analysis and Calculation:
-
Inject the diluent (blank), followed by the standard and sample solutions.
-
Calculate the percentage of each impurity using the area normalization method or against a diluted standard.
-
% Impurity = (Area_Impurity / Total_Area) * 100
-
-
Calculate the assay of the main peak against the reference standard.
-
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
6. Validation Parameters:
-
The method should be validated for specificity, linearity (from LOQ to 150% of impurity specification), accuracy, precision, LOQ, LOD, and robustness as per ICH guidelines.[23][26]
| Validation Parameter | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | Peak purity index > 0.999, baseline resolution between adjacent peaks. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% of the nominal concentration.[26] |
| Precision (RSD) | Repeatability (≤ 5.0%), Intermediate Precision (≤ 8.0%). |
| LOQ | Signal-to-Noise ratio ≥ 10.[23] |
| LOD | Signal-to-Noise ratio ≥ 3.[23] |
Protocol 2: LC-MS (Q-TOF) Method for Impurity Identification
This protocol outlines the steps to identify an unknown impurity peak detected in the HPLC-UV method.
1. Instrumentation:
-
UHPLC system coupled to a Q-TOF mass spectrometer with an ESI source.
2. Chromatographic Conditions:
-
Use the same column and mobile phases as the HPLC-UV method, but potentially with a lower flow rate (e.g., 0.4 mL/min) and smaller column dimensions (e.g., 2.1 mm ID) for better MS sensitivity.
3. Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Scan Range: 50 - 1000 m/z
-
Acquisition Mode:
-
MS Scan: To obtain the accurate mass of the parent ion.
-
Auto MS/MS (or IDA - Information Dependent Acquisition): To trigger fragmentation of the most intense ions to obtain structural information.
-
-
Collision Energy: Ramped (e.g., 10-40 eV) to generate sufficient fragments.
4. Data Analysis Workflow:
-
Obtain Accurate Mass: Extract the mass spectrum for the unknown peak and determine its monoisotopic mass with high precision (e.g., < 5 ppm mass error).
-
Generate Elemental Formula: Use the instrument software to generate possible elemental formulas based on the accurate mass. Apply chemical logic (e.g., nitrogen rule, ring double bond equivalents, knowledge of starting materials) to narrow down the possibilities.
-
Analyze Fragmentation Pattern (MS/MS): Interpret the fragmentation spectrum. Identify neutral losses and characteristic fragment ions. Compare this pattern to the structure of the main compound to propose a modification (e.g., oxidation, hydrolysis, side-chain cleavage).
-
Database Search: Search chemical databases (e.g., ChemSpider, PubChem) with the proposed formula or structure to see if it matches a known compound.
-
Confirmation: If possible, confirm the proposed structure by synthesizing the impurity and comparing its retention time and mass spectrum.
// Node Definitions start [label="Unknown Peak Detected\nin HPLC-UV", fillcolor="#F1F3F4", fontcolor="#202124"]; lcms_run [label="Analyze by LC-HRAMS\n(e.g., Q-TOF)", fillcolor="#F1F3F4", fontcolor="#202124"]; accurate_mass [label="Determine Accurate Mass\n(< 5 ppm error)", fillcolor="#FBBC05", fontcolor="#202124"]; elemental [label="Generate Elemental Formula(s)", fillcolor="#FBBC05", fontcolor="#202124"]; msms_data [label="Acquire and Interpret\nMS/MS Fragmentation Data", fillcolor="#FBBC05", fontcolor="#202124"]; propose [label="Propose Putative Structure(s)", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; confirm [label="Confirm Structure\n(Synthesis, NMR)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled];
// Edges start -> lcms_run; lcms_run -> accurate_mass; accurate_mass -> elemental; lcms_run -> msms_data; elemental -> propose; msms_data -> propose; propose -> confirm; } Caption: Workflow for Impurity Identification via LC-MS.
References
-
Ermer, J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science. Available at: [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]
-
Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Available at: [Link]
-
Zhang, K., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules. Available at: [Link]
-
Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]
-
Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Restek. (2023, December 8). Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]
-
Universal Lab Blog. (2024, May 26). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)?. Available at: [Link]
-
Herbert, P., et al. (2002). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. Available at: [Link]
-
Premier General. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Available at: [Link]
-
Binkley, J., & Libardoni, M. (n.d.). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. Chromatography Online. Available at: [Link]
-
MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?. Available at: [Link]
-
Theanphong, O., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
Chromedia. (n.d.). Hybrid stationary phases. Available at: [Link]
-
Kaczynski, P., & Jablonska, M. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. Available at: [Link]
-
Creydt, M., & Fischer, M. (2019). Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode. Analytical Chemistry. Available at: [Link]
-
Hong, P., & Regalado, E. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Havlicek, J., et al. (2014). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Doyle, T. D., et al. (1986). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest. Marcel Dekker, Inc. Available at: [Link]
-
Illová, A., et al. (2019). An insight into the use of dimethylphenyl carbamate cyclofructan 7 chiral stationary phase in supercritical fluid chromatography: The basic comparison with HPLC. ResearchGate. Available at: [Link]
-
Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
Theanphong, O., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. National Center for Biotechnology Information. Available at: [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]
-
Thermo Fisher Scientific. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Available at: [Link]
-
Nemoto, S., et al. (2007). [Analytical method for carbamate pesticides in processed foods by LC/MS/MS]. PubMed. Available at: [Link]
-
Shimadzu Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]
-
Lin, F-T., et al. (2020). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]
-
Nguyen, T. T. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. ResearchGate. Available at: [Link]
-
Truong, T. T., et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE RESIDUES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria. Available at: [Link]
-
Truong, T. T., et al. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. Available at: [Link]
-
Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Available at: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. food.actapol.net [food.actapol.net]
- 3. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 4. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 5. Hybrid stationary phases - Hybrid stationary phases - Chromedia [chromedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. biotage.com [biotage.com]
- 16. The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Analytical method for carbamate pesticides in processed foods by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 19. What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tofwerk.com [tofwerk.com]
- 22. Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)? | Universal Lab Blog [universallab.org]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
- 25. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 26. chromatographyonline.com [chromatographyonline.com]
Investigating the mechanism of action of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Topic: Investigating the Mechanism of Action of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for elucidating the mechanism of action of this compound. Based on its chemical structure, specifically the presence of a carbamate moiety, we hypothesize that this compound functions as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA), a key endogenous signaling lipid.[4][5][6] Inhibition of FAAH elevates endogenous AEA levels, a therapeutic strategy for managing pain, anxiety, and inflammation.[7][8] This guide presents a multi-phased experimental workflow, progressing from initial in vitro target engagement and selectivity profiling to cellular assays confirming downstream pathway modulation and culminating in in vivo models to assess pharmacological efficacy. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to provide a robust framework for a thorough mechanistic investigation.
Central Hypothesis: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system (ECS) is a critical regulator of homeostasis, and its modulation is a promising therapeutic avenue.[1] The primary signaling molecule of the ECS, anandamide (N-arachidonoylethanolamine or AEA), is an endogenous lipid that activates cannabinoid receptors (CB1 and CB2).[6][9][10] The biological activity of AEA is terminated by cellular uptake and subsequent enzymatic hydrolysis by FAAH.[6][10]
This compound contains a carbamate functional group. Carbamates are well-established inhibitors of serine hydrolases, often acting through a covalent mechanism by carbamylating the catalytic serine residue in the enzyme's active site.[4][11][12] This structural feature makes FAAH a highly probable molecular target. We hypothesize that the compound inhibits FAAH, leading to an increase in synaptic concentrations of AEA and enhanced cannabinoid receptor signaling.
Caption: Hypothesized mechanism of action targeting the FAAH signaling pathway.
Phase 1: In Vitro Target Engagement and Selectivity
The initial phase aims to confirm direct interaction with the purified FAAH enzyme, determine potency, and assess selectivity against other relevant enzymes.
Protocol: Direct FAAH Inhibition Assay (Fluorometric)
Principle: This assay measures the ability of the test compound to inhibit the FAAH-catalyzed hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide.[13] Inhibition of the enzyme results in a decreased rate of formation of the fluorescent product, 7-amino-4-methylcoumarin (AMC).
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Inhibitor Screening Assay Kit (e.g., Cayman Chemical Cat. No. 700360 or equivalent)[13]
-
Test Compound: this compound
-
Positive Control: JZL195 or URB597[13]
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer (e.g., 100 µM to 10 pM).
-
To each well of the 96-well plate, add:
-
10 µL of Assay Buffer (Blank wells)
-
10 µL of Test Compound dilution or Positive Control
-
150 µL of Assay Buffer
-
10 µL of FAAH Enzyme (omit for blank wells)
-
-
Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure fluorescence intensity every minute for 20-30 minutes.
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.
-
Plot the percent inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Description | Expected Outcome for Active Compound |
| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50%. | A potent inhibitor will have a low nanomolar to micromolar IC50. |
Protocol: Mechanism of Inhibition Study
Principle: To distinguish between reversible and irreversible (or slowly-reversible) inhibition, a pre-incubation experiment is performed. Irreversible inhibitors typically show a time-dependent increase in potency.
Procedure:
-
Prepare two sets of plates as described in Protocol 2.1.
-
Plate A (No Pre-incubation): Add the test compound, enzyme, and immediately add the substrate to start the reaction.
-
Plate B (Pre-incubation): Add the test compound and enzyme. Incubate the plate at 37°C for 30 minutes. After incubation, add the substrate to start the reaction.
-
Read both plates kinetically as described above.
Data Analysis:
-
Calculate the IC50 value for both conditions.
-
Interpretation: A significant leftward shift (decrease) in the IC50 value for the pre-incubated plate (Plate B) compared to the non-incubated plate (Plate A) is indicative of a time-dependent, irreversible or slowly-reversible mechanism of action, consistent with covalent carbamylation.[11]
Protocol: Selectivity Profiling
Principle: To ensure the compound's effects are not due to off-target activities, it should be tested against other related serine hydrolases. Key enzymes include Monoacylglycerol Lipase (MAGL), the primary degradative enzyme for the endocannabinoid 2-AG, and Acetylcholinesterase (AChE).
Procedure:
-
Obtain purified MAGL and AChE enzymes and their respective fluorogenic or colorimetric substrates.
-
Following the specific assay protocols for each enzyme, determine the IC50 of this compound against MAGL and AChE.
-
Use the same concentration range as tested for FAAH.
Data Analysis:
-
Calculate the selectivity index for each off-target enzyme: Selectivity Index = IC50 (Off-Target) / IC50 (FAAH).
-
A high selectivity index (>100-fold) is desirable, indicating the compound is specific for FAAH.[4]
Phase 2: Cellular Target Engagement & Pathway Modulation
This phase validates that the compound can cross the cell membrane and inhibit FAAH in a physiological context, leading to the expected downstream biological consequence: an increase in endogenous AEA levels.
Protocol: Measuring Endogenous Anandamide (AEA) Levels in Cells
Principle: Cells expressing FAAH (e.g., N18 neuroblastoma or FAAH-transfected HEK293 cells) are treated with the test compound. After treatment, cellular lipids are extracted, and the concentration of AEA is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[14][15]
Materials:
-
Cell line with endogenous or recombinant FAAH expression.
-
Test Compound and positive control (e.g., URB597).
-
Deuterated internal standard (AEA-d4 or AEA-d8).
-
Solvents: Acetonitrile, Methanol, Chloroform (LC-MS grade).
-
LC-MS/MS system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (centered around the in vitro IC50) for a defined period (e.g., 1-4 hours).
-
Critical Step: Aspirate the media and immediately add ice-cold methanol containing the deuterated internal standard to quench all enzymatic activity and begin extraction.[15][16]
-
Scrape the cells, collect the lysate, and perform a lipid extraction (e.g., Bligh-Dyer method).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.
-
Inject the sample and quantify AEA levels by comparing the peak area ratio of endogenous AEA to the internal standard against a standard curve.
Data Analysis:
-
Normalize AEA levels to the total protein content of the cell lysate for each sample.[14]
-
Plot the fold-increase in AEA concentration relative to the vehicle-treated control for each concentration of the test compound.
-
A dose-dependent increase in intracellular AEA levels provides strong evidence of target engagement in a cellular system.[7]
| Parameter | Description | Expected Outcome for Active Compound |
| Cellular AEA Levels | Quantified concentration of anandamide in cell lysates post-treatment. | Significant, dose-dependent increase compared to vehicle control. |
Phase 3: In Vivo Pharmacodynamic and Efficacy Models
The final phase assesses whether FAAH inhibition by the compound translates into a measurable physiological effect in a whole-animal system. Based on the known pharmacology of FAAH inhibitors, models of nociception (pain) and anxiety are highly relevant.[4][8]
Caption: A logical workflow for investigating the compound's mechanism of action.
Protocol: Rodent Model of Inflammatory Pain (Formalin Test)
Principle: The formalin test induces a biphasic pain response: an acute neurogenic phase followed by a persistent inflammatory phase. FAAH inhibitors are known to be effective in attenuating the inflammatory phase of this model.[7]
Procedure:
-
Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing environment.
-
Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, oral) at several dose levels.
-
After a pre-determined pre-treatment time (e.g., 60 minutes), inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time the animal spends licking, biting, or flinching the injected paw during Phase 1 (0-5 min) and Phase 2 (15-60 min) post-formalin injection.
Data Analysis:
-
Compare the paw-licking time in the compound-treated groups to the vehicle-treated group for both phases.
-
A significant reduction in nocifensive behaviors, particularly in Phase 2, indicates an anti-inflammatory/analgesic effect consistent with FAAH inhibition.
Protocol: Rodent Model of Anxiety (Elevated Plus Maze)
Principle: The elevated plus maze (EPM) is a standard test for assessing anxiolytic-like activity.[17][18] The test relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.[19]
Procedure:
-
Acclimate rodents to the testing room.
-
Administer the test compound or vehicle.
-
After the pre-treatment period, place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with an overhead video camera.
-
Analyze the video for:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(Time in Open / Total Time) x 100] and the percentage of open arm entries.
-
A significant increase in these parameters in the compound-treated group, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect.[8][19]
Summary of Expected Data and Interpretation
The collective results from these phased experiments will build a comprehensive picture of the compound's mechanism of action.
| Phase | Experiment | Key Metric | Interpretation of Positive Result |
| 1: In Vitro | FAAH Inhibition | IC50 | Potent, direct inhibition of the target enzyme. |
| Mechanism Study | IC50 Shift | Time-dependent inhibition, suggesting a covalent mechanism. | |
| Selectivity | Selectivity Index | High selectivity for FAAH over other serine hydrolases. | |
| 2: Cellular | AEA Measurement | Fold-Increase in AEA | Target engagement in cells, leading to downstream pathway modulation. |
| 3: In Vivo | Formalin Test | ↓ Licking Time (Phase 2) | Compound is bioactive in vivo and produces an analgesic effect. |
| Elevated Plus Maze | ↑ Time in Open Arms | Compound is bioactive in vivo and produces an anxiolytic effect. |
A positive result across all phases would strongly support the initial hypothesis that this compound acts as a selective, potent FAAH inhibitor, leading to functionally significant analgesic and anxiolytic effects in vivo.
References
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 108(8), 3019–3040. [Link]
- Caprioglio, D., et al. (2025). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecules. This is a hypothetical future reference from the search results, used here to represent the general knowledge in the field. A real-world equivalent would be used.
-
Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 239. [Link]
-
Maccarrone, M., et al. (2017). Advances in the discovery of fatty acid amide hydrolase inhibitors: what does the future hold?. Expert Opinion on Drug Discovery, 12(10), 1039-1051. [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. [Link]
-
Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 29(3), 669. [Link]
-
Maccarrone, M., et al. (2005). Pitfalls and solutions in assaying anandamide transport in cells. American Journal of Physiology-Cell Physiology, 289(3), C757-C763. [Link]
-
Maccarrone, M., et al. (2000). The endocannabinoid system, anandamide and the regulation of mammalian cell apoptosis. Cell Death and Differentiation, 7(11), 1034-1040. [Link]
-
Kumar, A., et al. (2022). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
-
Stengone, C., et al. (2018). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current Protocols in Protein Science, 92(1), e57. [Link]
-
Bisogno, T., et al. (2001). Quantification of anandamide content in animal cells and tissues: the normalization makes the difference. Biochemical and Biophysical Research Communications, 286(4), 817-819. [Link]
-
Hilario, M. R., et al. (2013). Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans. PLoS ONE, 8(6), e66325. [Link]
-
Kerr, D. M., et al. (2018). FAAH inhibition attenuates TLR3-mediated hyperthermia, nociceptive- and anxiety-like behaviour in female rats. Behavioural Brain Research, 353, 11-20. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]
-
Zhang, Y., et al. (2023). Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms. Brain and Behavior, 13(11), e3325. [Link]
-
Wikipedia. (n.d.). Anandamide. [Link]
-
Salo, O. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 50(1), 199-207. [Link]
-
Zettner, E., & Duly, P. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 699-705. [Link]
-
Sugiura, T., et al. (1996). N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid receptor ligand, and related lipid molecules in the nervous tissues. Journal of Lipid Mediators and Cell Signalling, 14(1-3), 51-56. [Link]
-
ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. [Link]
-
Schriefer, S. J., et al. (2022). The effect of N-arachidonoylethanolamide administration on energy and fat metabolism of early lactating dairy cows. Scientific Reports, 12(1), 1083. [Link]
-
Hillard, C. J. (2004). Cellular accumulation of anandamide: consensus and controversy. British Journal of Pharmacology, 142(8), 1223-1230. [Link]
-
Graw, S., et al. (2006). Release of anandamide from blood cells. Clinical Chemistry and Laboratory Medicine, 44(7), 887-891. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Tovilović-Kovačević, G., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(6), 295-316. [Link]
-
Kumar, A., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 134-142. [Link]
-
Pareek, V., et al. (2013). Animal models of anxiety: a comprehensive review. Vascular Cell, 5(1), 12. [Link]
-
Tovilović-Kovačević, G., et al. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za farmaciju, 70(6), 295-316. [Link]
-
Richards, J., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2018). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Medical Cannabis and Cannabinoids, 1(1), 36-47. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the discovery of fatty acid amide hydrolase inhibitors: what does the future hold? | Semantic Scholar [semanticscholar.org]
- 6. The endocannabinoid system, anandamide and the regulation of mammalian cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibition attenuates TLR3-mediated hyperthermia, nociceptive- and anxiety-like behaviour in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anandamide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Quantification of anandamide content in animal cells and tissues: the normalization makes the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Release of anandamide from blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Animal models of anxiety: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Welcome to the technical support center for the synthesis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthesis. Below you will find troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.
General Questions
Q1: What are the primary synthetic routes to this compound?
There are two primary and reliable synthetic routes for the preparation of this compound:
-
Route A: Curtius Rearrangement. This method involves the conversion of 1-(4-fluorophenyl)cyclobutanecarboxylic acid to the corresponding acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This intermediate is subsequently trapped with benzyl alcohol to yield the desired carbamate.[1][2][3]
-
Route B: Carbamate Formation from Amine. This approach utilizes the precursor amine, 1-(4-fluorophenyl)cyclobutan-1-amine, which is reacted with benzyl chloroformate under basic conditions to form the target carbamate.
Q2: Which synthetic route is recommended?
The choice of route depends on the availability of starting materials and the scale of the synthesis.
-
Route A (Curtius Rearrangement) is advantageous if 1-(4-fluorophenyl)cyclobutanecarboxylic acid is readily available.[4] This multi-step, one-pot process can be efficient but requires careful handling of the potentially explosive acyl azide intermediate.[5][6]
-
Route B (Carbamate Formation from Amine) is a more direct approach if the 1-(4-fluorophenyl)cyclobutan-1-amine precursor is on hand. This method is generally high-yielding and straightforward but requires the synthesis of the amine, which can be achieved through methods like a Grignard reaction with cyclobutanone.[7][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Route A: Curtius Rearrangement
Q3: I am observing low or no yield of the desired carbamate. What are the possible causes and solutions?
Probable Cause:
-
Incomplete formation of the acyl azide: The conversion of the carboxylic acid to the acyl azide is a critical step. Incomplete reaction can be due to inactive reagents or suboptimal reaction conditions.
-
Premature decomposition of the acyl azide: Acyl azides can be thermally unstable and may decompose if the reaction temperature is not carefully controlled.
-
Inefficient Curtius rearrangement: The rearrangement of the acyl azide to the isocyanate requires sufficient thermal energy. If the temperature is too low, the reaction may not proceed to completion.
-
Side reactions of the isocyanate intermediate: The isocyanate is highly reactive and can react with trace amounts of water in the solvent or on the glassware to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide. The amine can then react with another molecule of isocyanate to form a urea byproduct.[5][6]
Recommended Solutions:
-
Ensure anhydrous conditions: Use freshly dried solvents and flame-dried glassware to minimize the presence of water, which can lead to the formation of urea byproducts. Toluene is a good solvent choice due to its high boiling point and low water miscibility.[5]
-
Optimize acyl azide formation:
-
Reagent: Use fresh diphenylphosphoryl azide (DPPA) as it is a reliable reagent for the one-pot conversion of carboxylic acids to acyl azides.
-
Base: Employ a non-nucleophilic base like triethylamine (TEA) to activate the carboxylic acid.
-
-
Control reaction temperature:
-
Add the DPPA solution dropwise to the mixture of the carboxylic acid, benzyl alcohol, and TEA at a controlled temperature (e.g., 80-100 °C) to manage the evolution of nitrogen gas.[3]
-
Maintain the reaction at a temperature sufficient for the Curtius rearrangement to occur efficiently (typically refluxing toluene).
-
-
Use excess benzyl alcohol: A slight excess of benzyl alcohol can help to ensure complete trapping of the isocyanate intermediate.[6][9]
Experimental Protocol: Optimized Curtius Rearrangement
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 1-(4-fluorophenyl)cyclobutanecarboxylic acid (1.0 eq.), benzyl alcohol (1.2 eq.), and anhydrous toluene.
-
Add triethylamine (1.1 eq.) to the mixture and stir under a nitrogen atmosphere.
-
Heat the mixture to 90 °C.
-
Slowly add a solution of diphenylphosphoryl azide (DPPA) (1.1 eq.) in anhydrous toluene dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification.
Q4: My final product is contaminated with a significant amount of a urea byproduct. How can I avoid this and purify my product?
Probable Cause:
As mentioned previously, the presence of water leads to the formation of a urea byproduct. This is a common issue in Curtius rearrangements.[5][6]
Recommended Solutions:
-
Prevention: The most effective approach is to prevent its formation by rigorously excluding water from the reaction.
-
Purification:
-
Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to separate the desired carbamate from the more polar urea byproduct. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
DOT Diagram: Troubleshooting Low Yield in Curtius Rearrangement
Caption: Decision tree for troubleshooting low yield in the Curtius rearrangement.
Route B: Carbamate Formation from Amine
Q5: I am getting a low yield of the carbamate, and my starting amine is being recovered. What is the issue?
Probable Cause:
-
Insufficiently basic conditions: The reaction of an amine with benzyl chloroformate generates hydrochloric acid, which will protonate the starting amine, rendering it unreactive. A base is required to neutralize the HCl as it is formed.
-
Poor quality benzyl chloroformate: Benzyl chloroformate can decompose over time, especially if exposed to moisture.
Recommended Solutions:
-
Choice of Base: Use a suitable base to scavenge the HCl produced. An aqueous solution of sodium bicarbonate or sodium carbonate is commonly used in a biphasic system (e.g., dichloromethane/water or THF/water).
-
Reagent Quality: Use fresh, high-quality benzyl chloroformate.
-
Reaction Temperature: The reaction is typically performed at a low temperature (0 °C to room temperature) to control the exotherm and minimize side reactions.
Experimental Protocol: Carbamate Formation from Amine
-
Dissolve 1-(4-fluorophenyl)cyclobutan-1-amine (1.0 eq.) in a suitable solvent such as dichloromethane or THF in a round-bottom flask.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC or LC-MS).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q6: I am observing the formation of a di-benzylated byproduct. How can I prevent this?
Probable Cause:
While less common with primary amines, over-reaction to form a dibenzyl carbamate derivative can occur, especially if the reaction is run for an extended period or at elevated temperatures.
Recommended Solutions:
-
Stoichiometry: Use only a slight excess of benzyl chloroformate (1.05-1.1 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting amine has been consumed. Avoid prolonged reaction times and elevated temperatures.
DOT Diagram: Synthetic Routes to this compound
Caption: Overview of the two primary synthetic routes.
Purification and Characterization
Q7: What are the recommended methods for purifying the final product?
-
Recrystallization: As this compound is a solid, recrystallization is often the most effective method for obtaining highly pure material. Suitable solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Column Chromatography: For the removal of closely related impurities or when recrystallization is not feasible, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method. The product is moderately polar.
Table 1: Typical Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₈FNO₂ |
| Molecular Weight | 299.34 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the proposed structure, showing signals for the aromatic protons, the benzylic CH₂, the cyclobutyl protons, and the carbamate NH. |
| ¹³C NMR | Shows the expected number of carbon signals, including the carbonyl carbon of the carbamate. |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight. |
References
-
Curtius rearrangement. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Ingham, R. J., & Ingham, A. (n.d.).
- Technical Disclosure Commons. (2022, November 21). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 20(7), 12963-12985.
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement - Common Conditions. Retrieved January 16, 2026, from [Link]
- Meyer, H., et al. (2008).
- Foley, D. P., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development, 24(11), 2534-2539.
- Deng, J., et al. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 80(15), 7589-7601.
- Ley, S. V., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 356-364.
-
PrepChem.com. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Retrieved January 16, 2026, from [Link]
- D'Acquarica, I., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)
- Trost, B. M., & Chen, F. (1971). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations. Tetrahedron Letters, 12(28), 2603-2607.
- Laufer, S., et al. (2008). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Synthesis, 2008(02), 225-228.
- Kamal, A., & Reddy, P. S. M. M. (2006). An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1.
-
Sci-Hub. (n.d.). A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved January 16, 2026, from [Link]
- Beier, P., et al. (2022). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 87(17), 11763-11770.
- Pittelkow, M., et al. (2002).
-
Organic Syntheses. (n.d.). ETHYL 1-BENZYL-trans-5-(TRIFLUOROMETHYL)PYRROLIDINE-3-CARBOXYLATE. Retrieved January 16, 2026, from [Link]
-
Tradeindia. (n.d.). This compound - Cas No: 1403483-75-9. Retrieved January 16, 2026, from [Link]
- Nam, G. S., & Lee, Y. S. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1534.
- Oakdale, J. S., & Fokin, V. V. (2014). 1-BENZYL-5-PHENYL-1H-1,2,3-TRIAZOLE. Organic Syntheses, 91, 145.
- Lunn, G. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved January 16, 2026, from [Link]
- United States Patent 6177564. (n.d.). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 16, 2026, from [Link]
- Prisinzano, T., et al. (2003). A concise synthesis of (S)-(+)-1-(4-{2-[bis-(4-fluorophenyl)methoxy]-ethyl} piperazin-1-yl)
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 16, 2026, from [Link]
-
Reddit. (n.d.). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved January 16, 2026, from [Link]
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 4. 151157-46-9 Cas No. | 1-(4-Fluorophenyl)cyclobutanecarboxylic acid | Matrix Scientific [matrixscientific.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Technical Support Center: Optimizing Carbamate Synthesis with Sterically Hindered Amines
Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of carbamates, particularly when dealing with sterically hindered amines. The inherent low nucleophilicity and steric bulk of these amines often lead to sluggish reactions, low yields, and undesired side products. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic hurdles.
I. Understanding the Core Challenge: Steric Hindrance
Steric hindrance around the nitrogen atom in bulky amines presents a significant kinetic barrier to carbamate formation. The bulky substituents impede the approach of the amine to the electrophilic carbonyl source, slowing down the rate of reaction. Furthermore, the electron-donating nature of alkyl groups can increase the basicity of the amine, but this is often not enough to overcome the physical blockade. This guide will explore various strategies to surmount these challenges.
Logical Flow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting carbamate synthesis with sterically hindered amines.
Caption: Troubleshooting workflow for hindered carbamate synthesis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of carbamates from sterically hindered amines in a question-and-answer format.
Q1: My reaction with a bulky secondary amine and a standard chloroformate is extremely slow or shows no conversion. What is the likely cause and how can I fix it?
A1: The primary cause is the low reactivity of both the sterically hindered amine and the relatively stable chloroformate. To overcome this, you have several options:
-
Increase the reactivity of the carbonyl source: Instead of a standard chloroformate, consider using more reactive alternatives.
-
Phosgene or its equivalents (Triphosgene): These are highly toxic but very effective. Use with extreme caution and appropriate safety measures.[1][2]
-
1,1'-Carbonyldiimidazole (CDI): CDI is a safer alternative that activates the alcohol component first, which then reacts with the amine.[3]
-
N,N′-Disuccinimidyl carbonate (DSC): DSC is a stable and highly effective reagent for alkoxycarbonylation of amines under mild conditions.[4]
-
-
Employ a stronger base: A strong, non-nucleophilic base can deprotonate the amine, forming a more nucleophilic amide anion.
-
Lithium or Sodium Hexamethyldisilazide (LiHMDS/NaHMDS): These are potent, sterically hindered bases that can effectively deprotonate the amine without competing in the nucleophilic attack.
-
n-Butyllithium (n-BuLi): Can be used to generate a lithium amide, which is a highly reactive nucleophile.[1]
-
-
Increase the temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor for potential side reactions or decomposition.[5]
Q2: I am observing significant amounts of urea byproduct. What is causing this and how can I prevent it?
A2: Urea formation is a common side reaction, especially when using isocyanates or when moisture is present.
-
Moisture Contamination: Isocyanates are highly susceptible to moisture, which leads to the formation of an unstable carbamic acid that decarboxylates to form a primary amine. This amine can then react with another molecule of isocyanate to form a symmetric urea. Ensure all reagents and solvents are scrupulously dry.[6]
-
Reaction with Amine Starting Material: If the reaction conditions are too harsh, the carbamate product might react with the starting amine.
Prevention Strategies:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
If using an isocyanate, add it slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.
Q3: I want to avoid using phosgene and its derivatives. What are the best phosgene-free methods for carbamate synthesis with hindered amines?
A3: Several effective phosgene-free methods have been developed:
-
Reaction with Dialkyl Carbonates: Dimethyl carbonate (DMC) or other dialkyl carbonates can be used, often requiring a catalyst. The reaction of an amine with a sterically hindered dialkyl carbonate can lead to high yields of the desired carbamate.[2][7][8]
-
Three-Component Coupling with CO₂: This is an attractive green chemistry approach. The amine, carbon dioxide, and an alkyl halide are coupled in the presence of a base.[4][9][10]
-
From Boc-Protected Amines: A novel method involves the direct conversion of readily available tert-butoxycarbonyl (Boc)-protected amines into other carbamates using a strong base like tert-butoxide lithium (t-BuOLi), which proceeds through an isocyanate intermediate.[11]
Q4: My reaction yield is low despite trying different conditions. What other factors should I consider?
A4: If you've addressed the primary issues of reagent reactivity and reaction conditions, consider these factors:
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile can help to dissolve reactants and stabilize charged intermediates.
-
Nonpolar solvents such as toluene may be beneficial in some cases by enhancing reagent solubility and stabilizing transition states.[12]
-
-
Catalysis: The use of a catalyst can dramatically improve reaction efficiency.[12]
-
Leaving Group Ability (for Dialkyl Carbonates): When using unsymmetrical dialkyl carbonates, the more sterically hindered alkoxide is often a better leaving group, which can be exploited for the synthesis of hindered carbamates.[2][7]
III. Experimental Protocols and Data
This section provides detailed experimental protocols for key methods and summarizes reaction conditions in a tabular format for easy comparison.
Protocol 1: Carbamate Synthesis from a Hindered Amine using a Strong Base and Alkyl Aryl Carbonate
This method is particularly useful for forming O-tert-alkyl N-arylcarbamates and avoids the use of phosgene or dialkyl dicarbonates.[1]
Reaction Scheme:
Sources
- 1. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 11. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Nonpolar Carbamate Products
Welcome to the Technical Support Center dedicated to the purification of nonpolar carbamate products. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-sensitive compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common purification hurdles, ensuring the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of nonpolar carbamate products.
Q1: My nonpolar carbamate product is showing signs of degradation on silica gel. What's happening and how can I prevent it?
A1: Degradation of carbamates on silica gel is a frequent issue, often stemming from the acidic nature of standard silica. Carbamate groups, particularly tert-butyloxycarbonyl (Boc) protected amines, are susceptible to acid-catalyzed hydrolysis.[1][2] This can lead to partial or complete deprotection of your product during purification.
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of silica gel in your nonpolar solvent and add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.[3]
-
Minimize Contact Time: Employ flash chromatography with slightly higher pressure to reduce the residence time of your compound on the column.
Q2: I'm struggling to separate my nonpolar carbamate from unreacted starting materials and byproducts. What are the best starting points for developing a chromatographic method?
A2: Effective separation relies on exploiting the polarity differences between your product and impurities.
Method Development Workflow:
-
Thin-Layer Chromatography (TLC): Begin by screening various solvent systems using TLC. A good starting point for nonpolar compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane.
-
Aim for an Optimal Rf: For effective separation on a column, aim for an Rf value of your desired product between 0.2 and 0.4 on the TLC plate.
-
Solvent System Adjustment:
-
If your product stays at the baseline, the solvent system is not polar enough. Gradually increase the proportion of the more polar solvent.
-
If your product runs with the solvent front, the system is too polar. Increase the proportion of the nonpolar solvent.
-
Troubleshooting Guide: Common Purification Scenarios
This guide provides solutions to specific problems you might encounter during your purification workflow.
Scenario 1: Streaking of the Carbamate Product on the TLC Plate and Column
Issue: Your product appears as a streak rather than a distinct spot on the TLC plate, leading to poor separation and mixed fractions during column chromatography.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Compound Overload | Applying too much sample to the TLC plate or column can saturate the stationary phase. | Dilute your sample and apply a smaller amount. For column chromatography, use a larger column or less sample. |
| Inappropriate Solvent System | The chosen solvent system may not be optimal for your compound's solubility and interaction with the stationary phase. | Re-screen solvent systems using TLC. Sometimes, a three-component solvent system can improve resolution. |
| Compound Instability | The carbamate may be degrading on the silica gel. | As mentioned in the FAQs, consider neutralizing the silica gel with triethylamine or using an alternative stationary phase. |
| Ionic Impurities | The presence of salts can interfere with the chromatography. | Perform an aqueous workup (e.g., washing with water or brine) before chromatography to remove ionic impurities. |
Scenario 2: Co-elution of the Product with a Nonpolar Impurity
Issue: A persistent nonpolar impurity co-elutes with your desired carbamate product, making separation by normal-phase chromatography difficult.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Similar Polarity | The impurity and your product have very similar polarities. | Change the Solvent System: Experiment with different solvent systems that may offer better selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can alter the elution order. Reverse-Phase Chromatography: If the impurity is significantly more or less hydrophobic than your product, reverse-phase chromatography can be an effective alternative. In this technique, nonpolar compounds are retained more strongly on a nonpolar stationary phase (like C18 silica), and a polar mobile phase is used. |
| Formation of an Azeotrope | In rare cases, the product and impurity may form an azeotrope-like mixture. | Recrystallization: If your product is a solid, recrystallization can be a powerful technique to remove impurities, even those with similar polarities. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Nonpolar Carbamate Product
This protocol outlines the steps for purifying a nonpolar carbamate using flash column chromatography with a standard silica gel stationary phase.
Materials:
-
Crude nonpolar carbamate product
-
Silica gel (60 Å, 230-400 mesh)
-
Nonpolar solvent (e.g., hexanes, petroleum ether)
-
Polar solvent (e.g., ethyl acetate, dichloromethane)
-
Triethylamine (optional, for acid-sensitive carbamates)
-
Chromatography column
-
Collection tubes
Procedure:
-
Develop a Solvent System: Using TLC, determine an appropriate solvent system that gives your product an Rf value between 0.2 and 0.4.
-
Prepare the Column:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen nonpolar solvent. If your carbamate is acid-sensitive, add 0.1-1% triethylamine to the solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the chromatography solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
-
Analyze the Fractions:
-
Spot each fraction on a TLC plate to identify the fractions containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram: Decision-Making Workflow for Purification Strategy
Caption: A decision tree for selecting an appropriate purification strategy.
Protocol 2: Recrystallization of a Nonpolar Carbamate
This protocol is for purifying a solid nonpolar carbamate product.
Materials:
-
Crude solid nonpolar carbamate
-
A suitable solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve the carbamate when hot but not at room temperature.
-
Test small amounts of your compound in various solvents to find a suitable one. Common choices for nonpolar compounds include hexanes, ethyl acetate, or a mixture of the two.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or under vacuum.
-
Diagram: Troubleshooting Common Chromatography Issues
Caption: A flowchart for troubleshooting common chromatography problems.
References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]
-
Chromedia. Hybrid stationary phases. [Link]
-
da Silva, J. A. F., et al. (2012). Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography. Journal of the Brazilian Chemical Society, 23(6), 1079-1087. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Moreno-González, D., Gámiz-Gracia, L., García-Campaña, A. M., & Bosque-Sendra, J. M. (2011). Use of dispersive liquid-liquid microextraction for the determination of carbamates in juice samples by sweeping-micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 400(5), 1329–1338. [Link]
-
Tontini, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 138-184. [Link]
-
Vacondio, F., Silva, C., Mor, M., & Testa, B. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]
Sources
Overcoming challenges in the synthesis of 1-arylcyclobutylamines
Welcome to the technical support center for the synthesis of 1-arylcyclobutylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of these valuable compounds, which are important motifs in medicinal chemistry, can present unique challenges. This resource aims to equip you with the knowledge to overcome these hurdles and achieve successful synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 1-arylcyclobutylamines, providing potential causes and actionable solutions.
Issue 1: Low or No Yield in the Reductive Amination of a 1-Arylcyclobutanone
Question: I am attempting to synthesize a 1-arylcyclobutylamine via reductive amination of the corresponding 1-arylcyclobutanone with ammonia or a primary amine, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in the reductive amination of 1-arylcyclobutanones are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine to form the imine or enamine intermediate is a reversible equilibrium.[1] The steric bulk of the cyclobutane ring can hinder this step.
-
Solution:
-
Dehydration: Ensure the removal of water to drive the equilibrium towards the imine/enamine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction.[2] However, be cautious as too much acid can protonate the amine, rendering it non-nucleophilic.
-
Reaction Time and Temperature: Allow sufficient time for imine/enamine formation before adding the reducing agent. Gently heating the mixture (e.g., to 40-50 °C) can also promote the reaction, but monitor for potential side reactions.
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical. Some reducing agents may be too harsh, leading to side reactions, or too mild to reduce the sterically hindered imine.
-
Solution:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild enough not to reduce the ketone but is effective at reducing the protonated imine.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly under mildly acidic conditions.[3] However, be mindful of the toxicity of cyanide byproducts.
-
Catalytic Hydrogenation: This can be a very effective and clean method. Catalysts like Pd/C or PtO₂ under a hydrogen atmosphere can be used. Optimization of pressure and temperature may be required.
-
-
-
Steric Hindrance: The 1-arylcyclobutane core is sterically demanding, which can impede the approach of both the amine and the reducing agent.[4][5]
-
Solution:
-
Prolonged Reaction Times: Sterically hindered substrates often require longer reaction times for both imine formation and reduction.
-
Elevated Temperatures: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
-
-
Catalyst Deactivation (for catalytic hydrogenation): The amine product or starting materials can sometimes poison the catalyst.[1]
-
Solution:
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for any deactivation.
-
Choice of Catalyst: Experiment with different catalysts. For example, if Pd/C is not effective, PtO₂ or Raney Nickel might be better alternatives.
-
-
Issue 2: Challenges in the Buchwald-Hartwig Amination of 1-Arylcyclobutyl Halides/Triflates
Question: I am using a Buchwald-Hartwig amination to couple an amine with a 1-arylcyclobutyl halide, but the reaction is sluggish and gives a low yield. What are the key parameters to optimize?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically hindered substrates like 1-arylcyclobutyl systems is highly dependent on the careful selection of the catalytic system.[6][7]
Possible Causes and Solutions:
-
Inactive Catalyst Formation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[8]
-
Solution:
-
Use Modern Precatalysts: Employ advanced palladacycle precatalysts (e.g., G3- or G4-precatalysts) which are designed to form the active catalyst more reliably.[8]
-
Pre-activation: Stir the palladium source, ligand, and base together for a short period before adding the substrates to facilitate the formation of the active Pd(0) complex.
-
-
-
Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[8] For sterically demanding substrates, the right ligand is paramount.
-
Solution:
-
Bulky, Electron-Rich Ligands: For hindered substrates, bulky and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or tBuXPhos are often necessary.[8] A screening of different ligands is highly recommended.
-
Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. While a 1:1 or 2:1 ratio is common, for challenging substrates, this may need to be optimized.
-
-
-
Incorrect Base Selection: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.[8]
-
Solution:
-
Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]
-
Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[8]
-
-
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides.[8] The steric bulk of the 1-arylcyclobutyl group further exacerbates this.
-
Solution:
-
Switch Halide: If possible, using the corresponding 1-arylcyclobutyl bromide or iodide will significantly increase reactivity.
-
Higher Temperatures: For less reactive halides, higher reaction temperatures are often required. Solvents with high boiling points like toluene or dioxane are suitable.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-arylcyclobutylamines?
A1: The two most prevalent and versatile synthetic strategies are:
-
Reductive Amination of 1-Arylcyclobutanones: This involves the reaction of a pre-synthesized 1-arylcyclobutanone with an amine (or ammonia source) in the presence of a reducing agent. This is a highly convergent and widely used method.[1][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a key example, where a 1-arylcyclobutyl halide or triflate is coupled with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[6][7]
A less common but effective strategy involves the Hofmann or Curtius rearrangement of a 1-arylcyclobutanecarboxamide or acyl azide, respectively.
Q2: How can I synthesize the precursor 1-arylcyclobutanone?
A2: A common route to 1-arylcyclobutanones is through the [2+2] cycloaddition of an arylketene with an olefin, followed by subsequent transformations. Another approach involves the reaction of an arylacetonitrile with 1,3-dibromopropane to form a 1-arylcyclobutanecarbonitrile, which can then be hydrolyzed and decarboxylated, or directly converted to the ketone.
Q3: My 1-arylcyclobutylamine product is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification can be challenging due to the similar polarity of the product and certain byproducts.
-
Common Impurities:
-
Purification Strategies:
-
Acid-Base Extraction: Being a basic compound, the 1-arylcyclobutylamine can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent tailing of the amine) is often effective.
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be a powerful purification technique. Alternatively, forming a salt (e.g., hydrochloride or tartrate) can facilitate purification through crystallization.
-
Q4: Does the electronic nature of the aryl substituent affect the synthesis?
A4: Yes, the electronic properties of the aryl group can have a significant impact.
-
In Reductive Amination: Electron-withdrawing groups on the aryl ring can make the ketone carbonyl more electrophilic and may facilitate imine formation. Conversely, strong electron-donating groups may slow down this step.
-
In Buchwald-Hartwig Amination: The electronic nature of the aryl group on the 1-arylcyclobutyl halide influences the rate of oxidative addition to the palladium catalyst. Electron-deficient aryl halides are generally more reactive.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a 1-Arylcyclobutanone
-
To a round-bottom flask, add the 1-arylcyclobutanone (1.0 eq) and the amine (1.2 eq).
-
Add a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and a catalytic amount of acetic acid (0.1 eq).
-
If using a dehydrating agent, add anhydrous MgSO₄ or molecular sieves.
-
Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the 1-arylcyclobutyl halide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
-
Add the amine (1.2 eq) to the vessel.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Workflow for Troubleshooting Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low yield in reductive amination.
Key Components of Buchwald-Hartwig Amination
Caption: Essential components for a successful Buchwald-Hartwig amination.
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric-approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c. Retrieved from [Link]
-
PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]
-
PubMed. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]
-
ACS Publications. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
PubMed Central. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
PubMed Central. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
PubMed Central. (2024). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic .... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of highly substituted cyclobutanones and cyclobutylamines.... Retrieved from [Link]
-
PubMed. (2025). Alternative routes of drug administration: exposure of imatinib using different formulations. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Synthesis
Welcome to the technical support center for the synthesis and purification of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my synthesis of this compound. What are the likely causes and how can I improve it?
A1: Low yields in carbamate synthesis can often be attributed to several factors, ranging from reactant purity to reaction conditions. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 1-(4-fluorophenyl)cyclobutanamine and benzyl chloroformate are of high purity. Impurities in the amine can interfere with the reaction, while aged benzyl chloroformate may have hydrolyzed to benzyl alcohol and HCl, reducing its reactivity.
-
Base Selection and Stoichiometry: A suitable base is crucial to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA) or pyridine. Ensure at least a stoichiometric equivalent of the base is used. An excess can sometimes be beneficial, but a large excess may lead to side reactions.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts, such as ureas from the reaction of the amine with any isocyanate formed from the decomposition of the chloroformate.[1] Allowing the reaction to warm to room temperature too quickly can decrease the yield.
-
Moisture Control: Carbamate synthesis is sensitive to moisture. Water can react with benzyl chloroformate, reducing the amount available to react with the amine. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Addition Rate: Slow, dropwise addition of benzyl chloroformate to the solution of the amine and base is critical. This maintains a low concentration of the chloroformate, minimizing side reactions and controlling the exotherm.
Q2: My final product is impure, showing extra spots on TLC and unexpected peaks in NMR. What are the common impurities and how can I remove them?
A2: Impurities in this synthesis often arise from side reactions or unreacted starting materials. Here are the most common culprits and purification strategies:
-
Unreacted 1-(4-fluorophenyl)cyclobutanamine: This can be removed by an acidic wash (e.g., dilute HCl) during the workup. The amine will form a water-soluble salt and be extracted into the aqueous layer.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate. It can often be removed by washing the organic layer with a mild base (e.g., sodium bicarbonate solution) and then water.
-
N,N'-disubstituted Urea: This can form if the benzyl chloroformate degrades to an isocyanate which then reacts with the starting amine. Ureas are often less soluble and may precipitate out. Purification can be achieved through column chromatography or recrystallization.
-
Overalkylation Products: In some cases, the carbamate product can be further alkylated, although this is less common under standard conditions.[2]
Purification Workflow:
-
Aqueous Workup: Sequentially wash the crude reaction mixture with dilute acid, water, dilute base, and finally brine.
-
Column Chromatography: If impurities persist, column chromatography on silica gel is a reliable method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective. Carbamates are moderately polar and should separate well from more polar (urea) or less polar (unreacted starting materials) impurities.[3][4]
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product.[5][6] Suitable solvent systems often include ethyl acetate/hexane or isopropanol/water.[7]
Q3: I am struggling with the recrystallization of my product. What solvents and techniques do you recommend?
A3: Effective recrystallization depends on selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Ethyl Acetate / Hexane | The product is typically soluble in ethyl acetate and insoluble in hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow to cool slowly.[7] |
| Isopropanol / Water | Similar to the above, dissolve the product in hot isopropanol and add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Toluene | Can be a good single-solvent system for recrystallization of some carbamates. |
Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent (or the more soluble solvent of a binary system).
-
If using a binary system, add the anti-solvent (the one in which the product is less soluble) dropwise to the hot solution until you observe persistent cloudiness.
-
Add a few drops of the hot, more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent system, and dry under vacuum.
Troubleshooting Guides
Guide 1: Low Reaction Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion rates in the synthesis.
Caption: Decision tree for product purification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
1-(4-fluorophenyl)cyclobutanamine
-
Benzyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(4-fluorophenyl)cyclobutanamine (1.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add a solution of benzyl chloroformate (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the crude product using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction.
Caption: Reaction mechanism for carbamate formation.
References
-
Behavior of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. J Sep Sci. 2005 Nov;28(16):2130-8. doi: 10.1002/jssc.200400047. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. [Link]
-
Methyl carbamate purification by extraction and recrystallazation. SciEngine. [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. 2022;7(14):12169-12179. doi:10.1021/acsomega.2c00569. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology. 2013;47(19):11234-11241. doi:10.1021/es402148j. [Link]
-
Urea. Wikipedia. [Link]
-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ChemSusChem. 2023;16(18):e202300642. doi:10.1002/cssc.202300642. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. [Link]
-
Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2017;60(19):7911-7935. doi:10.1021/acs.jmedchem.7b00637. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]
-
Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology. 2021;11(20):6766-6773. doi:10.1039/D1CY01433A. [Link]
- Method for processing crystalline ammonium carbamate.
-
This compound. Tradeindia. [Link]
-
Carbamate. Wikipedia. [Link]
-
N,N'-BIS(CARBOBENZOXY)-BIS(HYDROXYMETHYL)UREA. Organic Syntheses. [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. 2019;7(1):1-26. doi:10.4236/cc.2019.71001. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank. 2024;2024(1):M1855. doi:10.3390/M1855. [Link]
-
Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online. 2011;67(Pt 7):o1737. doi:10.1107/S160053681102377X. [Link]
-
4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank. 2024;2024(1):M1843. doi:10.3390/M1843. [Link]
-
Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. ResearchGate. [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. 2023;28(22):7683. doi:10.3390/molecules28227683. [Link]
-
N-BENZYL-N-((TRIMETHYLSILYL)METHYL)-2,2,2-TRIFLUORO-1-METHOXYETHAN-1-AMINE. Organic Syntheses. [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. 2021;17:344-352. doi:10.3762/bjoc.17.31. [Link]
-
An Improved Process for the Preparation of Benzyl N -vinyl Carbamate 1. ResearchGate. [Link]
-
Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. 2005;(1):103-109. doi:10.1039/B412952J. [Link]
-
Benzyl N-(3-chloro-4-fluorophenyl)carbamate. ScienceOpen. [Link]
Sources
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl carbamate purification by extraction and recrystallazation-SciEngine [sciengine.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Efficacy in In Vitro Assays with Carbamate Inhibitors
Welcome to the technical support center for researchers utilizing carbamate inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common questions encountered during in vitro experimentation. Carbamate inhibitors are a versatile class of compounds, often targeting serine hydrolases through a covalent mechanism.[1][2][3] Understanding their unique properties is key to successful and reproducible research. This resource is structured to help you diagnose and resolve issues of low or inconsistent efficacy in your assays.
Troubleshooting Guide: Question & Answer
This section addresses specific problems you may be encountering with your carbamate inhibitors in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My carbamate inhibitor shows much lower potency (high IC50) than expected based on published data. What could be the issue?
A1: This is a common issue that can stem from several factors related to both the compound itself and the assay conditions. Let's break down the potential causes and how to investigate them.
Potential Cause 1: Inhibitor Instability
Carbamate moieties can be susceptible to hydrolysis, especially under non-optimal storage or assay conditions.[4][5] This chemical breakdown will reduce the concentration of the active inhibitor in your assay, leading to apparent low potency.
Troubleshooting Steps:
-
Assess Compound Stability: The stability of carbamates can be influenced by pH and the presence of enzymes in biological media.[6][7] It's crucial to determine the stability of your specific carbamate in your assay buffer.
-
Protocol: Incubate the carbamate inhibitor in your assay buffer at the working concentration and temperature for the duration of your experiment. At various time points, quench the reaction and analyze the amount of intact inhibitor remaining using LC-MS.
-
-
Optimize Storage Conditions: Improper storage can accelerate degradation.
-
Best Practices: Store carbamate compounds as dry powders in a desiccator with a drying agent like anhydrous magnesium sulfate or molecular sieves, under an inert atmosphere (argon or nitrogen) if possible, and at low temperatures to minimize heat-induced decomposition.[8] Avoid repeated freeze-thaw cycles of stock solutions.
-
Potential Cause 2: Poor Solubility
Many organic small molecules, including some carbamates, have limited aqueous solubility. If your inhibitor precipitates in the assay buffer, its effective concentration will be much lower than the nominal concentration.
Troubleshooting Steps:
-
Visual Inspection: After adding the inhibitor to the assay buffer, visually inspect the solution for any cloudiness or precipitate. Centrifuge a sample of the assay mixture and look for a pellet.
-
Solubility Testing: Determine the solubility of your carbamate in the assay buffer.
-
Protocol: Prepare a serial dilution of your inhibitor in the assay buffer. After a brief incubation, measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates precipitation.
-
-
Optimize Solvent and Concentration:
-
Use a minimal amount of a compatible organic solvent (like DMSO) to prepare a high-concentration stock solution. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and consistent across all wells. Test the tolerance of your enzyme and assay to the chosen solvent.
-
Potential Cause 3: Assay Conditions and Mechanism of Action
Carbamates often act as pseudo-irreversible or irreversible inhibitors, forming a covalent bond with the target enzyme, typically a serine hydrolase.[9][10][11] The kinetics of this interaction are time-dependent. Assays not optimized for covalent inhibitors may underestimate their potency.
Troubleshooting Steps:
-
Pre-incubation Time: For time-dependent inhibitors, a pre-incubation step of the enzyme and inhibitor before adding the substrate is critical to allow for the covalent modification to occur.
-
Experiment: Perform your assay with varying pre-incubation times (e.g., 0, 15, 30, 60 minutes) to determine if the IC50 decreases with longer pre-incubation.
-
-
Mechanism of Action Studies: Confirm the covalent and time-dependent nature of your inhibitor.
-
IC50 Shift Assay: A hallmark of irreversible or slowly reversible inhibitors is a shift in the IC50 value with varying pre-incubation times.
-
Jump Dilution Assay: To confirm irreversible binding, pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to reduce the concentration of unbound inhibitor. If the inhibition persists after dilution, it suggests a covalent or very slowly reversible mechanism.
-
Experimental Workflow for Investigating Low Potency
Caption: Troubleshooting workflow for low carbamate inhibitor potency.
Q2: I am seeing significant variability in my results between experiments. What could be the cause?
A2: Reproducibility issues are often linked to subtle variations in experimental procedures, especially when working with sensitive compounds like carbamates.
Potential Cause 1: Inconsistent Handling of Inhibitor
-
Stock Solution Age and Storage: As discussed, carbamates can degrade over time, even in DMSO stocks stored in the freezer. Using stock solutions of different ages can introduce variability.
-
Pipetting Errors: Due to poor solubility, high concentrations of the inhibitor in the stock solution may not be perfectly homogeneous.
Troubleshooting Steps:
-
Standardize Stock Preparation: Always prepare fresh stock solutions or use stocks that are within a validated stability window.
-
Ensure Homogeneity: Vortex stock solutions thoroughly before making dilutions.
-
Use Positive Controls: Include a well-characterized inhibitor with a known IC50 in every assay plate to monitor assay performance and consistency.
Potential Cause 2: Assay Plate and Reagent Inconsistencies
-
Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, concentrating reagents and affecting results.
-
Reagent Preparation: Inconsistencies in buffer preparation (e.g., pH) can affect both enzyme activity and inhibitor stability.
Troubleshooting Steps:
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with buffer or media.
-
Standardize Reagent Preparation: Use a calibrated pH meter for all buffer preparations. Prepare large batches of reagents to be used across multiple experiments to reduce variability.
Q3: My carbamate inhibitor is active in a biochemical assay but shows no effect in my cell-based assay. Why?
A3: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery and can point to several factors.
Potential Cause 1: Cell Permeability
The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (e.g., LogP) and polar surface area of your compound. Highly polar molecules may have poor membrane permeability.
-
Use Permeabilizing Agents (with caution): As a diagnostic tool, you can treat cells with a mild permeabilizing agent like a low concentration of digitonin to see if the inhibitor becomes active. However, this is not a solution for therapeutic development.
Potential Cause 2: Cellular Efflux
The inhibitor may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).
Troubleshooting Steps:
-
Co-treatment with Efflux Pump Inhibitors: Perform the cell-based assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if the activity of your carbamate is restored.
Potential Cause 3: Intracellular Metabolism or Instability
The carbamate may be rapidly metabolized or degraded within the cell.
Troubleshooting Steps:
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or S9 fractions to assess its metabolic stability.
-
Cellular Stability Assay: Treat cells with the inhibitor, and at various time points, lyse the cells and analyze the intracellular concentration of the intact compound by LC-MS.
Decision Tree for Biochemical vs. Cell-Based Activity
Caption: Decision tree for inactive carbamates in cell-based assays.
Frequently Asked Questions (FAQs)
Q: What is the typical mechanism of action for carbamate inhibitors?
A: Carbamates most commonly act as "pseudo-irreversible" or slow-reversible inhibitors, particularly against serine hydrolases like acetylcholinesterase.[12][13] The mechanism involves a two-step process: first, the inhibitor reversibly binds to the enzyme's active site. Then, the catalytic serine residue performs a nucleophilic attack on the carbamate's carbonyl carbon. This forms a transient covalent bond, creating a "carbamylated" enzyme that is catalytically inactive.[11] This covalent bond is more stable than the acetylated intermediate formed with the natural substrate (like acetylcholine), but it can still be slowly hydrolyzed, regenerating the active enzyme. The rates of carbamylation and decarbamylation determine the overall duration and potency of inhibition.[14]
Caption: General mechanism of pseudo-irreversible carbamate inhibition.
Q: How should I prepare my carbamate inhibitor stock solutions?
A: It is recommended to use anhydrous DMSO to prepare high-concentration stock solutions (e.g., 10-50 mM). Store these stocks in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light and moisture. Before use, allow the aliquot to thaw completely and vortex thoroughly. For aqueous assays, create intermediate dilutions in a suitable buffer or media immediately before use.
Q: What are some common off-target effects of carbamate inhibitors?
A: While many carbamates can be designed to be highly selective, they can have off-target activity, particularly against other serine hydrolases due to the shared mechanism of action.[1][9] For example, a carbamate designed to inhibit fatty acid amide hydrolase (FAAH) might also show some activity against other lipases or proteases.[9] It is also important to consider that carbamates are a common feature in pesticides that target cholinesterases, so off-target effects on these enzymes should be evaluated if relevant.[15][16]
Q: Can the assay buffer pH affect my results?
A: Absolutely. The pH of the assay buffer can influence several parameters:
-
Enzyme Activity: Most enzymes have an optimal pH range for activity.
-
Inhibitor Stability: Carbamate hydrolysis can be base-catalyzed.[7] A higher pH may lead to faster degradation of your inhibitor.
-
Inhibitor-Target Interaction: The ionization state of amino acid residues in the enzyme's active site and of the inhibitor itself can be affected by pH, potentially altering binding affinity.
It is crucial to use a well-buffered system and to ensure the pH is consistent across all experiments.
Q: What are some key parameters to report when publishing data on carbamate inhibitors?
A: To ensure reproducibility and allow for clear interpretation of your findings, you should report:
-
IC50 values with pre-incubation time specified.
-
Kinetic constants such as k_inact/K_I for irreversible inhibitors.
-
Confirmation of the mechanism of action (e.g., results from jump dilution or IC50 shift assays).
-
Compound stability data in the assay buffer.
-
Detailed assay conditions: enzyme and substrate concentrations, buffer composition (including pH), temperature, and final solvent concentration.
Summary of Key Troubleshooting Parameters
| Parameter | Potential Issue | Recommended Action |
| Compound Stability | Hydrolysis in aqueous buffer | Assess stability via LC-MS over the assay time course. Prepare fresh solutions. Optimize storage. |
| Compound Solubility | Precipitation in assay buffer | Visually inspect for turbidity. Perform a solubility assay. Optimize co-solvent, keeping final concentration low (<1%). |
| Pre-incubation Time | Underestimation of potency for covalent inhibitors | Test varying pre-incubation times (e.g., 0-60 min) to check for time-dependent inhibition. |
| Cell Permeability | Low intracellular concentration | Assess physicochemical properties (LogP, PSA). Consider structural modifications if necessary. |
| Cellular Efflux | Active transport out of cells | Test for activity restoration in the presence of known efflux pump inhibitors. |
| Assay pH | Inconsistent enzyme activity or inhibitor stability | Use a calibrated pH meter for buffer preparation and ensure consistency. |
References
-
Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. ACS Chemical Biology. [Link]
-
Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases. PubMed. [Link]
-
Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. PubMed. [Link]
-
Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. National Institutes of Health. [Link]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]
-
Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. National Institutes of Health. [Link]
-
Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. [Link]
-
General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. ResearchGate. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. [Link]
-
Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. PubMed Central. [Link]
-
Investigation of MOA of next generation covalent inhibitors. AXXAM. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]
-
Targeted Covalent Inhibitors for Drug Design. Semantic Scholar. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. PubMed Central. [Link]
-
Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central. [Link]
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]
-
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]
-
The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. US EPA. [Link]
-
Cholinesterase Inhibition. Oregon State University. [Link]
-
Evaluation of the decarbamylation process of cholinesterase during assay of enzyme activity. PubMed. [Link]
-
Inhibition of neurotoxic esterase in vitro by novel carbamates. National Institutes of Health. [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. PubMed Central. [Link]
-
Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. MDPI. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. PubMed. [Link]
-
Selected organophosphate and carbamate inhibitors of cholinesterases. ResearchGate. [Link]
-
A new method to characterize the kinetics of cholinesterases inhibited by carbamates. PubMed. [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease. MDPI. [Link]
-
Carbamate Toxicity. National Institutes of Health. [Link]
-
Evaluation of the inhibitory effects of carbamate pesticides on human carboxylesterases. PubMed. [Link]
-
INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. PubMed Central. [Link]
-
Aldehyde Dehydrogenase in Sesquiterpenoid Hormone Pathway of Slugs Can Be Potential Target for Slug Control. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A new method to characterize the kinetics of cholinesterases inhibited by carbamates [pubmed.ncbi.nlm.nih.gov]
- 15. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]
- 16. researchgate.net [researchgate.net]
Optimizing solubility of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate for biological assays
Compound: Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Document ID: TSC-SN01-2026 Version: 1.0 Prepared by: Senior Application Scientist, Formulations Division
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assay systems. Due to its physicochemical properties, particularly its high lipophilicity, achieving and maintaining a soluble state in aqueous assay buffers is a critical, non-trivial step for obtaining accurate and reproducible data.
This guide provides a structured, question-and-answer-based approach to troubleshooting common solubility issues. It combines theoretical explanations with practical, step-by-step protocols to empower you to develop a robust formulation strategy tailored to your specific experimental needs.
Compound Physicochemical Profile
Understanding the inherent properties of this compound is the first step in diagnosing and solving solubility problems. Its structure is characterized by aromatic rings and a carbamate linker, contributing to its low aqueous solubility.
| Property | Value | Source |
| CAS Number | 1403483-75-9 | [1][2][3] |
| Molecular Weight | 299.34 g/mol | [1][2] |
| Molecular Formula | C₁₈H₁₈FNO₂ | [2] |
| Calculated LogP | 4.24 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
The high LogP value (>4) is a strong indicator of the compound's lipophilic ("water-fearing") nature, predicting poor aqueous solubility.[4] This property is the primary driver for the formulation challenges addressed in this guide.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles researchers face.
Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened and what should I do first?
A1: This is a classic sign of a "kinetic" solubility issue, where the compound is soluble in the organic stock solvent but crashes out when the solvent environment abruptly changes to an aqueous one.[5] The DMSO concentration in your buffer becomes too low to maintain solubility.
Causality: The high LogP of this compound means it strongly prefers a non-polar environment (like DMSO) over a polar one (like your buffer). When you dilute the DMSO stock, you are essentially performing an anti-solvent precipitation.[6]
Immediate First Step: The simplest mitigation strategy is to modify your dilution protocol. Instead of a large, single-step dilution, use a serial dilution method. This gradual change in solvent composition can sometimes keep the compound in solution long enough for the assay.[7][8] If this fails, you must reduce the final concentration of the compound or explore the advanced formulation strategies detailed later in this guide.[8]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: This is a critical, cell-line-dependent parameter that you must determine empirically. As a general rule, most cell-based assays require the final DMSO concentration to be below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity.[7][9] Some sensitive cell lines or assays may even require concentrations as low as 0.1%.[8]
Expert Insight: High concentrations of DMSO can interfere with cell membranes, inhibit cell growth, and induce differentiation, all of which can confound your experimental results.[10][11] Therefore, it is imperative to run a vehicle control (assay media with the same final DMSO concentration as your test samples, but without the compound) in all experiments to ensure the observed effects are from your compound and not the solvent.[9]
Q3: My compound isn't soluble enough even at the highest tolerable DMSO concentration. What are my primary options?
A3: When DMSO alone is insufficient, a systematic approach to formulation enhancement is necessary. The main strategies, in order of increasing complexity, are:
-
Co-solvents: Using a water-miscible organic solvent in combination with your primary solvent (or water) to increase the overall polarity of the solvent system.[12][13][14]
-
Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound, increasing its apparent solubility in water.[15][16][17]
-
Cyclodextrins: Utilizing cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate the drug molecule.[][19][20]
It is crucial to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[21]
Q4: How do I choose between co-solvents, surfactants, and cyclodextrins?
A4: The choice depends on the compound's properties and the constraints of your assay. A logical decision-making process is often the most effective.
Caption: Decision tree for selecting a solubility enhancement strategy.
Part 2: In-Depth Protocols & Methodologies
This section provides detailed, step-by-step protocols for the strategies discussed above. Crucially, for every formulation, you must prepare a corresponding vehicle control containing all excipients at the identical final concentration.
Protocol 1: Preparation of DMSO Stock and Serial Dilution
This protocol establishes a baseline and is the first method to attempt.
Objective: To prepare a high-concentration stock solution and dilute it into the final assay medium while minimizing precipitation.
Materials:
-
This compound (solid)
-
100% Dimethyl Sulfoxide (DMSO), anhydrous/biotechnology grade
-
Sterile microcentrifuge tubes or glass vials
-
Vortexer, sonicator
-
Final aqueous assay buffer/medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Weigh the required amount of solid compound (e.g., 2.99 mg for 1 mL of 10 mM stock). b. Add the calculated volume of 100% DMSO. c. Vortex thoroughly for 2-5 minutes. If solids persist, sonicate in a water bath for 5-10 minutes.[9] Gentle warming (to 37°C) can be attempted, but be cautious of compound degradation.[9] d. Visually inspect for complete dissolution. The solution should be clear. e. Aliquot into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
-
Serial Dilution into Assay Medium: a. Determine the highest compound concentration needed for your assay and the maximum tolerable DMSO concentration (e.g., 10 µM final, 0.1% final DMSO). b. This requires a 1000x dilution (10 mM -> 10 µM). A direct 1:1000 dilution will likely cause precipitation. c. Perform an intermediate dilution step. For example, dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM solution. d. Then, dilute the 1 mM stock 1:100 into the final assay buffer. This still may be too large a jump. e. Recommended Stepwise Dilution: Create a dilution series in your final assay buffer. For example, to get to 10 µM, you might add 2 µL of your 10 mM stock to 98 µL of assay buffer (creating a 200 µM solution in 2% DMSO, which may precipitate but is transient). Immediately take a portion of this and dilute it further (e.g., 1:20) into the final assay buffer to reach 10 µM at 0.1% DMSO. The key is to minimize the time the compound spends at high concentrations in intermediate aqueous environments.[8]
Caption: Workflow for stock preparation and serial dilution.
Protocol 2: Co-Solvent Formulation Strategy
Objective: To enhance solubility by creating a more favorable solvent environment using a water-miscible organic solvent.
Common Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol (PG), Ethanol.[22][23]
Procedure:
-
Determine Co-solvent Tolerance: First, determine the maximum concentration of the co-solvent (e.g., PEG-400) that your assay can tolerate without showing artifacts. Test a range from 0.1% to 5% (v/v) in your assay using only the vehicle.
-
Prepare a Concentrated Co-solvent Stock: a. Dissolve the compound in 100% of the chosen co-solvent (e.g., PEG-400) to create a high-concentration primary stock (e.g., 20 mg/mL). b. Alternatively, create a mixed-solvent stock. For example, dissolve the compound in a 1:1 (v/v) mixture of DMSO and PEG-400. This can sometimes offer superior solubilizing power.[14]
-
Dilution into Assay Buffer: a. Dilute the co-solvent stock into the final assay buffer, ensuring the final concentration of the co-solvent does not exceed the pre-determined tolerance limit. b. Example: To achieve a 10 µM final compound concentration from a 10 mM stock in 100% PEG-400, a 1:1000 dilution is needed. This would result in a final PEG-400 concentration of 0.1%. If your assay can tolerate 1% PEG-400, you have a much larger formulation window.
Protocol 3: Cyclodextrin-Based Formulation
Objective: To encapsulate the hydrophobic compound within the cyclodextrin cavity, forming a water-soluble inclusion complex.[19][24]
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These derivatives have much higher aqueous solubility than native β-cyclodextrin.[20]
Procedure:
-
Determine Cyclodextrin Tolerance: Test the effect of the chosen cyclodextrin (e.g., HP-β-CD) in your assay at various concentrations (e.g., 1-20 mM) to find the maximum non-interfering concentration.
-
Prepare the Formulation (Kneading Method): [20][24] a. Weigh out the cyclodextrin and the compound, typically at a molar ratio between 1:1 and 10:1 (CD:compound). A 1:1 ratio is a good starting point. b. Place the cyclodextrin in a glass mortar and add a small amount of water or a water/ethanol mixture to form a paste. c. Gradually add the solid compound and knead the mixture for 30-60 minutes. d. Dry the resulting paste (e.g., in a vacuum oven at 40°C) to get a solid powder of the inclusion complex.
-
Dissolution and Use: a. Dissolve the prepared solid complex directly into your aqueous assay buffer. The complex should be significantly more water-soluble than the parent compound. b. Filter the solution through a 0.22 µm filter to remove any non-complexed, undissolved compound before adding to the assay.
Part 3: Data Summary & Quick Reference
Table of Common Solubilizing Excipients
This table provides a starting point for selecting and using various excipients. The final tolerated concentration must always be determined experimentally for your specific assay.
| Excipient Class | Example | Typical Starting Conc. in Assay | Mechanism of Action | Key Considerations |
| Primary Solvent | DMSO | < 0.5% | Aprotic solvent, dissolves a wide range of compounds.[13] | Potential for cytotoxicity and assay interference at high concentrations.[10][11][25] |
| Co-solvent | PEG-400 | 1-5% | Reduces polarity of the aqueous system, increasing solubility of nonpolar drugs.[14][22] | Can be viscous. Potential for cell toxicity varies by cell type.[26] |
| Co-solvent | Ethanol | < 1% | Water-miscible polar protic solvent. | Can affect enzyme activity and cell viability; often more toxic than PEG-400.[10][26] |
| Surfactant (Non-ionic) | Tween® 80 (Polysorbate 80) | 0.01-0.1% | Forms micelles that encapsulate hydrophobic drugs.[16][17] | Must be used above its Critical Micelle Concentration (CMC). Can lyse cells at high concentrations. |
| Surfactant (Non-ionic) | Pluronic® F-68 (Poloxamer 188) | 0.02-0.2% | Polymeric surfactant, forms micelles. | Generally considered highly biocompatible. |
| Cyclodextrin | HP-β-CD | 1-10 mM | Forms inclusion complexes by encapsulating the drug in its hydrophobic core.[19] | Can potentially extract cholesterol from cell membranes at very high concentrations. |
| Cyclodextrin | SBE-β-CD | 1-20 mM | Anionic derivative with very high water solubility and low toxicity.[13] | Generally very safe and effective for increasing solubility. |
References
- Aggarwal, G. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Technical Research.
- World Pharma Today. (n.d.).
- Schoenfeld, R. et al. (2023).
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Purdue e-Pubs. (n.d.).
- Innovare Academic Sciences. (2024). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Popa, M. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- SciSpace. (n.d.).
- Michael, I. (2025). Formulation strategies for poorly soluble drugs.
- Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
- Fluorochem. (n.d.). Benzyl N-[1-(4-fluorophenyl)
- BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
- Wang, Y. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Kildegaard, K. et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- Al-kassimy, M. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Kumar, S. et al. (2016). Techniques to improve the solubility of poorly soluble drugs.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- MedChemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Kim, H. et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. PMC.
- Journal of Chemical and Pharmaceutical Research. (2024).
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Wang, S. et al. (2022).
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed.
- Quora. (2018). How to make a stock solution of a substance in DMSO.
- Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
- Al-Hamidi, H. et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
- Teneva, D. et al. (2021).
- Di, L. & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- BLDpharm. (n.d.). 1403483-75-9|Benzyl N-[1-(4-fluorophenyl)
- Patel, V. et al. (2022). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. PMC.
- Singh, A. et al. (2024).
- Patel, R. P. et al. (2011).
- PubChem. (2022). benzyl N-[(1-fluoromethyl)
- PubChem. (n.d.). Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)
- Tradeindia. (n.d.). Benzyl N-[1-(4-Fluorophenyl)
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- Guidechem. (n.d.). Benzyl N-(4-chloro-3-fluorophenyl)
- ResearchGate. (2025). Lipidic excipients in drug delivery for solubility and bioavailability enhancement | Request PDF.
- BOC Sciences. (n.d.). Lipid Materials for API Bioavailability Enhancement.
- Grokipedia. (n.d.).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1403483-75-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Cas No: 1403483-75-9 - Cas No: 1403483-75-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. wisdomlib.org [wisdomlib.org]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. asianpharmtech.com [asianpharmtech.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gpsrjournal.com [gpsrjournal.com]
- 25. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 26. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
Welcome to the dedicated technical support center for the synthesis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities associated with the synthesis of this valuable compound, with a particular focus on addressing and mitigating batch-to-batch variability. Our approach is rooted in fundamental chemical principles and field-proven insights to ensure you can achieve consistent, high-quality results.
Introduction: The Challenge of Consistency
This compound is a key building block whose synthesis involves the coupling of a sterically demanding primary amine, 1-(4-fluorophenyl)cyclobutanamine, with a benzyl protecting group via an N-acylation reaction. The inherent steric hindrance of the cyclobutyl moiety proximal to the reactive amine presents unique challenges that can lead to significant batch-to-batch variability in terms of yield and purity.[1] This guide provides a structured, in-depth analysis of the potential pitfalls in the synthetic process and offers robust solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of batch-to-batch variability in this synthesis?
A1: The main sources of variability can be categorized into three areas:
-
Quality of Starting Materials: Inconsistent purity of 1-(4-fluorophenyl)cyclobutanamine or benzyl chloroformate can introduce competing side reactions.
-
Reaction Conditions: Minor deviations in temperature, reaction time, stoichiometry, and moisture control can significantly impact reaction kinetics and impurity profiles.
-
Work-up and Purification: Inconsistent work-up procedures can lead to varying levels of residual reagents or byproducts, affecting the final purity.
Q2: Why is the steric hindrance of the 1-(4-fluorophenyl)cyclobutyl amine a significant factor?
A2: The cyclobutyl group adjacent to the amine's nitrogen atom physically obstructs the approach of the electrophilic benzyl chloroformate.[1] This steric hindrance can slow down the rate of the desired N-acylation reaction, making it more susceptible to competing side reactions, especially at elevated temperatures or with prolonged reaction times.
Q3: What are the most common side products to expect?
A3: Key impurities include:
-
Unreacted 1-(4-fluorophenyl)cyclobutanamine: Due to incomplete reaction.
-
Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with any residual moisture or benzyl alcohol.[2]
-
Overalkylation products: While less common for primary amines, under certain conditions, N-alkylation of the carbamate product can occur.[1]
-
Urea derivatives: If the reaction is exposed to atmospheric CO2 or if there are issues with the quality of the starting amine.[3]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low or Inconsistent Yield
Question: My reaction yield is consistently below expectations, or varies significantly between batches. What are the likely causes and how can I improve it?
Causality: Low yield is often a direct consequence of incomplete reaction, which can be attributed to several factors related to the sterically hindered nature of the amine.
Troubleshooting Steps & Solutions:
-
Assess Starting Material Quality:
-
Amine Purity: Ensure the 1-(4-fluorophenyl)cyclobutanamine is of high purity and free from residual solvents or other nucleophilic impurities. Amine impurities can consume the benzyl chloroformate, reducing the yield of the desired product.
-
Benzyl Chloroformate Quality: Use a fresh, high-quality bottle of benzyl chloroformate. This reagent is sensitive to moisture and can degrade to benzyl alcohol and HCl, which will not participate in the desired reaction.[4]
-
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of benzyl chloroformate. This minimizes side reactions and the decomposition of the chloroformate.[5] For sterically hindered amines, a slight, controlled warming to room temperature after the initial addition may be necessary to drive the reaction to completion. Monitor this closely, as excessive heat can promote side product formation.[3]
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess (1.05-1.1 equivalents) of benzyl chloroformate can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.
-
Base Selection and Stoichiometry: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct of the reaction.[6] Use of at least one equivalent of the base is necessary. Insufficient base will result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are recommended to prevent hydrolysis of the benzyl chloroformate.[7]
-
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting amine. Do not proceed with the work-up until the starting amine is no longer detectable or its concentration has plateaued.
-
Problem 2: Product Purity Issues & Identification of Unknown Peaks in HPLC/NMR
Question: My final product shows multiple impurity peaks in the HPLC analysis, and the NMR spectrum is not clean. How can I identify these impurities and prevent their formation?
Causality: The presence of impurities is indicative of side reactions occurring during the synthesis or incomplete removal during purification.
Troubleshooting Steps & Solutions:
-
Impurity Identification:
-
HPLC-MS Analysis: Couple HPLC with a mass spectrometer to obtain the molecular weights of the impurity peaks. This is a powerful tool for tentative identification.
-
NMR Spectroscopy:
-
Unreacted Amine: Look for the characteristic signals of the 1-(4-fluorophenyl)cyclobutanamine starting material in the 1H NMR spectrum.
-
Dibenzyl Carbonate: This common impurity will show a characteristic singlet for the benzylic protons around 5.2 ppm and aromatic signals. Its presence can be confirmed by comparing with a standard or literature data.[8]
-
Urea Byproducts: These may present as broad signals in the 1H NMR and can be further investigated by 13C NMR, looking for a carbonyl signal in the typical urea region.
-
-
-
Prevention of Common Impurities:
-
Moisture Control: The entire reaction apparatus should be thoroughly dried, and anhydrous solvents must be used to minimize the formation of dibenzyl carbonate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
-
Controlled Reagent Addition: Add the benzyl chloroformate dropwise to the cooled solution of the amine and base. This maintains a low concentration of the chloroformate at any given time, disfavoring side reactions.
-
Effective Work-up:
-
An acidic wash (e.g., with dilute HCl) will remove the organic base and any unreacted starting amine by converting them into their water-soluble salts.[6]
-
A basic wash (e.g., with sodium bicarbonate solution) will neutralize any remaining acidic species.
-
-
-
Purification Strategy:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for removing impurities.
-
Flash Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography is the method of choice. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will typically allow for the separation of the desired product from more polar or less polar impurities.
-
Experimental Protocols
Protocol 1: Synthesis of 1-(4-fluorophenyl)cyclobutanecarbonitrile (Intermediate)
This protocol is based on established methods for the synthesis of similar cyclobutane structures.[9]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of 4-fluorobenzyl cyanide (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.
-
Second Reagent Addition: After the addition is complete, add 1,3-dibromopropane (1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired nitrile.
Protocol 2: Reduction of Nitrile to 1-(4-fluorophenyl)cyclobutanamine (Starting Material)
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(4-fluorophenyl)cyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF.
-
Reducing Agent: Carefully add lithium aluminum hydride (LAH) (1.5-2.0 equivalents) portion-wise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently reflux until the starting nitrile is consumed (monitor by TLC).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or chromatography if necessary.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(4-fluorophenyl)cyclobutanamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the reaction is complete.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.
Data Presentation
Table 1: Critical Process Parameters and their Impact
| Parameter | Recommended Range | Impact of Deviation Below Range | Impact of Deviation Above Range |
| Temperature | 0-25 °C | Incomplete reaction, low yield | Increased side product formation (e.g., dibenzyl carbonate) |
| Amine:CbzCl Ratio | 1 : 1.05-1.1 | Incomplete conversion of amine | Purification challenges, potential for over-reaction |
| Base (equiv.) | 1.1-1.2 | Amine protonation, reaction stalls | Complicates work-up |
| Moisture Content | <0.05% (in solvent) | Minimal impact | Hydrolysis of Cbz-Cl, formation of dibenzyl carbonate |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall synthetic scheme for this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [guidechem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
Abstract
This guide provides a comprehensive framework for the experimental validation of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, a compound with structural motifs suggestive of inhibitory activity against Fatty Acid Amide Hydrolase (FAAH). Given the therapeutic potential of FAAH inhibition in treating pain, anxiety, and inflammatory disorders, rigorous validation of novel inhibitors is paramount.[1][2][3] This document outlines a multi-tiered validation workflow, from initial in vitro biochemical characterization to cell-based functional assays. We present detailed, field-proven protocols and explain the scientific rationale behind experimental choices. Furthermore, we establish a comparative landscape by benchmarking against well-characterized FAAH inhibitors, providing researchers with the necessary tools to objectively assess the potency, selectivity, and mechanism of action of this and other novel chemical entities.
Introduction: The Rationale for Targeting FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a wide range of physiological processes, including pain sensation, mood, and inflammation.[2] The primary enzymatic regulator of the endocannabinoid anandamide (AEA) is Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase.[2][4] FAAH terminates AEA signaling by hydrolyzing it into arachidonic acid and ethanolamine.[5] Consequently, inhibiting FAAH activity elevates endogenous AEA levels, prolonging its therapeutic effects at cannabinoid receptors (CB1 and CB2) without the undesirable side effects associated with direct receptor agonists.[1][6] This makes FAAH a highly attractive therapeutic target.
This compound contains a carbamate functional group. Carbamates are known to act as inhibitors of serine hydrolases, often through a mechanism involving covalent carbamylation of the active site serine residue.[1][7][8] This structural feature makes it a plausible candidate for an FAAH inhibitor. This guide provides the experimental blueprint to validate this hypothesis.
Endocannabinoid Signaling Pathway and FAAH's Role
Caption: FAAH terminates anandamide signaling.
The Competitive Landscape: Established FAAH Inhibitors
To validate a novel compound, its performance must be measured against established standards. Several FAAH inhibitors have been extensively characterized and serve as essential benchmarks for potency, selectivity, and mechanism of action.
| Inhibitor | Chemical Class | Mechanism | Potency (IC₅₀ / Kᵢ) | Key Features |
| URB597 | O-Aryl Carbamate | Irreversible | ~4.6 nM (human FAAH)[9] | Well-studied, brain-penetrant, but targets other serine hydrolases at higher concentrations.[1][10] |
| PF-04457845 | Piperidine/Piperazine Urea | Irreversible | Potent and highly selective for FAAH over other serine hydrolases.[1][11] | Advanced into clinical trials; noted for high selectivity.[3][12] |
| OL-135 | α-Ketoheterocycle | Reversible, Competitive | Kᵢ = 4.7 nM[1] | Potent and selective reversible inhibitor; useful for mechanistic comparisons.[1] |
| JZL195 | Piperazine Carbamate | Dual Inhibitor | IC₅₀ = 12 nM (FAAH), 19 nM (MAGL)[1] | Potent dual inhibitor of FAAH and MAGL, the primary 2-AG degrading enzyme.[1] |
Experimental Validation Workflow: A Step-by-Step Guide
We propose a tiered approach, beginning with fundamental biochemical assays to confirm direct enzyme interaction and progressing to more complex cell-based models to assess activity in a biological context.
Overall Validation Workflow
Sources
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This guide provides a comparative analysis of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, a compound of interest due to its structural similarity to known enzyme inhibitors, against well-characterized inhibitors of Fatty Acid Amide Hydrolase (FAAH). While direct experimental data for this compound is not publicly available, its carbamate moiety suggests a potential inhibitory activity against serine hydrolases, with FAAH being a prime hypothetical target. This document will, therefore, serve as a framework for researchers and drug development professionals to evaluate this and similar novel compounds. We will delve into the established landscape of FAAH inhibition, detailing the mechanisms and performance of prominent inhibitors, and provide robust experimental protocols for a comprehensive comparative assessment.
Introduction to Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the signaling of a class of bioactive lipids known as fatty acid amides.[1][2] A primary substrate for FAAH is anandamide, an endogenous cannabinoid that modulates pain, inflammation, and mood.[1][3] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH terminates its signaling.[4] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, thereby enhancing its therapeutic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6] This makes FAAH a compelling target for the development of novel therapeutics for pain, anxiety, and other neurological disorders.[3][7]
The catalytic mechanism of FAAH involves a serine-serine-lysine catalytic triad.[8] Many inhibitors, particularly those containing a carbamate group, act by covalently modifying the active site serine nucleophile, leading to inactivation of the enzyme.[9][10]
The Subject of Analysis: this compound
This compound is a molecule featuring a central carbamate group, flanked by a benzyl group and a 1-(4-fluorophenyl)cyclobutyl moiety. Carbamates are a well-established class of compounds known to inhibit serine hydrolases, including acetylcholinesterase and FAAH.[8][11] The structural features of this compound, particularly the carbamate linker, make it a plausible candidate for a FAAH inhibitor. For the purpose of this guide, we will treat it as a putative FAAH inhibitor and outline the necessary steps to characterize its activity and compare it to established inhibitors.
Comparative Analysis with Established FAAH Inhibitors
To provide a benchmark for the evaluation of novel compounds like this compound, we will compare the known properties of three well-studied FAAH inhibitors: PF-04457845, URB597, and OL-135.
| Inhibitor | Type | Mechanism of Action | Potency (IC50/Ki) | Key Characteristics |
| PF-04457845 | Irreversible | Covalent modification (carbamylation) of the catalytic serine.[5][6] | IC50 = 7.2 nM (human FAAH), 7.4 nM (rat FAAH).[12][13] | Highly potent and selective, orally bioavailable, and brain penetrant.[14] Has been investigated in clinical trials.[5] |
| URB597 | Irreversible | Covalent modification (carbamylation) of the catalytic serine.[9] | IC50 = 4.6 nM.[15] | Potent and selective, exhibits anxiolytic and antidepressant-like effects in preclinical models.[3][16] |
| OL-135 | Reversible | Competitive inhibitor.[17] | Ki = 4.7 nM.[17] | Potent, selective, and CNS penetrant; demonstrates analgesic activity.[17][18] |
This table summarizes the key performance indicators of these established inhibitors, providing a clear basis for comparison for any new chemical entity.
Experimental Protocols for Comparative Analysis
To ascertain the FAAH inhibitory potential of a novel compound and compare it to existing inhibitors, a series of in vitro and in vivo experiments are necessary.
In Vitro FAAH Inhibition Assay
The most common methods for measuring FAAH activity in vitro are fluorometric and radiometric assays.[4][19]
Fluorometric Assay Protocol:
This assay measures the hydrolysis of a non-fluorescent FAAH substrate, such as AMC-arachidonoyl amide, to a fluorescent product, 7-amino-4-methylcoumarin (AMC).[20][21][22]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) and reference inhibitors (PF-04457845, URB597, OL-135) in DMSO.
-
Prepare a working solution of recombinant human or rat FAAH in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[20]
-
Prepare a working solution of the fluorogenic substrate (e.g., AMC-arachidonoyl amide) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add serial dilutions of the test and reference compounds to the appropriate wells. Include a solvent control (DMSO).
-
Add the FAAH enzyme solution to all wells except for the background control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).[21]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Workflow for In Vitro FAAH Inhibition Assay
Caption: A streamlined workflow for determining the in vitro inhibitory potency of a compound against FAAH using a fluorometric assay.
Mechanism of Action Studies
To determine if a compound is a reversible or irreversible inhibitor, further kinetic studies are required. For suspected irreversible inhibitors, a time-dependent inhibition assay can be performed.
Time-Dependent Inhibition Assay Protocol:
-
Pre-incubate the FAAH enzyme with various concentrations of the test compound for different periods (e.g., 0, 5, 15, 30 minutes).
-
Initiate the reaction by adding a high concentration of the substrate.
-
Measure the initial reaction rates.
-
Plot the observed rate constant (k_obs) against the inhibitor concentration to determine the inactivation rate constant (k_inact) and the inhibition constant (Ki).
Visualizing the FAAH Signaling Pathway
The following diagram illustrates the central role of FAAH in the degradation of anandamide and the mechanism of its inhibition.
Caption: The FAAH signaling pathway, illustrating the degradation of anandamide and the point of intervention for FAAH inhibitors.
Conclusion and Future Directions
While this compound remains a compound with uncharacterized biological activity, its chemical structure provides a strong rationale for its investigation as a Fatty Acid Amide Hydrolase inhibitor. This guide provides the necessary framework for such an investigation, offering a direct comparison with established FAAH inhibitors and detailed experimental protocols for its evaluation. By following these methodologies, researchers can effectively determine the inhibitory potency and mechanism of action of this and other novel carbamate-containing compounds, paving the way for the development of next-generation therapeutics targeting the endocannabinoid system. The key to advancing this field lies in the rigorous and systematic evaluation of new chemical entities against well-defined benchmarks, a process this guide is designed to facilitate.
References
-
Selleck Chemicals. PF-04457845 FAAH inhibitor.
-
Selleck Chemicals. URB597 FAAH inhibitor.
-
R&D Systems. PF 04457845 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors.
-
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(4), 764–776.
-
Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124.
-
Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114-124.
-
TargetMol. PF-04457845.
-
Sigma-Aldrich. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
-
Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21–38.
-
APExBIO. URB597 – FAAH Inhibitor.
-
BenchChem. A Comparative Guide to FAAH Substrates: AMC Arachidonoyl Amide vs. Radiolabeled Alternatives.
-
Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
-
Bari, M., Feole, M., & Maccarrone, M. (2016). Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 1412, 131–136.
-
Muguruza, C., et al. (2013). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 169(5), 1041–1053.
-
Muguruza, C., et al. (2013). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB₁- and FAAH-independent mechanisms. British journal of pharmacology, 169(5), 1041-53.
-
BenchChem. Application Notes and Protocols for Studying Anandamide Metabolism Using FAAH Inhibitor 2.
-
Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit.
-
Blankman, J. L., et al. (2007). FAAH inhibitor OL-135 disrupts contextual, but not auditory, fear conditioning in rats. Neuropsychopharmacology, 32(1), 175–183.
-
Bari, M., Feole, M., & Maccarrone, M. (2016). Radiometric Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 1412, 131-6.
-
Schlosburg, J. E., et al. (2010). Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms. Journal of pain (St. Louis, Mo.), 11(11), 1149–1161.
-
Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
-
MedChemExpress. OL-135 | FAAH Inhibitor.
-
MyBioSource. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit.
-
Abcam. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100).
-
Boger, D. L., et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences of the United States of America, 96(25), 14255–14260.
-
Eriksson, J., et al. (2013). Radiosynthesis and Evaluation of [11C-Carbonyl]-Labeled Carbamates as Fatty Acid Amide Hydrolase Radiotracers for Positron Emission Tomography. Molecular pharmaceutics, 10(1), 321–331.
-
Angelucci, C. B., et al. (2022). Fluorimetric Assay of FAAH Activity. Methods in molecular biology (Clifton, N.J.), 2516, 273–279.
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 13(8), 855–865.
-
Stuckey, J. I., et al. (2016). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of medicinal chemistry, 59(13), 6241–6257.
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420.
-
MedChemExpress. FAAH | Inhibitors.
-
Musilek, K., et al. (2019). Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study. Molecules (Basel, Switzerland), 24(7), 1261.
-
Malík, I., et al. (2022). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Molecules (Basel, Switzerland), 27(19), 6563.
-
Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of medicinal chemistry, 55(23), 10543–10555.
-
Fluorochem. This compound.
-
Sigma-Aldrich. Benzyl carbamate 99% 621-84-1.
-
Colović, M. B., et al. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
-
Tradeindia. This compound - Cas No: 1403483-75-9.
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 35(23), 4542–4548.
-
Villagómez-Ibarra, J. R., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26.
-
BenchChem. N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2.
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
Sources
- 1. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. PF-04457845 | FAAH | Autophagy | TargetMol [targetmol.com]
- 14. rndsystems.com [rndsystems.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 22. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate Analogs as FAAH Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate analogs, a promising class of covalent inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). We will explore the mechanistic basis of their inhibitory activity, compare the performance of key analogs based on experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for pain, anxiety, and other neurological disorders.
Introduction: The Therapeutic Promise of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the levels of endogenous signaling lipids, most notably the endocannabinoid anandamide.[1][2] By hydrolyzing anandamide and other fatty acid amides, FAAH terminates their signaling, which is implicated in a wide range of physiological processes including pain perception, inflammation, and emotional states.[3] Consequently, inhibiting FAAH has emerged as a compelling therapeutic strategy to enhance endocannabinoid signaling, offering potential treatments for various disorders without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4]
Carbamates represent a well-established class of irreversible FAAH inhibitors.[5] These compounds act by covalently modifying the catalytic serine nucleophile (Ser241) within the enzyme's active site, leading to its inactivation.[5] The general mechanism involves the carbamate moiety acting as an electrophilic warhead, which, upon binding to the active site, undergoes nucleophilic attack by Ser241. This results in the formation of a stable carbamoyl-enzyme intermediate and the release of the alcohol or phenol leaving group.
The this compound scaffold has garnered significant interest due to its potential for potent and selective FAAH inhibition. This guide will dissect the key structural features of this scaffold and their influence on biological activity.
Mechanistic Insights and Core Scaffold Analysis
The inhibitory activity of this compound analogs is predicated on the covalent carbamylation of the catalytic Ser241 residue of FAAH. The general structure can be divided into three key regions, each contributing to the overall potency and selectivity of the inhibitor.
Figure 1: Key structural components of the this compound scaffold and their interaction with the FAAH active site.
-
N-[1-(4-fluorophenyl)cyclobutyl] Group (Recognition Element): This bulky, lipophilic group is crucial for the initial recognition and binding of the inhibitor within the active site of FAAH. The cyclobutyl ring and the fluorophenyl moiety are thought to interact with hydrophobic pockets in the enzyme, contributing to the affinity (Ki) of the compound.
-
Carbamate Moiety (Electrophilic Warhead): The carbamate carbonyl is the electrophilic center that reacts with the catalytic Ser241. The reactivity of this group is finely tuned by the electronic properties of the leaving group and the N-substituent.
-
Benzyl Group (Leaving Group): Upon carbamylation of Ser241, the benzylic alcohol is released. The electronic nature of this group can influence the rate of the carbamylation reaction (kinact).
Comparative Analysis of Analog Performance
While a comprehensive, publicly available SAR table for a systematic series of this compound analogs is limited in the peer-reviewed literature, data from patent filings and studies on structurally related N-cycloalkyl carbamates provide valuable insights into the key determinants of inhibitory potency. The following table summarizes the general SAR trends observed for this class of compounds.
| Modification | Position | Observation | Inferred Impact on Activity |
| Substitution on Benzyl Ring | ortho, meta, para | Electron-withdrawing groups can increase the electrophilicity of the carbamate carbonyl, potentially accelerating the carbamylation step. | Potentially increased potency (lower IC50). |
| Substitution on Phenyl Ring of Cyclobutyl Moiety | para (e.g., 4-fluoro) | The 4-fluoro substituent is a common feature in potent FAAH inhibitors, likely contributing to favorable binding interactions. | Enhanced binding affinity and potency. |
| Cycloalkyl Ring Size | N-substituent | Cyclobutyl and cyclopentyl groups often confer good potency. Larger or smaller rings may lead to a decrease in activity due to suboptimal fit in the binding pocket. | Cyclobutyl appears to be a favorable choice for this scaffold. |
| Replacement of Benzyl Group | Leaving Group | Alternative leaving groups with different electronic and steric properties will modulate the reactivity and binding affinity. | Potency is highly sensitive to the nature of the leaving group. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of this compound analogs can be achieved through a straightforward carbamoylation reaction.
Figure 2: General workflow for the synthesis of this compound analogs.
Step-by-Step Protocol:
-
Starting Material Preparation: 1-(4-fluorophenyl)cyclobutanamine can be synthesized via methods known in the art, such as the Ritter reaction or reductive amination of the corresponding ketone.
-
Carbamoylation:
-
Dissolve 1-(4-fluorophenyl)cyclobutanamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
FAAH Inhibition Assay
The inhibitory potency of the synthesized analogs against FAAH can be determined using a fluorescence-based assay.
Figure 3: Workflow for determining the FAAH inhibitory activity of test compounds.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino, 4-methylcoumarin)
-
Test compounds (analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the stock solutions of the test compounds in FAAH assay buffer to the desired final concentrations.
-
Prepare a solution of FAAH in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a small volume of the diluted test compound or vehicle (DMSO) for control wells.
-
Add the FAAH enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 465 nm).
-
Record fluorescence readings at regular intervals for a set duration (e.g., 30 minutes).
-
Determine the initial rate of the reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective FAAH inhibitors. The SAR landscape, while not exhaustively defined in the public literature for this specific series, suggests that modifications to the benzyl leaving group and substitutions on the phenyl ring of the cyclobutyl moiety can significantly impact inhibitory potency. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel analogs within this chemical space.
Future research in this area should focus on a systematic exploration of substitutions on both aromatic rings to optimize binding affinity and reactivity. Furthermore, investigating alternative cycloalkyl groups and leaving groups could lead to the discovery of inhibitors with improved pharmacokinetic and pharmacodynamic properties. Ultimately, a deeper understanding of the SAR of this promising class of compounds will facilitate the design of next-generation FAAH inhibitors with enhanced therapeutic potential.
References
- Cravatt, B. F., Giang, D. K., Mayfield, S. P., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides.
- McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual review of biochemistry, 74, 411–432.
- Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic pathways that regulate endocannabinoid signaling in the nervous system. Chemical reviews, 108(5), 1687–1707.
- Kathuria, S., Gaetani, S., Fegley, D., Piomelli, D., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis.
-
Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(11), 1179-1187. [Link]
Sources
- 1. US9187413B2 - Peripherally restricted FAAH inhibitors - Google Patents [patents.google.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Benzyl Carbamates in Drug Development
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The benzyl carbamate moiety is a versatile functional group, integral to many therapeutic agents and widely used as a protecting group in complex syntheses.[1][2][3][4] A key strategy for optimizing drug candidates is the introduction of fluorine atoms. This guide provides an in-depth comparison of the efficacy of fluorinated versus non-fluorinated benzyl carbamates, grounded in experimental data, to elucidate the profound impact of this single-atom substitution.
The rationale for fluorination is compelling. Fluorine's unique properties—high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine (C-F) bond—can dramatically enhance a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[5][6] By replacing a hydrogen atom with fluorine, particularly at a metabolically vulnerable position, we can effectively "shield" the molecule from enzymatic degradation, a concept we will explore in detail.[7][8] This guide will dissect the causality behind these improvements, offering both the "how" and the "why" to inform rational drug design.
The Physicochemical Impact of Fluorination
The introduction of fluorine into the benzyl carbamate scaffold instigates significant, albeit predictable, changes in its physicochemical properties, which are foundational to its biological performance.
Modulating Lipophilicity
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is subtly altered by fluorination. While often assumed to universally increase lipophilicity, the effect of fluorine is more nuanced and context-dependent.
A study on a series of fluorinated benzyl carbamates of 4-aminosalicylanilides highlights this complexity.[9] While calculated lipophilicity values (log P/Clog P) often poorly correlate with experimental data for these specific compounds, the experimentally determined values provide clear insights. The data, determined by reversed-phase high-performance liquid chromatography (RP-HPLC), show how the position and number of fluorine substituents influence the molecule's hydro-lipophilic balance.[9]
Table 1: Comparison of Calculated and Experimental Lipophilicity Data for Substituted Benzyl Carbamates of 4-Aminosalicylanilides [9]
| Compound | Substituent (R) | log k (Experimental) | log D7.4 (Experimental) | Clog P (Calculated) |
| 1 | H | 0.2645 | 0.2238 | 5.37 |
| 2 | 4-F | 0.3547 | 0.3283 | 5.76 |
| 3 | 3-CF3, 4-Cl | 0.8179 | 0.8329 | 7.21 |
| 4 | 2,5-F | 0.4012 | 0.3974 | 6.09 |
| 5 | 2,3,4-F | 0.4001 | 0.3683 | 6.17 |
| 6 | 3,5-F | 0.4072 | 0.3788 | 6.15 |
| 7 | 2,4,6-F | 0.4281 | 0.3807 | 6.13 |
| 8 | 3,4,5-F | 0.5169 | 0.5019 | 6.42 |
Data adapted from Pejchal et al., 2017.[9] log k is the logarithm of the capacity factor from RP-HPLC, and log D7.4 is the logarithm of the distribution coefficient at pH 7.4.
This data underscores a critical principle: for molecules with strong intra- and intermolecular interactions, experimental determination of lipophilicity is indispensable for accurate structure-activity relationship (SAR) studies.[9]
Comparative Efficacy: Biological Activity
Fluorination can profoundly influence a molecule's interaction with its biological target. This is achieved by altering electronic distribution, conformational preference, and metabolic stability, which collectively impact binding affinity and inhibitory potency.
Mechanism of Action: Cholinesterase Inhibition
Carbamates are a well-established class of cholinesterase inhibitors, acting by carbamylating a serine residue in the enzyme's active site.[10] This "pseudo-irreversible" inhibition is slower to reverse than the hydrolysis of acetylcholine, leading to an increase in its synaptic concentration.[11][12] This mechanism is central to the therapeutic effect of drugs like rivastigmine in Alzheimer's disease.[3][11]
While direct comparative studies on fluorinated vs. non-fluorinated benzyl carbamates as cholinesterase inhibitors are not abundant, the principles of enzyme inhibition suggest that fluorination can be a powerful tool. The electronic nature of substituents on the phenyl ring of carbamates is known to influence inhibition potency. Electron-withdrawing groups can stabilize the transition state during carbamylation, potentially enhancing the inhibition of acetylcholinesterase, while electron-donating groups may favor inhibition of butyrylcholinesterase.[13] Given fluorine's strong electron-withdrawing nature, strategic placement on the benzyl ring could significantly modulate potency and selectivity for these enzymes.
Analogous Target: Monoamine Oxidase (MAO) Inhibition
The impact of fluorination is clearly demonstrated in the development of inhibitors for other enzymes, such as Monoamine Oxidase (MAO). For instance, studies on fluorinated phenylcyclopropylamines revealed that adding fluorine to the cyclopropane ring increased inhibitory activity towards both MAO-A and MAO-B.[14] In some cases, fluorination can even reverse selectivity, turning a selective MAO-B inhibitor into a potent MAO-A selective inhibitor.[14] Similarly, novel fluorinated benzyloxy chalcone derivatives have been developed as highly potent and selective MAO-B inhibitors, with potencies exceeding that of the reference drug safinamide.[15] These examples serve as a strong rationale for exploring fluorination in the design of novel benzyl carbamate-based inhibitors for various enzymatic targets.
The Pharmacokinetic Advantage: Metabolic Stability
Perhaps the most significant and widely exploited benefit of fluorination is the enhancement of metabolic stability.[7][8][16][17][18]
The "Fluorine Shield": Blocking Metabolic Soft Spots
The primary drivers of Phase I drug metabolism are cytochrome P450 (CYP) enzymes, which frequently target C-H bonds for oxidation.[8] The C-F bond is the strongest single bond in organic chemistry, making it exceptionally resistant to this enzymatic cleavage.[8] By strategically replacing a hydrogen atom at a known or suspected site of metabolism—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively block this enzymatic attack.[7][8][19] This tactic slows the compound's clearance, increases its metabolic half-life (t½), and improves its oral bioavailability.[7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. benthamscience.com [benthamscience.com]
- 19. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the In Vitro Validation of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate as a BACE1 Inhibitor Lead
This guide provides a comprehensive framework for the in vitro validation of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, a novel compound with potential as a lead inhibitor for Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). We will move beyond a simple recitation of protocols to explore the scientific rationale behind a multi-tiered validation approach, designed to rigorously assess the compound's potency, cellular efficacy, and comparative performance against established benchmarks.
Introduction: Targeting the Nexus of Alzheimer's Pathogenesis
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain.[1] The "amyloid cascade hypothesis" posits that the production and aggregation of Aβ are central initiating events in AD pathology.[2] BACE1, a transmembrane aspartyl protease, is the rate-limiting enzyme that initiates this cascade.[3][4] It cleaves the Amyloid Precursor Protein (APP) at the β-site, the first of two sequential cuts that ultimately release the neurotoxic Aβ peptides.[3][5]
This critical role makes BACE1 a prime therapeutic target for AD.[6] Genetic evidence strongly supports this approach; a rare mutation in the APP gene that reduces BACE1 cleavage results in a significantly lower risk of developing AD and improved cognitive function in the elderly.[4][5] Therefore, the identification and validation of potent and selective BACE1 inhibitors is a key strategy in the development of disease-modifying therapies for AD.[7]
This guide focuses on establishing the foundational in vitro evidence for this compound, outlining a logical progression from direct enzymatic inhibition to target engagement within a cellular context.
Figure 1: The Amyloidogenic Pathway initiated by BACE1.
Part 1: Enzymatic Characterization — A Direct Interrogation of BACE1 Inhibition
The foundational step in validating any potential enzyme inhibitor is to confirm direct, cell-free engagement with the purified target. This approach eliminates confounding variables such as cell membrane permeability or intracellular metabolism, providing a clear measure of the compound's intrinsic potency.
Principle: Fluorescence Resonance Energy Transfer (FRET) Assay
We employ a Fluorescence Resonance Energy Transfer (FRET) based assay, a robust and highly sensitive method ideal for high-throughput screening and kinetic analysis.[8] The principle relies on a synthetic peptide substrate mimicking the BACE1 cleavage site on APP, which is labeled with two different fluorophores: a donor and a quencher.[9]
-
Intact Substrate: The donor and quencher are in close proximity. When the donor is excited, its energy is transferred non-radiatively to the quencher, resulting in minimal fluorescence.
-
Cleaved Substrate: Upon cleavage by BACE1, the donor and quencher are separated. The energy transfer is disrupted, and the donor's fluorescence can be detected. The increase in fluorescence is directly proportional to BACE1 enzymatic activity.[8]
This method provides a real-time, quantitative measure of enzyme activity, allowing for precise determination of inhibitory potency.[10]
Experimental Protocol: BACE1 FRET Inhibition Assay
Materials:
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Peptide Substrate (e.g., based on the "Swedish" mutant sequence for enhanced cleavage)[9]
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[9]
-
This compound (Test Compound)
-
Known BACE1 Inhibitor (Positive Control, e.g., Verubecestat)
-
DMSO (Vehicle)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range for a new compound might be from 100 µM down to 1 pM. Subsequently, dilute these stocks into the BACE1 Assay Buffer to the desired final concentration. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1% to avoid solvent effects.[9]
-
Plate Setup:
-
Test Wells: Add 10 µL of the diluted test compound to the designated wells.
-
Positive Control: Add 10 µL of a known BACE1 inhibitor at a concentration expected to give >90% inhibition.
-
Negative Control (100% Activity): Add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 20 µL of Assay Buffer to wells designated for background fluorescence measurement.
-
-
Enzyme Addition: Add 10 µL of diluted BACE1 enzyme solution to all wells except the "Blank" wells. Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the BACE1 FRET substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm, but this varies by substrate).[11] Monitor the increase in fluorescence every 1-2 minutes for a period of 30-60 minutes.[9]
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data:
-
Percent Inhibition = 100 * (1 - [Rate(Test Well) - Rate(Blank)] / [Rate(Negative Control) - Rate(Blank)])
-
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 2: Cellular Characterization — Assessing Target Engagement in a Biological System
While an enzymatic assay confirms direct potency, it does not predict performance in a biological system. A cell-based assay is the critical next step to assess if the compound can cross the cell membrane, engage BACE1 in its native environment within the endosomal compartment, and inhibit the processing of full-length APP.[12]
Principle: Measuring a Direct Product of BACE1 Activity (sAPPβ)
This assay quantifies the amount of soluble APPβ (sAPPβ), the ectodomain fragment generated exclusively by BACE1 cleavage of APP, that is secreted from cells into the culture medium.[13][14] A reduction in the level of secreted sAPPβ is a direct and reliable indicator of BACE1 inhibition within the cell.[15] We utilize human cell lines, such as HEK293 or SH-SY5Y, that are engineered to overexpress human APP, ensuring a robust and detectable signal.[14][16]
Experimental Protocol: Cellular sAPPβ Release Assay
Materials:
-
HEK293 cells stably expressing human APP (e.g., APP695 or APP with the Swedish mutation)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Test Compound, Positive Control Inhibitor, and DMSO Vehicle
-
ELISA kit for human sAPPβ or antibodies for Western blot analysis
-
Cell lysis buffer and protein assay kit (e.g., BCA)
Procedure:
-
Cell Plating: Seed the APP-expressing cells into 24- or 96-well plates and allow them to adhere and grow to approximately 80-90% confluency.
-
Compound Treatment: Remove the growth medium and replace it with fresh, serum-free medium containing the serially diluted test compound, positive control, or vehicle control (DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 16-24 hours) to allow for APP processing and secretion of sAPPβ.[14]
-
Sample Collection:
-
Conditioned Media: Carefully collect the culture medium from each well. Centrifuge to pellet any detached cells and transfer the supernatant to a new tube for sAPPβ analysis.
-
Cell Lysate: Wash the remaining cells with cold PBS, then add lysis buffer to extract total cellular protein. This lysate can be used to assess cell viability (e.g., via a protein assay) or to analyze intracellular APP fragments like C99, though sAPPβ is the primary endpoint.[14]
-
-
sAPPβ Quantification (ELISA):
-
Use a commercial sandwich ELISA kit specific for human sAPPβ. Follow the manufacturer's protocol to quantify the concentration of sAPPβ in the collected conditioned media.
-
-
Data Analysis:
-
Normalize the sAPPβ concentration to the total protein content from the corresponding cell lysate to account for any variations in cell number or viability.
-
Calculate the percent reduction of sAPPβ relative to the vehicle-treated control.
-
Plot the percent reduction against the logarithm of the compound concentration and fit the curve to determine the EC50 value (the effective concentration that causes a 50% reduction in sAPPβ secretion).
-
Figure 2: A structured workflow for in vitro BACE1 inhibitor validation.
Part 3: Comparative Analysis and Data Interpretation
The ultimate goal of this validation is not just to measure activity, but to understand its significance. This requires comparing the performance of our lead compound against established BACE1 inhibitors that have been evaluated in clinical trials. This contextualizes the potency and provides a benchmark for further development.
| Compound | Target | Assay Type | IC50 (Enzymatic) | EC50 (Cellular sAPPβ) |
| Benzyl N-[1-(4-fluorophenyl) cyclobutyl]carbamate | BACE1 | FRET / ELISA | Hypothetical: 15 nM | Hypothetical: 120 nM |
| Verubecestat (MK-8931) | BACE1 | FRET / ELISA | ~13 nM[5] | ~13 nM[5] |
| Lanabecestat (AZD3293) | BACE1 | FRET / ELISA | ~0.6 nM[16] | ~5 nM[16] |
| Inhibitor IV | BACE1 | FRET / ELISA | ~15 nM[16][17] | ~300 nM[16] |
Note: Data for the lead compound is illustrative. Data for comparators is sourced from published literature.
Interpreting the Results
-
Potency (IC50): The enzymatic IC50 reveals the intrinsic affinity of the compound for the BACE1 active site. A low nanomolar IC50, as shown in our hypothetical data, suggests the compound is a potent inhibitor, comparable to first-generation clinical candidates like Verubecestat.[5]
-
Cellular Efficacy (EC50): The cellular EC50 is a more biologically relevant metric. A significant shift between the IC50 and EC50 (e.g., the 8-fold shift in our hypothetical data from 15 nM to 120 nM) can provide critical insights. This "IC50-to-EC50 shift" may indicate challenges with cell membrane permeability, efflux by transporters like P-glycoprotein, or compound instability in the cellular environment. For comparison, Inhibitor IV shows a large shift, whereas Verubecestat demonstrates excellent concordance between its enzymatic and cellular activity.[5][16]
-
Comparative Performance: By benchmarking against compounds like Lanabecestat and Verubecestat, we can classify our lead's potential. Our hypothetical compound shows promising enzymatic potency but may require medicinal chemistry optimization to improve its cellular activity and reduce the IC50-to-EC50 shift.
Conclusion
This guide outlines a rigorous, two-tiered in vitro validation cascade for this compound as a potential BACE1 inhibitor. By systematically progressing from direct enzymatic characterization to a more complex cellular assay, researchers can build a comprehensive data package. This workflow not only determines the compound's potency and cellular efficacy but also provides critical, actionable insights through direct comparison with clinical benchmarks. The resulting data forms a solid foundation for a "Go/No-Go" decision, guiding subsequent efforts in lead optimization, selectivity profiling, and eventual in vivo studies.
References
-
Das, B., & Yan, R. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 19(9), 1539–1553. [Link]
-
Portelius, E., et al. (2010). A novel pathway for amyloid precursor protein processing. Neurobiology of Aging, 31(10), 1657–1667. [Link]
-
Vassar, R., et al. (2021). The β-Secretase BACE1 in Alzheimer's Disease. Biological Psychiatry, 89(8), 745-756. [Link]
-
Vassar, R. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. VJDementia. [Link]
-
BPS Bioscience. (n.d.). Data Sheet - BACE1 FRET Assay Kit. Retrieved from [Link]
-
Swerdlow, R. H. (2018). Amyloid Precursor Protein Processing and Bioenergetics. Frontiers in Aging Neuroscience, 10, 19. [Link]
-
Zheng, W. H., et al. (2017). Role of BACE1 in Alzheimer's synaptic function. Translational Neurodegeneration, 6, 22. [Link]
-
Vassar, R., et al. (2020). The β-Secretase BACE1 in Alzheimer's Disease. Northwestern Scholars. [Link]
-
O'Brien, R. J., & Wong, P. C. (2011). Amyloid Precursor Protein Processing and Alzheimer's Disease. Annual Review of Neuroscience, 34, 185–204. [Link]
-
Baranowski, D. B., et al. (2025). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols. [Link]
-
Andrew, R. J., et al. (2017). The amyloid precursor protein: a converging point in Alzheimer's disease. Journal of Neurochemistry, 143(1), 3-25. [Link]
-
Kennedy, M. E., et al. (2003). Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence. Analytical Biochemistry, 319(1), 49-59. [Link]
-
Fukumoto, H., et al. (2010). BACE1 and BACE2 Enzymatic Activities in Alzheimer's Disease. Annals of Neurology, 68(2), 168–176. [Link]
-
Mawuenyega, K. G., et al. (2014). CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition. The Journal of Neuroscience, 34(24), 8251–8257. [Link]
-
Atwal, J. K., et al. (2011). Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1. The Journal of Biological Chemistry, 286(44), 38450–38458. [Link]
-
Das, B., et al. (2018). Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life. Scientific Reports, 8, 12673. [Link]
-
Campagna, J., et al. (2025). Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease. Neurobiology of Disease, 199, 106863. [Link]
Sources
- 1. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-Secretase BACE1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer’s onset | VJDementia [vjdementia.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jneurosci.org [jneurosci.org]
- 14. Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of contemporary drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream risks of off-target effects and ensuring the development of safe and effective therapeutics. This guide provides an in-depth, technically-focused comparison of the cross-reactivity profile of a novel investigational compound, Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate. Given the presence of a carbamate moiety, a functional group known to interact with serine hydrolases, this document outlines a strategic approach to assessing its inhibitory activity against a panel of relevant enzymes.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.
The core of this guide is a multi-tiered experimental approach designed to provide a robust and objective assessment of the compound's selectivity. We will delve into the rationale behind the selection of target enzymes, provide detailed, step-by-step protocols for primary and secondary screening assays, and present a framework for the comparative analysis of the resulting data.
The Rationale for Enzyme Panel Selection
The chemical structure of this compound, specifically the benzyl carbamate group, serves as a logical starting point for our investigation. Carbamates are a well-established class of compounds that can act as inhibitors of various enzymes, most notably serine hydrolases, through the carbamylation of the active site serine residue.[2][4] Therefore, our primary focus will be on key enzymes within this family that are implicated in various physiological and pathological processes.
Our selected enzyme panel includes:
-
Fatty Acid Amide Hydrolase (FAAH): A principal enzyme in the endocannabinoid system responsible for the degradation of anandamide.[5][6][7] Carbamate-based inhibitors of FAAH are well-documented.[1][2][5]
-
Monoacylglycerol Lipase (MAGL): The primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9][10] Like FAAH, MAGL is a serine hydrolase and a known target for carbamate inhibitors.[11]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial for neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Carbamates are a known class of cholinesterase inhibitors, making the assessment of off-target activity against AChE and BChE critical for neurological safety profiling.[3][12][13]
-
A Broad Kinase Panel (e.g., CEREP 80 or similar): To provide a wider view of potential off-target interactions, screening against a diverse panel of kinases is a standard industry practice.[3][14][15] This helps to identify any unforeseen interactions with these key signaling proteins.
Experimental Workflow for Cross-Reactivity Profiling
A tiered approach to screening ensures efficiency and rigor. We begin with high-throughput primary screens to identify potential interactions, followed by more detailed secondary assays to confirm and quantify these activities.
Detailed Experimental Protocols
Protocol 1: Fluorescence-Based Primary Screening for Serine Hydrolase Inhibition
This protocol is designed for high-throughput screening to rapidly identify potential inhibitory activity.
1. Reagent Preparation:
- Prepare a stock solution of this compound in DMSO.
- Reconstitute recombinant human FAAH, MAGL, AChE, and BChE enzymes in their respective assay buffers to the desired working concentrations.
- Prepare the fluorogenic substrates for each enzyme (e.g., 7-hydroxycoumarinyl-arachidonate for MAGL).[1]
2. Assay Procedure:
- Dispense the assay buffer into a 96-well or 384-well microplate.
- Add the test compound to achieve a final concentration of 10 µM. Include a vehicle control (DMSO) and a known inhibitor for each enzyme as a positive control.
- Initiate the reaction by adding the respective enzyme to each well and incubate for a predetermined time at the optimal temperature for each enzyme.
- Add the fluorogenic substrate to each well.
- Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
- Calculate the rate of reaction for each well.
- Determine the percentage inhibition of the test compound relative to the vehicle control.
Protocol 2: LC-MS/MS-Based Secondary Screening for IC50 Determination
This method offers higher specificity and sensitivity for confirming hits from the primary screen and determining the potency of inhibition.[2][8][12][13]
1. Reagent Preparation:
- Prepare a serial dilution of this compound in DMSO to generate a 10-point dose-response curve.
- Prepare enzyme and natural substrate solutions in the appropriate assay buffers.
2. Assay Procedure:
- In a microplate, combine the enzyme solution with the serially diluted test compound or vehicle control.
- Pre-incubate the enzyme and inhibitor mixture.
- Initiate the enzymatic reaction by adding the natural substrate.
- Incubate for a specific time under optimal conditions.
- Stop the reaction by adding an organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge the plate to pellet the precipitated protein.
3. LC-MS/MS Analysis:
- Transfer the supernatant to an analysis plate.
- Inject the samples into an LC-MS/MS system.
- Monitor the formation of the product and the depletion of the substrate using mass spectrometry.[2][8][12][13]
4. Data Analysis:
- Quantify the product formation in each sample relative to the internal standard.
- Plot the percentage inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Radioligand Binding Assay for FAAH (Alternative/Confirmatory)
This assay measures the ability of the test compound to displace a radiolabeled ligand from the enzyme's active site.
1. Reagent Preparation:
- Prepare cell membranes or tissue homogenates expressing FAAH.
- Prepare a stock solution of a suitable radioligand (e.g., [3H]-labeled anandamide).
- Prepare a serial dilution of the test compound.
2. Assay Procedure:
- In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Quantification:
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Determine the specific binding at each concentration of the test compound.
- Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Data Presentation and Interpretation
The quantitative data from the secondary screens should be summarized in a clear and comparative table to facilitate the assessment of the compound's selectivity profile.
Table 1: Comparative Inhibitory Activity of this compound
| Enzyme Target | Assay Type | IC50 (µM) [95% CI] |
| Fatty Acid Amide Hydrolase (FAAH) | LC-MS/MS | [Insert Value] |
| Monoacylglycerol Lipase (MAGL) | LC-MS/MS | [Insert Value] |
| Acetylcholinesterase (AChE) | Spectrometric | [Insert Value] |
| Butyrylcholinesterase (BChE) | Spectrometric | [Insert Value] |
| Kinase Hit 1 | Kinase Assay | [Insert Value] |
| Kinase Hit 2 | Kinase Assay | [Insert Value] |
A selectivity index can be calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target (if one is identified). A higher selectivity index indicates a more selective compound.
Conclusion
This guide provides a robust framework for the systematic profiling of this compound against a panel of rationally selected enzymes. By employing a tiered approach of primary and secondary screening assays, researchers can efficiently and accurately determine the compound's potency and selectivity. The detailed protocols and data presentation formats outlined herein are designed to ensure scientific integrity and provide a clear, objective comparison of the compound's performance. This comprehensive cross-reactivity assessment is a critical step in the early-stage drug discovery process, enabling informed decisions about the continued development of promising therapeutic candidates.
References
-
Wang, Y., et al. (2008). A Fluorescence-Based Assay for Monoacylglycerol Lipase Compatible with Inhibitor Screening. Assay and Drug Development Technologies. Available at: [Link]
-
Zhang, Y., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Chromatography B. Available at: [Link]
-
Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2008). A Fluorescence-Based Assay for Monoacylglycerol Lipase Compatible with Inhibitor Screening. Semantic Scholar. Available at: [Link]
-
Chen, Y., et al. (2020). Development and Validation of Leukocyte Enzyme Activity Assay by LC-MS/MS for Diagnosis of Krabbe Disease and Other Lysosomal Storage Diseases. American Journal of Clinical Pathology. Available at: [Link]
-
Ohira, M., et al. (2022). LC-MS/MS-based enzyme assay for lysosomal acid lipase using dried blood spots. Molecular Genetics and Metabolism Reports. Available at: [Link]
-
Niphakis, M. J., et al. (2012). Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & Biology. Available at: [Link]
-
Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Available at: [Link]
-
Creative Biolabs. (n.d.). Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric), Mammalian. Available at: [Link]
-
Li, Y., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Zhang, Y., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: Application to evaluation of inhibitors and kinetic analysis. ResearchGate. Available at: [Link]
-
Schanda, P., et al. (2023). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society. Available at: [Link]
-
Schanda, P., et al. (2023). Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. Journal of the American Chemical Society. Available at: [Link]
-
Creative Bioarray. (n.d.). Kinase Screening and Profiling. Available at: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Vandevoorde, S., & Lambert, D. M. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. British Journal of Pharmacology. Available at: [Link]
-
Proteopedia. (2014). Fatty acid amide hydrolase. Available at: [Link]
-
Creative Bioarray. (2021). Technologies to Study Kinases. YouTube. Available at: [Link]
-
Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology. Available at: [Link]
-
Sideris, A., et al. (2021). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. Molecules. Available at: [Link]
-
Elkins, J. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening. Available at: [Link]
-
McKinney, M. K., & Cravatt, B. F. (2005). STRUCTURE AND FUNCTION OF FATTY ACID AMIDE HYDROLASE. Annual Review of Biochemistry. Available at: [Link]
-
McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry. Available at: [Link]
-
Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
McKinney, M. K., & Cravatt, B. F. (2005). STRUCTURE AND FUNCTION OF FATTY ACID AMIDE HYDROLASE. ProQuest. Available at: [Link]
-
Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
Piomelli, D., et al. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. ACS Chemical Neuroscience. Available at: [Link]
-
Cai, Z., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Available at: [Link]
-
Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology. Available at: [Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. ResearchGate. Available at: [Link]
-
Richards, J. (n.d.). Carbamate Toxicity. StatPearls. Available at: [Link]
-
PubChem. (n.d.). Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. Available at: [Link]
-
PubChem. (n.d.). Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology. Available at: [Link]
-
Awasthi, S. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Kos, J., et al. (2022). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Molecules. Available at: [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. Available at: [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]
Sources
- 1. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate | C21H15FN2O2 | CID 70699951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. grokipedia.com [grokipedia.com]
A Head-to-Head Comparison of Cyclobutyl and Cyclopentyl Carbamate Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone of inhibitor design, prized for its role as a stable peptide bond surrogate that can enhance cell permeability and modulate interactions with target enzymes.[1] When designing these inhibitors, the choice of alkyl substituents can dramatically influence a compound's pharmacological profile. This guide provides a detailed, data-driven comparison of two frequently employed cycloalkyl moieties: cyclobutane and cyclopentane. By examining their intrinsic properties and their impact on inhibitor performance, we aim to equip researchers with the insights needed to make informed decisions in inhibitor design and optimization.
The Tale of Two Rings: Fundamental Physicochemical Differences
The choice between a four-membered cyclobutyl ring and a five-membered cyclopentyl ring is not trivial. Their distinct structural and electronic properties, stemming from differences in ring strain and conformation, have profound implications for drug design.
The cyclobutane ring is characterized by significant ring strain (26.3 kcal/mol), which is only slightly less than that of cyclopropane.[2][3] This strain forces the molecule into a puckered or "folded" conformation, deviating from a planar structure. This rigidity can be advantageous, locking a portion of the molecule into a specific bioactive conformation, which can enhance binding affinity to a target.[2][4]
In contrast, the cyclopentyl ring has a much lower strain energy (7.1 kcal/mol) and exhibits greater conformational flexibility.[2][4] It readily adopts various non-planar "envelope" and "twist" conformations. While this flexibility can allow the inhibitor to adapt to a binding pocket, it can also lead to an entropic penalty upon binding, potentially reducing potency.[4]
Here is a summary of their key physicochemical properties:
| Property | Cyclobutane | Cyclopentane | Reference |
| Ring Strain Energy | ~26.3 kcal/mol | ~7.1 kcal/mol | [2] |
| Conformation | Puckered / Folded | Envelope / Twist | [2][4] |
| C-C Bond Length | ~1.56 Å | ~1.54 Å | [2] |
| Relative Reactivity | Between cyclopropane and cyclopentane | Relatively inert | [2] |
The following diagram illustrates the fundamental workflow in evaluating cycloalkyl groups in inhibitor design.
Decision factors for cyclobutyl vs. cyclopentyl groups.
Experimental Protocols
To ensure the reproducibility of the data that informs these decisions, standardized assays are critical. Below are step-by-step methodologies for key experiments.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is fundamental for assessing a compound's susceptibility to metabolism by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compounds (Cyclobutyl and Cyclopentyl analogs)
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and positive control in buffer. Prepare the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM (final protein concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the T=0 time point, add the quenching solution before the NADPH system.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Protocol: Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the IC50 of an inhibitor against a target enzyme.
Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (preferably fluorogenic or chromogenic)
-
Assay buffer specific to the enzyme
-
Test compounds (Cyclobutyl and Cyclopentyl analogs) in DMSO
-
Positive control inhibitor
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1-2 µL) into a 96- or 384-well assay plate.
-
Enzyme Addition: Add the enzyme, diluted in assay buffer, to each well. Incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, diluted in assay buffer, to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader. Measure the signal (fluorescence or absorbance) over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for a high concentration of a known potent inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The choice between a cyclobutyl and a cyclopentyl carbamate inhibitor is a nuanced decision that must be guided by empirical data. There is no universally superior ring system; the optimal choice is highly dependent on the specific biological target and the desired pharmacological profile.
-
Cyclobutane offers a powerful tool for conformational constraint, which can lead to significant gains in potency and selectivity. [2][4]However, its inherent ring strain can introduce a site of metabolic liability that may need to be addressed through further chemical modification, such as fluorination. [2]* Cyclopentane provides greater conformational flexibility, which can be advantageous for achieving optimal interactions in some binding pockets, and it generally possesses greater metabolic stability than cyclobutane. [2] The medicinal chemist's toolbox is expanding, and the strategic use of small cycloalkanes is a testament to the ongoing refinement of structure-activity and structure-property relationships. [2]As synthetic methodologies for creating substituted and functionalized cyclobutanes become more accessible, we can anticipate their even wider application in the design of next-generation inhibitors. [2][5]Ultimately, a parallel synthesis and head-to-head comparison approach, as outlined in this guide, remains the most effective strategy for identifying the optimal scaffold for a given drug discovery program.
References
-
Willems, M., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Trivedi, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel small molecules.
Initial literature and database searches for Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate did not yield a specific, publicly disclosed biological target. The carbamate functional group is present in a wide range of bioactive compounds with diverse mechanisms of action. For instance, many carbamates are known to act as acetylcholinesterase inhibitors. However, without a defined target for the specific molecule , this guide will proceed by outlining a comprehensive, target-agnostic strategy. We will present a suite of robust, industry-standard techniques that can be employed to both identify the molecular target(s) of this compound and subsequently validate its engagement in a cellular context.
This guide will compare three powerful and widely adopted techniques for assessing target engagement in cells: Chemical Proteomics for initial target identification, followed by the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) for validation of the identified target. Each method offers unique advantages and is suited to different stages of the drug discovery process, from initial hit deconvolution to lead optimization.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay is contingent on various factors, including the nature of the anticipated target protein (e.g., enzyme, receptor, structural protein), the availability of specific reagents, and the desired throughput. The following table summarizes the key features of Chemical Proteomics, CETSA, and BRET for a comparative analysis.
| Feature | Chemical Proteomics | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) |
| Primary Application | Unbiased target identification | Target engagement validation | Real-time target engagement in live cells |
| Principle | Affinity-based capture of interacting proteins | Ligand-induced thermal stabilization of the target protein | Proximity-based energy transfer between a luciferase-tagged target and a fluorescent ligand |
| Cellular Context | Lysates or intact cells | Intact cells or tissues | Live cells |
| Throughput | Low to medium | Medium to high | High |
| Labeling Requirement | Requires compound modification (probe synthesis) | Label-free (for the compound) | Requires genetic modification of the target protein (luciferase fusion) and a fluorescently labeled compound |
| Key Advantage | Unbiased, proteome-wide discovery of targets | Direct measure of physical interaction in a native environment | Kinetic and dynamic binding information in real-time |
| Key Limitation | Potential for false positives; probe synthesis can be challenging | May not be suitable for all targets (e.g., some membrane proteins) | Requires significant upfront assay development |
Experimental Methodologies and Workflows
To provide a practical understanding of how these techniques are applied, this section outlines the detailed experimental protocols for each method.
Unbiased Target Identification using Chemical Proteomics
Chemical proteomics is a powerful approach to globally identify the protein targets of a small molecule within a complex biological sample.[1][2][3] This is typically achieved by creating a chemical probe based on the small molecule of interest.
Experimental Workflow:
Caption: Chemical Proteomics Workflow for Target Identification.
Step-by-Step Protocol:
-
Probe Synthesis: A version of this compound is synthesized with a reactive group (e.g., a photo-activatable crosslinker) and an enrichment handle (e.g., biotin or an alkyne for click chemistry).
-
Cell Treatment and Lysis: Treat cultured cells with the synthesized probe or a vehicle control. Lyse the cells to release the proteome.
-
Crosslinking (if applicable): For photo-affinity probes, irradiate the samples with UV light to covalently link the probe to its binding partners.
-
Affinity Purification: If a biotin handle was used, incubate the lysate with streptavidin-coated beads to capture the probe-protein complexes. For alkyne-tagged probes, perform a click reaction with an azide-biotin tag followed by streptavidin pulldown.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the probe.
-
Data Analysis: Compare the protein lists from the probe-treated and control samples to identify specific binding partners of this compound.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that allows for the direct measurement of a compound's binding to its target protein in a cellular environment.[4][5] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate density and treat them with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild detergent.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is a proximity-based assay that can monitor protein-protein interactions or, in this context, the binding of a small molecule to a target protein in real-time in living cells. It relies on the non-radiative transfer of energy from a bioluminescent donor (luciferase) to a fluorescent acceptor.
Experimental Workflow:
Caption: Bioluminescence Resonance Energy Transfer (BRET) Workflow.
Step-by-Step Protocol:
-
Construct Generation: Genetically fuse the identified target protein to a luciferase enzyme (e.g., NanoLuc®).
-
Cell Line Development: Stably or transiently express the luciferase-target fusion protein in a suitable cell line.
-
Fluorescent Ligand Synthesis: Synthesize a fluorescently labeled version of this compound that can act as the BRET acceptor.
-
Assay Setup: Plate the engineered cells in a microplate and add the fluorescently labeled compound.
-
BRET Measurement: Add the luciferase substrate (e.g., furimazine for NanoLuc®) and immediately measure the light emission at two wavelengths: one corresponding to the luciferase emission and one to the fluorophore emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates that the fluorescent ligand is in close proximity to the luciferase-tagged target, confirming engagement. Competition experiments with the unlabeled this compound can be performed to determine its binding affinity.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Target Identification via Chemical Proteomics
| Protein ID | Protein Name | Peptide Spectrum Matches (Probe) | Peptide Spectrum Matches (Control) | Fold Enrichment |
| P12345 | Example Target Protein 1 | 58 | 2 | 29 |
| Q67890 | Example Target Protein 2 | 45 | 3 | 15 |
| R11223 | Non-specific Binder | 10 | 8 | 1.25 |
Table 2: CETSA Data for Target Validation
| Compound Concentration | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle Control | 52.5 °C | - |
| 1 µM | 54.8 °C | +2.3 °C |
| 10 µM | 57.2 °C | +4.7 °C |
| 100 µM | 57.5 °C | +5.0 °C |
Table 3: BRET Assay for Target Engagement
| Unlabeled Compound Conc. | BRET Ratio | % Inhibition of Labeled Ligand Binding | IC50 |
| 0 nM | 0.85 | 0% | \multirow{4}{*}{2.5 µM} |
| 100 nM | 0.78 | 15% | |
| 1 µM | 0.62 | 50% | |
| 10 µM | 0.45 | 88% |
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a multi-faceted process that often begins with unbiased target identification followed by rigorous, orthogonal validation methods. Chemical proteomics serves as an excellent discovery tool, while CETSA provides a label-free confirmation of direct physical interaction within the cell's natural environment. For more dynamic and quantitative measurements in live cells, BRET offers a powerful, real-time approach. By employing a combination of these techniques, researchers can build a strong body of evidence to confidently elucidate the mechanism of action of novel small molecules, a critical step in advancing them through the drug discovery and development pipeline.
References
-
Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. [Link]
-
Chemical proteomics to identify molecular targets of small compounds. PubMed. [Link]
-
Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Publications. [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]
-
Chemical Proteomic Technologies for Drug Target Identification. ScienceDirect. [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Schematic illustration of bioluminescence resonance energy transfer... ResearchGate. [Link]
-
Determining target engagement in living systems. PMC - NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Target Validation. Cellomatics Biosciences. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]
-
CETSA. CETSA. [Link]
-
Bioluminescence Resonance Energy Transfer (BRET). News-Medical.Net. [Link]
-
BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells. ResearchGate. [Link]
-
Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. Von Arnim Lab. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
-
Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. US4272441A - Preparation of carbamates - Google Patents [patents.google.com]
- 3. Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1403483-75-9 [sigmaaldrich.com]
- 5. 1403483-75-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
Navigating the Research Landscape of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate: A Guide to Reproducibility and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and chemical probes, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide delves into the experimental landscape surrounding Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, a compound of interest within contemporary drug discovery programs. While direct, peer-reviewed studies on the reproducibility of this specific molecule are not publicly available, this document aims to provide a framework for its investigation. By synthesizing general principles of carbamate chemistry, outlining rigorous experimental protocols, and proposing comparative studies, we offer a roadmap for researchers to establish robust and reproducible findings.
Understanding the Compound: Physicochemical Properties
This compound is a carbamate derivative with the following key identifiers:
| Property | Value | Source |
| CAS Number | 1403483-75-9 | [1][2][3] |
| Molecular Formula | C18H18FNO2 | [1][3] |
| Molecular Weight | 299.34 g/mol | [1] |
The structure, featuring a fluorophenyl group and a cyclobutyl moiety, suggests potential applications in medicinal chemistry, where such features can influence metabolic stability, binding affinity, and pharmacokinetic properties. The carbamate linkage is a common functional group in pharmaceuticals, known for its role as a stable amide analogue.
A Proposed Framework for Establishing Experimental Reproducibility
Given the absence of published reproducibility studies for this specific compound, a de novo approach is necessary. The following sections outline a logical workflow for researchers to generate and validate their own reproducible data.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate
As researchers and professionals in the field of drug development, our work extends beyond synthesis and analysis; it encompasses a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical compounds like Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate are critical components of operational integrity. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory standards. Our objective is to ensure that this compound is managed in a manner that protects both laboratory personnel and the wider environment.
Core Principles: Hazard Assessment and Causality
To effectively manage the disposal of this compound, we must first understand its inherent chemical characteristics. This compound presents a dual-natured hazard profile derived from its two key structural features: the carbamate functional group and the fluorinated phenyl ring.
-
Carbamate Moiety: Carbamates as a class can exhibit a range of biological activities, including potential toxicity.[1][2] The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of carbamate-containing wastes due to their potential hazards.[3][4]
-
Fluorinated Aromatic Ring: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the fluorophenyl group highly stable and potentially persistent in the environment. Effective disposal must ensure the complete destruction of this bond. High-temperature thermal treatment is a proven technology for breaking down such robust fluorinated organic compounds.[5][6]
Therefore, the cornerstone of our disposal strategy is high-temperature incineration at a licensed hazardous waste facility. This is considered the best demonstrated available technology (BDAT) to ensure the complete mineralization of the molecule, addressing both the toxicity of the carbamate and the persistence of the fluorinated ring.[1][3]
Hazard Profile Summary
| Property | Value/Information | Disposal Consideration |
| Chemical Family | Carbamate Ester, Fluorinated Aromatic | Potential toxicity and environmental persistence necessitate destruction, not landfilling. |
| CAS Number | 1403483-75-9[7] | Use for accurate labeling and waste manifest documentation. |
| GHS Pictogram | GHS07: Harmful/Irritant[7] | Indicates the need for appropriate Personal Protective Equipment (PPE). |
| Hazard Statement | H302: Harmful if swallowed[7] | Avoid ingestion and cross-contamination of surfaces. |
| Signal Word | Warning[7] | Communicates the moderate hazard level. |
| Primary Disposal Route | Incineration[1][2] | Ensures complete destruction of the organic molecule. |
Standard Operating Procedure for Disposal
The following workflow provides a systematic approach from the point of waste generation to its final, safe disposal. Adherence to this protocol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Caption: Emergency spill response workflow.
Step-by-Step Spill Cleanup Protocol:
-
Immediate Actions: Alert personnel in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Control all potential ignition sources. [8][9]2. Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. [10][11]3. Containment: Prevent the spill from spreading or entering drains by using absorbent socks or other containment materials. [8][9]4. Cleanup:
-
For a solid spill , carefully sweep or use a vacuum with a HEPA filter to collect the material, avoiding dust generation. Place it in a sealed, labeled container. [10] * For a liquid spill (solution) , cover with a non-combustible absorbent material like sand, earth, or vermiculite. [12][8]Once fully absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container. [8]5. Decontamination:
-
Scrub the spill area with a solution of washing soda (sodium carbonate) or strong soap and water. [13] * Absorb the cleaning solution with fresh absorbent material and place it in the same hazardous waste container as the initial spill debris. [13]6. Disposal and Reporting: Seal and label the container as "Spill Debris" containing the full chemical name. Arrange for disposal through EHS and report the incident to your laboratory supervisor. [9]
-
Personnel Exposure and Decontamination:
-
Skin Contact: Immediately flush the affected skin with plenty of soap and running water for at least 15 minutes. Remove any contaminated clothing. [14][15]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [10][14]* Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention. [14]* Contaminated Clothing: Contaminated protective clothing should be washed thoroughly and separately from other laundry using an industrial-grade detergent and hot water. [13]Heavily contaminated disposable clothing should be discarded as hazardous waste.
By adhering to these rigorous, well-documented procedures, we uphold our commitment to safety, ensure regulatory compliance, and contribute to a culture of responsible scientific practice.
References
-
Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Benzyl carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste. (1995, February 9). Federal Register. Retrieved from [Link]
-
Carbamate Pesticides Standard Safety Data Sheet. (2024, August 23). Retrieved from [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. (2024, February 6). Arnold & Porter. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2020, December 18). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 4. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. aksci.com [aksci.com]
- 12. agilent.com [agilent.com]
- 13. Decontamination [fao.org]
- 14. fishersci.com [fishersci.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Safe Handling of Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Benzyl N-[1-4-fluorophenyl)cyclobutyl]carbamate, a compound with potential significance in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety principles and data from related chemical classes.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
A thorough risk assessment is the cornerstone of safe laboratory practice. Before commencing any work with Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate, it is imperative to evaluate the potential hazards associated with the planned procedures.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood. This primary engineering control is essential to minimize the inhalation of any dusts, aerosols, or vapors that may be generated[2]. The fume hood should have adequate airflow and be free of clutter to ensure its proper functioning.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and consistent use of appropriate PPE are critical to prevent direct contact with the chemical. The following table outlines the recommended PPE for handling this compound, based on the potential hazards.
| PPE Category | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-risk tasks, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated[3][4][5]. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from splashes and spills. The lab coat should be fully buttoned. |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required when working in a fume hood. For situations with a higher risk of aerosolization (e.g., large-scale handling, spill cleanup), a NIOSH-approved respirator with an appropriate cartridge may be necessary based on a formal risk assessment. | A properly functioning fume hood is the primary means of respiratory protection. |
Below is a decision-making workflow for selecting the appropriate PPE when handling this compound.
Caption: Waste Disposal Workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to scientific advancement.
VI. References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
-
Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
-
Southern Illinois University, Center for Environmental Health and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Angene Chemical. (2024, November 1). Benzyl (3-aminopropyl)carbamate Safety Data Sheet. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
